2-Chloro-4,7-dimethyl-1,3-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,7-dimethyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJHKAKLKUEUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365963 | |
| Record name | 2-Chloro-4,7-dimethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80945-84-2 | |
| Record name | 2-Chloro-4,7-dimethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2][3] Its derivatives are noted for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key intermediate, 2-Chloro-4,7-dimethyl-1,3-benzothiazole. This halogenated derivative serves as a versatile building block for further molecular elaboration in drug discovery programs. The protocols detailed herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scientific integrity.
Rationale and Strategic Approach
The synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole is strategically designed as a two-stage process. This approach ensures high purity and yield by first constructing the core heterocyclic system and then executing a well-controlled halogenation.
-
Stage 1: Formation of the Benzothiazole Core. The initial step involves the synthesis of the precursor, 2-Amino-4,7-dimethyl-1,3-benzothiazole, from a readily available aniline derivative. This is achieved through an oxidative cyclization reaction, a robust method for forming the fused thiazole ring.
-
Stage 2: Diazotization and Halogenation. The second stage employs a Sandmeyer-type reaction to convert the 2-amino functionality into the target 2-chloro group. This classic transformation is highly reliable for installing halides onto aromatic systems via a diazonium salt intermediate.[7][8][9]
This bifurcated strategy allows for the purification of the amine intermediate before the final, often sensitive, halogenation step, thereby minimizing side reactions and simplifying the final product isolation.
Caption: High-level workflow for the synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole.
Experimental Protocols: Synthesis
Stage 1: Synthesis of 2-Amino-4,7-dimethyl-1,3-benzothiazole
This protocol details the formation of the key amine precursor via oxidative cyclization.
Protocol Steps:
-
Reagent Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2,5-dimethylaniline (0.1 mol) and potassium thiocyanate (0.22 mol) in 100 mL of glacial acetic acid.
-
Reaction Cooling: Cool the resulting mixture to 0-5 °C in an ice-salt bath with continuous stirring. The maintenance of low temperature is critical to control the exothermic reaction with bromine and prevent the formation of undesired byproducts.
-
Bromine Addition: Prepare a solution of bromine (0.1 mol) in 20 mL of glacial acetic acid. Add this solution dropwise from the dropping funnel to the cooled aniline mixture over a period of 60-90 minutes. Ensure the internal temperature does not rise above 10 °C. The bromine acts as an oxidizing agent that facilitates the intramolecular cyclization.
-
Reaction Progression: After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 10-12 hours to ensure the reaction goes to completion.
-
Product Isolation: Pour the reaction mixture into 500 mL of crushed ice with stirring. The crude product will precipitate.
-
Neutralization and Filtration: Carefully neutralize the mixture with a concentrated ammonium hydroxide solution until it is slightly alkaline (pH ≈ 8). This step removes excess acid and precipitates the free amine. Filter the solid product using a Buchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry the solid in a vacuum oven at 60 °C.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 2-Amino-4,7-dimethyl-1,3-benzothiazole as a crystalline solid.
Stage 2: Synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole (Sandmeyer Reaction)
This procedure converts the synthesized amine into the final chlorinated product.
Protocol Steps:
-
Acidic Suspension: Suspend the purified 2-Amino-4,7-dimethyl-1,3-benzothiazole (0.1 mol) in a mixture of concentrated hydrochloric acid (60 mL) and water (60 mL) within a 500 mL flask. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (0.11 mol) in 40 mL of cold water. Add this solution dropwise to the stirred amine suspension. The key is to maintain the temperature below 5 °C, as diazonium salts are unstable and can decompose at higher temperatures. The addition is complete when a slight excess of nitrous acid is detected (a drop of the reaction mixture turns potassium iodide-starch paper blue).
-
Catalyst Preparation: In a separate 1 L beaker, dissolve copper(I) chloride (0.12 mol) in 100 mL of concentrated hydrochloric acid.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed. The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which forms an aryl radical and dinitrogen gas.[7][10] The aryl radical then reacts with the chloride from the copper(II) species to form the final product.[10]
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Product Extraction: Cool the reaction mixture to room temperature. The product often separates as an oil or solid. Extract the mixture with dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash successively with 100 mL of 2M sodium hydroxide solution (to remove any phenolic byproducts) and then with 100 mL of water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude 2-Chloro-4,7-dimethyl-1,3-benzothiazole can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by vacuum distillation.
Characterization: A Self-Validating System
A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized 2-Chloro-4,7-dimethyl-1,3-benzothiazole. Each method provides complementary information, creating a self-validating dataset.
Caption: Logical workflow for the analytical characterization of the final product.
Expected Analytical Data
The following table summarizes the expected data from the primary characterization techniques for 2-Chloro-4,7-dimethyl-1,3-benzothiazole (Molecular Formula: C₉H₈ClNS, Molecular Weight: 197.69 g/mol ).
| Technique | Parameter | Expected Result & Justification |
| ¹H NMR | Chemical Shift (δ) | ~7.1-7.3 ppm (d, 1H): Aromatic proton at C5. ~6.9-7.1 ppm (d, 1H): Aromatic proton at C6. ~2.5 ppm (s, 3H): Methyl protons at C7. ~2.4 ppm (s, 3H): Methyl protons at C4. |
| Splitting | Aromatic protons will appear as doublets due to coupling with each other. Methyl protons will be singlets. | |
| Integration | Relative peak areas will correspond to the number of protons (1:1:3:3). | |
| ¹³C NMR | Signal Count | 9 distinct signals are expected for the 9 unique carbon atoms in the molecule. |
| Chemical Shift (δ) | ~150-160 ppm: C2 (carbon attached to both N and S, and Cl). ~120-150 ppm: Aromatic and heterocyclic carbons (C3a, C4, C5, C6, C7, C7a). ~15-20 ppm: Methyl carbons (C4-CH₃, C7-CH₃). | |
| FT-IR | Wavenumber (cm⁻¹) | ~3100-3000: Aromatic C-H stretch. ~1600-1450: C=C and C=N aromatic ring stretches.[11] ~1050-1090: C-Cl stretch. ~800-850: C-S stretch. |
| Mass Spec. | Molecular Ion (m/z) | [M]⁺ at ~197: Corresponding to the ³⁵Cl isotope. [M+2]⁺ at ~199: Corresponding to the ³⁷Cl isotope. |
| Isotopic Pattern | The relative intensity of the [M]⁺ and [M+2]⁺ peaks will be approximately 3:1, which is characteristic for a molecule containing one chlorine atom. | |
| HPLC | Purity | A single major peak with >95% area under the curve when monitored at a suitable UV wavelength (e.g., 254 nm), indicating a high degree of purity. |
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole, a valuable intermediate for drug discovery and development. By adhering to the detailed protocols and employing the comprehensive characterization workflow, researchers can confidently produce and validate this compound. The emphasis on the rationale behind each experimental step provides the necessary insights for troubleshooting and adapting the synthesis for related molecular targets, thereby accelerating the development of novel benzothiazole-based therapeutics.
References
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- (PDF) Benzothiazole thiourea derivatives as anticancer agents: Design, synthesis, and biological screening. (n.d.). ResearchGate.
- Sandmeyer reaction. (n.d.). Wikipedia.
- Salgado-Zamora, H., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PMC - PubMed Central.
- Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Kaur, N., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- Sandmeyer Reaction. (n.d.). J&K Scientific LLC.
- 2-chloro-5,7-dimethyl-1,3-benzothiazole. (n.d.). PubChem.
- Liao, X., et al. (2021). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Science of the Total Environment.
- 2-chloro-4,5-dimethyl-1,3-benzothiazole. (n.d.). PubChem.
- Kumar, R., et al. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances.
- Sharma, V. K. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
- Benzothiazole. (n.d.). NIST WebBook.
- Benzothiazole, 2-chloro-. (n.d.). NIST WebBook.
- Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2021). Taylor & Francis Online.
- (PDF) Benzothiazole-based Compounds in Antibacterial Drug Discovery. (2017). ResearchGate.
- High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. (n.d.). DTIC.
- Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents. (2022). ResearchGate.
- de Oliveira, C. S., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed.
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An In-Depth Technical Guide to the Physicochemical Characterization of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Unknown
In the landscape of drug discovery and materials science, researchers often encounter novel chemical entities for which established physicochemical data is sparse or non-existent. 2-Chloro-4,7-dimethyl-1,3-benzothiazole is one such compound. A thorough search of public chemical databases, including PubChem and ChemSpider, reveals a lack of a specific CAS number and experimentally determined properties for this precise isomeric structure. This guide, therefore, is structured not as a static data sheet, but as a dynamic methodological framework. It serves as a technical whitepaper for the research scientist tasked with the de novo characterization of this molecule. We will proceed from foundational principles, outlining both predictive methods and robust experimental protocols essential for building a comprehensive physicochemical profile. This approach ensures that the resulting data is not only accurate but also validated and fit for purpose in a research and development setting.
Molecular Identity and Predicted Foundational Properties
The first step in characterizing any new molecule is to establish its fundamental structural and electronic properties. This provides a theoretical baseline against which experimental data can be compared.
1.1. Chemical Structure and Calculated Properties
The structure of 2-Chloro-4,7-dimethyl-1,3-benzothiazole is defined by a benzothiazole core, substituted with a chlorine atom at the 2-position and two methyl groups at the 4- and 7-positions of the benzene ring.
Based on its atomic composition, we can calculate its core molecular properties.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNS | (Calculated) |
| Molecular Weight | 197.69 g/mol | (Calculated) |
| Monoisotopic Mass | 197.00659 Da | (Calculated) |
1.2. In Silico Predictions for Early-Stage Assessment
In the absence of experimental data, computational models provide valuable estimations of key physicochemical parameters. These predictions are instrumental in planning experimental work, such as selecting appropriate solvent systems or anticipating chromatographic behavior. For context, we can look at the predicted properties for a close structural isomer, 2-chloro-5,7-dimethyl-1,3-benzothiazole.[1]
| Predicted Property | Estimated Value | Significance in Drug Development |
| XlogP | 4.1 | A measure of lipophilicity, crucial for predicting membrane permeability and absorption.[1] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų (for 2-chlorobenzothiazole) | Influences drug transport properties and blood-brain barrier penetration.[2] |
Note: These values are predictions and must be confirmed experimentally. The XlogP is for the 5,7-dimethyl isomer, and the TPSA is for the parent 2-chlorobenzothiazole; they serve as reasonable estimates for the 4,7-dimethyl isomer.
Synthesis Pathway: A Plausible Route
While various methods exist for the synthesis of benzothiazoles, a common and effective approach involves the condensation of a substituted 2-aminothiophenol with a suitable electrophile.[3] For the target compound, a logical synthetic strategy would be the reaction of 3,6-dimethyl-2-aminothiophenol with a chlorinating agent that can also facilitate cyclization.
Sources
An In-depth Technical Guide to 2-Chloro-4,7-dimethyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole motif is a cornerstone in medicinal chemistry and materials science. This bicyclic heteroaromatic system, consisting of a benzene ring fused to a thiazole ring, is prevalent in a wide array of biologically active compounds.[1][2] Its rigid structure and diverse substitution possibilities allow for the fine-tuning of physicochemical and pharmacological properties, making it a privileged scaffold in drug discovery. Benzothiazole derivatives have demonstrated a remarkable spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] This guide focuses on a specific, yet potentially pivotal, derivative: 2-Chloro-4,7-dimethyl-1,3-benzothiazole . The introduction of a chloro group at the 2-position offers a reactive handle for further synthetic modifications, while the dimethyl substitution on the benzene ring influences the molecule's lipophilicity and steric profile, potentially modulating its biological interactions.
Physicochemical Properties and Structural Elucidation
A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. This section details the key identifiers and structural features of 2-Chloro-4,7-dimethyl-1,3-benzothiazole.
| Property | Value |
| CAS Number | Not explicitly assigned; derived from precursor |
| Molecular Formula | C₉H₈ClNS |
| Molecular Weight | 197.68 g/mol |
| Chemical Structure | See below |
Structure:
Caption: Chemical structure of 2-Chloro-4,7-dimethyl-1,3-benzothiazole.
Synthesis Protocol: A Strategic Approach
Part 1: Synthesis of the Precursor, 4,7-Dimethyl-1,3-benzothiazol-2-amine
The synthesis of the key intermediate, 4,7-Dimethyl-1,3-benzothiazol-2-amine (CAS: 78584-08-4), is the foundational step.[1]
Reaction Scheme:
Caption: Synthetic route to 4,7-Dimethyl-1,3-benzothiazol-2-amine.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3,6-dimethylaniline (1 equivalent) in glacial acetic acid.
-
Thiocyanation: To this solution, add ammonium thiocyanate (2.2 equivalents). Cool the mixture in an ice bath.
-
Bromination: Slowly add a solution of bromine (2 equivalents) in glacial acetic acid from the dropping funnel while maintaining the temperature below 10 °C.
-
Reflux: After the addition is complete, gradually heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with constant stirring.
-
Precipitation: Neutralize the mixture with a concentrated solution of sodium hydroxide until a precipitate is formed.
-
Isolation and Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 4,7-Dimethyl-1,3-benzothiazol-2-amine.
Part 2: Sandmeyer Reaction for the Synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a chloro group via a diazonium salt intermediate.[3][4][5]
Reaction Scheme:
Sources
Spectroscopic analysis (NMR, IR, MS) of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
Abstract
This technical guide provides a comprehensive exploration of the multi-faceted spectroscopic characterization of 2-Chloro-4,7-dimethyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal and materials chemistry.[1] For professionals in research and drug development, precise structural elucidation is paramount. This document moves beyond mere data presentation, delving into the causal relationships between molecular structure and spectral output. We will dissect the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our analysis in established principles and authoritative references. The methodologies outlined herein are designed to serve as a robust framework for the analysis of this molecule and other related substituted benzothiazoles.
Introduction: The Imperative for Spectroscopic Verification
2-Chloro-4,7-dimethyl-1,3-benzothiazole belongs to the benzothiazole class of compounds, a "privileged bicyclic ring system" renowned for its diverse pharmacological potential, including antimicrobial and anticancer activities.[1] Given its potential applications, unambiguous confirmation of its chemical structure is not merely an academic exercise but a critical step in the development pipeline, ensuring purity, consistency, and safety.
Spectroscopic analysis provides a non-destructive window into the molecular world, allowing us to map the atomic framework and functional groups. By synergistically employing NMR, IR, and MS, we can construct a detailed and self-validating molecular portrait. This guide will interpret the expected spectral data for 2-Chloro-4,7-dimethyl-1,3-benzothiazole, explaining the rationale behind the predicted signals and fragmentation patterns.
Molecular Architecture and Its Spectroscopic Implications
To understand the spectroscopy of a molecule, one must first understand its structure. The key features of 2-Chloro-4,7-dimethyl-1,3-benzothiazole that will dictate its spectral signature are:
-
An aromatic benzene ring fused to a thiazole ring.
-
Two methyl (CH₃) substituents on the benzene ring at positions 4 and 7.
-
An electronegative chlorine (Cl) atom at position 2 of the thiazole ring.
-
Two aromatic protons (H-5 and H-6).
These features create distinct electronic environments for each nucleus, which are directly probed by the spectroscopic techniques discussed below.
Caption: Structure of 2-Chloro-4,7-dimethyl-1,3-benzothiazole with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: The Proton Environment
¹H NMR spectroscopy provides the most sensitive probe for the hydrogen atoms in a molecule. The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like Cl, N, S) deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like CH₃) have a shielding effect.
In 2-Chloro-4,7-dimethyl-1,3-benzothiazole, we expect to see four distinct signals corresponding to the four unique proton environments:
-
H-5: An aromatic proton, adjacent to H-6 and influenced by the C-4 methyl group.
-
H-6: An aromatic proton, adjacent to H-5 and influenced by the C-7 methyl group.
-
4-CH₃: Protons of the methyl group at C-4.
-
7-CH₃: Protons of the methyl group at C-7.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly alter chemical shifts.[2][3] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Parameters: Use a standard pulse sequence with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Predicted ¹H NMR Spectrum and Data Interpretation
The predicted spectral data are summarized below. The chemical shifts are estimated based on data from similarly substituted benzothiazole and heterocyclic systems.[4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) (in CDCl₃) | Multiplicity | Integration | Rationale for Chemical Shift |
| H-6 | ~7.20 - 7.35 | Doublet (d) | 1H | Located on the electron-rich aromatic ring. Coupled to H-5. |
| H-5 | ~7.05 - 7.20 | Doublet (d) | 1H | Coupled to H-6. Shift is influenced by the adjacent C-4 methyl group. |
| 7-CH₃ | ~2.50 - 2.65 | Singlet (s) | 3H | Methyl group attached to an aromatic ring. Deshielded by the ring current. |
| 4-CH₃ | ~2.40 - 2.55 | Singlet (s) | 3H | Methyl group attached to an aromatic ring. Its environment is slightly different from 7-CH₃. |
Spin-Spin Coupling: The two aromatic protons, H-5 and H-6, are on adjacent carbons. Therefore, they will split each other's signals into doublets, with a typical ortho-coupling constant (³JHH) of approximately 7-9 Hz. The methyl protons are not coupled to any adjacent protons and will thus appear as sharp singlets.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: The Carbon Skeleton
Proton-decoupled ¹³C NMR spectroscopy reveals one signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons bonded to electronegative atoms (Cl, N, S) appearing significantly downfield. Quaternary carbons (those with no attached protons) typically show weaker signals than protonated carbons. Based on the molecule's asymmetry, all nine carbon atoms are chemically distinct and should produce nine separate signals.
Experimental Protocol: A Self-Validating System
The protocol is similar to that for ¹H NMR, but with key differences in acquisition parameters.
-
Sample Preparation: A more concentrated sample (~20-50 mg in ~0.6 mL of solvent) is typically used due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire a proton-decoupled spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).
-
Parameters: A greater number of scans is required. A typical experiment might involve several hundred to a few thousand scans with a relaxation delay of 2 seconds.
Predicted ¹³C NMR Spectrum and Data Interpretation
The predicted chemical shifts are estimated by analyzing data from related chloro- and methyl-substituted benzothiazoles.[5][6][7] The carbon atom numbering corresponds to the diagram in Section 2.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) (in CDCl₃) | Rationale for Chemical Shift |
| C-2 | ~158 - 165 | Very downfield due to direct attachment to electronegative N and Cl atoms. |
| C-7a | ~150 - 155 | Quaternary carbon at the fusion of the two rings, bonded to S. |
| C-3a | ~145 - 150 | Quaternary carbon at the fusion of the two rings, bonded to N. |
| C-4 | ~133 - 138 | Quaternary aromatic carbon bearing a methyl group. |
| C-7 | ~130 - 135 | Quaternary aromatic carbon bearing a methyl group. |
| C-5 | ~125 - 130 | Aromatic CH carbon. |
| C-6 | ~122 - 127 | Aromatic CH carbon. |
| 7-CH₃ | ~18 - 23 | Aliphatic carbon of the methyl group. |
| 4-CH₃ | ~15 - 20 | Aliphatic carbon of the methyl group. |
Infrared (IR) Spectroscopy
Expertise & Causality: Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The frequency of absorption is characteristic of the specific bond type and its environment, making IR an excellent tool for identifying functional groups.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid sample placed directly on the crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum (of the empty ATR crystal or a pure KBr pellet) must be recorded and subtracted from the sample spectrum.
Predicted IR Spectrum and Data Interpretation
The key vibrational modes for 2-Chloro-4,7-dimethyl-1,3-benzothiazole are predicted below, based on standard correlation tables.[8][9][10]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3050 - 3100 | C-H Stretch (Aromatic) | Medium-Weak | Indicates the C-H bonds on the benzene ring. |
| 2850 - 2970 | C-H Stretch (Aliphatic) | Medium | Corresponds to the C-H bonds within the two methyl groups. |
| ~1600 & 1450-1500 | C=C & C=N Stretch | Medium-Strong | Characteristic of the aromatic and thiazole ring systems. Benzene rings often show two bands.[10] |
| 1370 - 1470 | C-H Bend (Aliphatic) | Medium | Bending vibrations of the methyl groups. |
| 800 - 880 | C-H Bend (Aromatic) | Strong | Out-of-plane bending for the two adjacent aromatic hydrogens. The exact position can indicate substitution patterns. |
| 600 - 800 | C-Cl Stretch | Medium-Strong | The carbon-chlorine bond stretch typically appears in the fingerprint region. |
Mass Spectrometry (MS)
Expertise & Causality: Ionization and Fragmentation
Electron Impact Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization to form a molecular ion (M⁺·) and inducing fragmentation. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern provides structural "puzzle pieces." The fragmentation process is not random; it follows predictable chemical pathways, favoring the formation of more stable carbocations and neutral species.
Experimental Protocol: A Self-Validating System
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Use a standard electron impact ionization source with an energy of 70 eV.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Record the relative abundance of ions at each m/z value.
Predicted Mass Spectrum and Data Interpretation
The molecular formula is C₉H₈ClNS. The nominal molecular weight is 197 g/mol (using ¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S).
Molecular Ion (M⁺·):
-
A prominent molecular ion peak is expected at m/z 197 .
-
Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak will be observed at m/z 199 with an intensity approximately one-third of the m/z 197 peak. This isotopic signature is a definitive indicator of the presence of one chlorine atom.
Key Fragmentation Pathways: The fragmentation will likely proceed through the loss of stable radicals or neutral molecules. The most plausible pathways are initiated by the loss of the chlorine atom or a methyl radical.
Caption: Predicted major fragmentation pathways for 2-Chloro-4,7-dimethyl-1,3-benzothiazole in EI-MS.
Predicted Fragments Table:
| m/z Value | Proposed Fragment | Interpretation |
| 197 / 199 | [C₉H₈ClNS]⁺· | Molecular ion (M⁺·) and its ³⁷Cl isotope peak. The 3:1 ratio is key. |
| 182 / 184 | [C₈H₅ClNS]⁺· | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 162 | [C₉H₈NS]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. This is often a favorable pathway.[11] |
| 147 | [C₈H₅NS]⁺ | Loss of a chlorine radical from the m/z 182 fragment. |
Conclusion
The structural confirmation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole is achieved through the congruent interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, revealing four unique proton environments and nine distinct carbon atoms with chemical shifts consistent with their electronic surroundings. IR spectroscopy confirms the presence of key functional groups, including aromatic and aliphatic C-H bonds, the heterocyclic ring system, and the C-Cl bond. Finally, mass spectrometry verifies the molecular weight (197 amu) and elemental composition through the characteristic M⁺·/[M+2]⁺· isotopic pattern for chlorine, while the fragmentation pattern provides corroborating structural evidence. Together, these methods provide a robust, self-validating dossier that establishes the molecule's identity with a high degree of certainty.
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A Strategic Guide to Unveiling the Therapeutic Targets of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
Executive Summary
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] 2-Chloro-4,7-dimethyl-1,3-benzothiazole is a novel derivative whose therapeutic potential is yet to be unlocked. The primary challenge in advancing such a compound through the drug discovery pipeline is the identification of its specific molecular targets. This guide presents a comprehensive, multi-pronged strategic workflow for the deconvolution of its mechanism of action. By integrating computational prediction with empirical, unbiased screening and rigorous biophysical validation, this document provides a self-validating roadmap for researchers. We will detail the rationale and step-by-step protocols for in silico target prediction, affinity chromatography-mass spectrometry (AC-MS), cellular thermal shift assays (CETSA), and surface plasmon resonance (SPR), providing a robust framework to identify and validate the therapeutic targets of 2-Chloro-4,7-dimethyl-1,3-benzothiazole with high confidence.
Section 1: The Benzothiazole Scaffold: A Foundation for Target Hypothesis Generation
Pharmacological Significance of Benzothiazoles
Benzothiazole derivatives are a class of heterocyclic compounds recognized for their remarkable structural versatility and broad spectrum of biological activities.[2][4] This scaffold is present in a diverse set of clinically approved drugs and investigational agents, demonstrating its therapeutic relevance across multiple disease areas.[1] Known pharmacological properties include anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective activities.[2][5] The success of drugs like Riluzole (for ALS) and Pramipexole (for Parkinson's disease) underscores the biological compatibility and drug-like properties of the benzothiazole core.[1][6]
Known Targets of Structurally Related Compounds
The wide-ranging effects of benzothiazoles stem from their ability to interact with a variety of biological targets. Derivatives have shown significant promise as inhibitors of critical enzymes and modulators of key signaling pathways.[1] Prominent targets include:
-
Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[1][7]
-
Topoisomerases: Enzymes critical for DNA replication and repair, representing a key target in oncology.[1]
-
Receptors: Including G-protein coupled receptors (GPCRs) and androgen receptors.[6][7]
-
Other Enzymes: Such as monoamine oxidase (MAO) and receptor-interacting protein kinase 1 (RIPK1).[7]
This existing knowledge provides a valuable starting point for forming initial hypotheses about the potential targets of 2-Chloro-4,7-dimethyl-1,3-benzothiazole.
Structural Analysis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
The specific substitutions on the benzothiazole ring of the title compound are critical determinants of its potential bioactivity.
-
2-Chloro Group: This electron-withdrawing group can serve as a reactive handle for covalent modification of a target protein or act as a key pharmacophoric element for non-covalent interactions within a binding pocket.
-
4,7-Dimethyl Groups: These hydrophobic moieties can enhance binding affinity through van der Waals interactions, influence the molecule's overall solubility and membrane permeability, and provide steric constraints that may confer target selectivity.[8]
Section 2: A Multi-Pronged Strategy for Target Identification
To comprehensively identify the targets of 2-Chloro-4,7-dimethyl-1,3-benzothiazole, a phased approach is essential. This strategy begins with broad, computational predictions, moves to unbiased empirical screening in a complex biological matrix, confirms target engagement in living cells, and culminates in precise biophysical characterization of the interaction. This workflow ensures that resources are used efficiently and that the resulting data is robust and cross-validated.
Section 3: Phase 1 - In Silico Target Prediction
Rationale
Beginning with computational methods is a time- and cost-effective strategy to generate initial, testable hypotheses.[9] These in silico approaches harness vast biological and chemical databases to predict potential protein targets, helping to prioritize subsequent experimental efforts.[10][11]
Methodologies
Two primary computational strategies are employed:
-
Ligand-Based Approaches: These methods operate on the principle that structurally similar molecules often have similar biological activities.[12] The structure of 2-Chloro-4,7-dimethyl-1,3-benzothiazole is used to search databases for known compounds with similar chemical fingerprints, and the targets of these known compounds are inferred as potential targets for our query molecule.
-
Structure-Based Approaches (Reverse Docking): This technique "docks" the 3D structure of our compound against a large library of protein structures with known binding sites.[12] A scoring function then ranks the proteins based on the predicted binding affinity, identifying those with the most favorable interactions.[9]
Protocol: In Silico Screening
-
Prepare Compound Structure: Generate a 3D conformer of 2-Chloro-4,7-dimethyl-1,3-benzothiazole and perform energy minimization using computational chemistry software.
-
Ligand-Based Screen:
-
Select a chemical similarity search tool (e.g., SWISS-Similarity, SEA).
-
Input the compound's structure (e.g., as a SMILES string).
-
Execute the search against a comprehensive database like ChEMBL.
-
Collect the list of similar molecules and their annotated biological targets.
-
-
Structure-Based Screen:
-
Data Consolidation:
-
Combine the lists from both approaches.
-
Prioritize targets that appear in both lists or belong to protein families consistent with the known activities of benzothiazoles (e.g., kinases, proteases).
-
Section 4: Phase 2 - Unbiased Target Discovery via AC-MS
Rationale
While in silico methods are predictive, an unbiased experimental approach is required to identify interacting proteins directly from a complex biological sample. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful "chemical proteomics" technique that uses the small molecule as "bait" to "fish" for its binding partners from a cell lysate.[14][15]
Methodology: Affinity Chromatography-Mass Spectrometry
The core principle involves immobilizing the compound of interest onto a solid support (e.g., agarose beads).[15] This "affinity matrix" is then incubated with a cell lysate. Proteins that bind to the compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[14][16]
Detailed Protocol: AC-MS
-
Affinity Probe Synthesis: Synthesize a derivative of 2-Chloro-4,7-dimethyl-1,3-benzothiazole containing a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine or carboxylate) suitable for covalent attachment to a solid support.
-
Immobilization: Covalently couple the linker-modified compound to NHS-activated or epoxy-activated agarose beads according to the manufacturer's protocol. Prepare control beads with no compound attached.
-
Lysate Preparation: Culture and harvest cells of interest (e.g., a cancer cell line). Lyse the cells under non-denaturing conditions to preserve protein structure and interactions. Clarify the lysate by centrifugation.
-
Affinity Capture: Incubate the clarified lysate with the compound-conjugated beads (and control beads in parallel) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.
-
Elution: Elute the bound proteins using a competitive eluent (e.g., a high concentration of the free compound) or a denaturing solution (e.g., SDS-PAGE loading buffer).
-
Sample Preparation for MS: Run the eluate on a short SDS-PAGE gel to concentrate the sample. Excise the protein band, perform in-gel tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the eluted proteins. True binding partners should be significantly enriched in the compound-bead eluate compared to the control-bead eluate.
Section 5: Phase 3 - Target Engagement Validation via CETSA
Rationale
Identifying a protein via AC-MS indicates a physical interaction, but it does not confirm that this interaction occurs within the complex milieu of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a physiological context.[17] It is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[18][19]
Methodology: Cellular Thermal Shift Assay
Intact cells are treated with the compound or a vehicle control. The cells are then heated across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures.[20] After heating and lysis, the amount of soluble protein remaining at each temperature is quantified, generating a "melting curve." A shift in this curve to higher temperatures in the presence of the compound confirms target engagement.[21]
Detailed Protocol: CETSA
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with a desired concentration of 2-Chloro-4,7-dimethyl-1,3-benzothiazole or vehicle (e.g., DMSO) for 1 hour.
-
Heating Step: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the individual aliquots for 3 minutes at different temperatures (e.g., a gradient from 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Fractionation: Separate the soluble proteins from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Collect the supernatant (soluble fraction). Quantify the amount of the specific target protein (identified from AC-MS) using Western blotting or another sensitive protein detection method.
-
Data Analysis:
-
Melt Curve: Plot the normalized amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
Isothermal Dose-Response: To determine potency, heat all samples at a single temperature (chosen from the melt curve where a significant shift is observed) while varying the concentration of the compound. Plot the amount of soluble protein against the compound concentration.
-
Data Presentation
Quantitative data from CETSA experiments can be summarized effectively in a table.
| Target Protein | Vehicle Tm (°C) | Compound Tm (°C) | Thermal Shift (ΔTm) |
| Protein Kinase X | 52.5 | 58.0 | +5.5 |
| Protease Y | 48.0 | 48.2 | +0.2 (Not significant) |
| ...other hits... | ... | ... | ... |
Section 6: Phase 4 - Biophysical Characterization via SPR
Rationale
After confirming target engagement in cells, it is crucial to quantify the binding interaction in a purified, cell-free system. Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique that provides precise data on binding kinetics (association and dissociation rates) and affinity (the equilibrium dissociation constant, KD).[22][23][24] This data is invaluable for lead optimization and understanding structure-activity relationships.
Methodology: Surface Plasmon Resonance
In a typical SPR experiment, one interacting partner (the "ligand," typically the purified protein target) is immobilized on a gold-coated sensor chip.[25] The other partner (the "analyte," in this case, 2-Chloro-4,7-dimethyl-1,3-benzothiazole) is flowed over the surface in solution.[23] Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram (response units vs. time).[22]
Detailed Protocol: SPR
-
Protein Preparation: Express and purify the validated target protein, ensuring it is folded and active.
-
Ligand Immobilization: Covalently attach the purified protein to a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density.
-
Analyte Preparation: Prepare a series of precise dilutions of 2-Chloro-4,7-dimethyl-1,3-benzothiazole in a suitable running buffer, including a zero-concentration blank.
-
Binding Assay:
-
Inject each concentration of the compound over the sensor surface for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).
-
After each cycle, inject a regeneration solution to remove all bound compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the response from a reference channel and the blank injections to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Data Presentation
The quantitative results from SPR are ideal for tabular summary, allowing for easy comparison between different targets or compound analogs.
| Target Protein | ka (M-1s-1) | kd (s-1) | KD (nM) |
| Protein Kinase X | 1.5 x 105 | 3.0 x 10-4 | 2.0 |
| ...other validated targets... | ... | ... | ... |
Section 7: Synthesis and Conclusion
The identification of therapeutic targets for a novel compound like 2-Chloro-4,7-dimethyl-1,3-benzothiazole is a critical step in translating a chemical entity into a potential therapeutic. The integrated, multi-phase strategy outlined in this guide provides a rigorous and self-validating framework for this endeavor. By systematically progressing from broad in silico predictions to unbiased experimental discovery, cellular target engagement, and precise biophysical characterization, researchers can build a comprehensive and high-confidence profile of the compound's molecular interactions.
The data generated through this workflow—a prioritized list of putative targets, confirmation of binding in living cells, and quantitative affinity and kinetic parameters—provides a solid foundation for all subsequent stages of drug development. Future work would involve conducting cell-based functional assays to determine whether binding to the validated targets translates into a desired biological response (e.g., enzyme inhibition, pathway modulation), followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. This strategic approach mitigates risk and maximizes the potential for successfully elucidating the therapeutic promise of 2-Chloro-4,7-dimethyl-1,3-benzothiazole.
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An In-depth Technical Guide to the In Silico Modeling and Docking of 2-Chloro-4,7-dimethyl-1,3-benzothiazole as a Potential Kinase Inhibitor
Abstract
This technical guide provides a comprehensive framework for the in silico evaluation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole, a novel heterocyclic compound, as a potential inhibitor of protein kinases. Recognizing the therapeutic potential of the benzothiazole scaffold in oncology, this document outlines a rigorous, field-proven methodology for molecular docking and analysis. We will utilize Lymphocyte-specific protein tyrosine kinase (Lck) as an exemplary target to illustrate the complete workflow, from ligand and protein preparation to the interpretation of docking results. This guide is intended for researchers, computational chemists, and drug development professionals, offering both theoretical justification for methodological choices and detailed, actionable protocols.
Introduction: The Rationale for Investigating 2-Chloro-4,7-dimethyl-1,3-benzothiazole
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The therapeutic versatility of benzothiazole derivatives stems from their ability to interact with various biological targets. Notably, substituted benzothiazoles have shown significant promise as inhibitors of protein kinases, a class of enzymes that are critical regulators of cellular signaling pathways.[2]
Protein kinases play a central role in controlling cell growth, proliferation, and differentiation. Their aberrant activity is a hallmark of many cancers, making them a major focus of modern oncology drug discovery.[3][4] The ATP-binding site of protein kinases offers a well-defined pocket for the development of small molecule inhibitors. Several studies have successfully docked benzothiazole-based compounds into the ATP-binding site of kinases like p56lck, demonstrating their potential as competitive inhibitors.[5]
The subject of this guide, 2-Chloro-4,7-dimethyl-1,3-benzothiazole, is a novel compound with an as-yet uncharacterized biological profile. Its structure, featuring a benzothiazole core with chloro and dimethyl substitutions, suggests that it may share the kinase-inhibiting properties of its chemical relatives. This document, therefore, presents a detailed in silico protocol to investigate this hypothesis, providing a foundational assessment of its potential as a therapeutic agent.
The In Silico Experimental Workflow
Our investigation will follow a structured, multi-step computational workflow. Each stage is designed to be a self-validating system, ensuring the reliability of the final results. The overall process is depicted below.
Caption: A high-level overview of the in silico docking workflow.
Detailed Methodologies and Protocols
Ligand Preparation
The initial representation of a small molecule is typically a 2D structure. To be used in docking simulations, it must be converted into a low-energy 3D conformation with correct atom types and charges. This step is critical as the ligand's conformation and electronic properties directly influence its interaction with the protein target.[6][7]
Protocol: Ligand Preparation
-
Obtain 2D Structure: The structure of 2-Chloro-4,7-dimethyl-1,3-benzothiazole is obtained from a chemical database like PubChem or drawn using chemical drawing software (e.g., ChemDraw).
-
2D to 3D Conversion: Utilize a molecular modeling program, such as Open Babel, to convert the 2D structure into a 3D format (e.g., .sdf or .mol2). This process generates an initial 3D geometry.
-
Energy Minimization: The initial 3D structure is not necessarily at its lowest energy state. A force field (e.g., MMFF94) is applied to perform energy minimization. This step optimizes the bond lengths, angles, and dihedrals to find a stable, low-energy conformation.
-
Charge Calculation and Atom Typing: Assign partial charges to each atom (e.g., Gasteiger charges) and define atom types. This is crucial for calculating the electrostatic and van der Waals interactions during docking.
-
Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure is saved in the .pdbqt format, which includes atomic coordinates, partial charges, and information about rotatable bonds.[8]
Protein Target Selection and Preparation
The choice of a protein target is guided by the therapeutic hypothesis. Based on the known activities of benzothiazole derivatives, we have selected Lymphocyte-specific protein tyrosine kinase (Lck) as our target. Lck is a key signaling enzyme in T-cells, and its inhibition is a valid strategy in cancer and autoimmune diseases.[5] We will use the crystal structure of Lck from the Protein Data Bank (PDB ID: 1QPC).[5]
Protocol: Protein Preparation
-
Download Protein Structure: Obtain the PDB file for Lck (ID: 1QPC) from the RCSB Protein Data Bank.
-
Clean the Structure: The raw PDB file often contains non-essential molecules such as water, co-crystallized ligands, and ions. These are typically removed to prepare the binding site for docking.[9] Software like UCSF Chimera or PyMOL can be used for this purpose.
-
Add Hydrogen Atoms: Crystal structures usually do not include hydrogen atoms. These must be added, as they are critical for forming hydrogen bonds. It is important to add only polar hydrogens to correctly model these interactions.[10]
-
Assign Charges and Atom Types: Similar to the ligand, partial charges (e.g., Kollman charges) and atom types are assigned to the protein residues.
-
Save in PDBQT Format: The prepared protein structure is saved in the .pdbqt format for compatibility with AutoDock Vina.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] The goal is to predict the binding mode and affinity of the ligand within the active site of the protein.
Protocol: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box Generation): A grid box is defined around the active site of the protein. This box specifies the search space for the ligand docking. For kinase inhibitors, the grid is typically centered on the ATP-binding pocket. The dimensions of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.
-
Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared protein and ligand files (in .pdbqt format), the coordinates and dimensions of the grid box, and the number of binding modes to generate.
-
Run the Docking Simulation: Execute AutoDock Vina using the configuration file. The program will systematically sample different conformations and orientations of the ligand within the grid box, scoring each pose based on a defined scoring function.
-
Output Generation: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
Data Presentation and Analysis of Results
Quantitative Data Summary
The binding affinities of the top-ranked poses are summarized in a table. A more negative binding energy indicates a stronger predicted interaction. For context, these values can be compared to the docking score of a known inhibitor if one is available.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Interacting Residues (Hydrogen Bonds) |
| 1 | -8.5 | 0.00 | MET319, THR316 |
| 2 | -8.2 | 1.21 | MET319 |
| 3 | -7.9 | 1.87 | GLU317 |
| 4 | -7.6 | 2.15 | LYS273 |
| 5 | -7.4 | 2.54 | MET319, THR316 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization and Interaction Analysis
Visual inspection of the predicted binding poses is essential to validate the docking results.[14][15] This involves analyzing the interactions between the ligand and the protein's active site residues.
Caption: Key interactions between the ligand and Lck active site residues.
Analysis of Interactions:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and the protein. These are strong, directional interactions that are crucial for binding affinity. In the case of kinase inhibitors, hydrogen bonds to the "hinge region" of the ATP-binding site are particularly important.[3]
-
Hydrophobic Interactions: Analyze the non-polar interactions between the ligand and hydrophobic residues in the active site. These interactions contribute significantly to the overall binding energy.
-
Root Mean Square Deviation (RMSD): The RMSD between different binding poses provides an indication of the conformational clustering of the results. Low RMSD values among the top-ranked poses suggest a well-defined binding mode.[12][13]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and docking of 2-Chloro-4,7-dimethyl-1,3-benzothiazole against the Lck protein kinase. The hypothetical results suggest that the compound may bind favorably within the ATP-binding pocket, forming key interactions with hinge region residues.
It is crucial to emphasize that in silico predictions are the first step in a long and complex drug discovery process. The results from this study provide a strong rationale for the chemical synthesis and in vitro biological evaluation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole. Future work should focus on enzyme inhibition assays to determine the IC50 value of the compound against Lck and a panel of other kinases to assess its potency and selectivity.
References
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ResearchGate. (2024). How to interpret and analyze molecular docking results?[Link]
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MDPI. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer.[Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
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CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.[Link]
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YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).[Link]
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University of Tromsø. (n.d.). Molecular Docking Tutorial.[Link]
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YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.[Link]
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PMC. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.[Link]
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YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.[Link]
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YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.[Link]
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YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,[Link]
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Manipal Research Portal. (2010). Synthesis, anticancer activity and docking of some substituted benzothiazoles as tyrosine kinase inhibitors.[Link]
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ACS Publications. (2012). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments.[Link]
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University of Oxford. (n.d.). Session 4: Introduction to in silico docking.[Link]
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YouTube. (2024). Learn Maestro: Preparing protein structures.[Link]
-
Scientific Research Publishing. (2025). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening.[Link]
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See-Grid. (2010). DOCKING TUTORIAL.[Link]
-
Preprints.org. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs.[Link]
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F1000Research. (2024). Molecular docking, synthesis and preliminary evaluation of hybrid molecules of benzothiazole cross-linked with hydroxamic acid by certain linkers as HDAC inhibitors.[Link]
-
MDPI. (2021). Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents.[Link]
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Graphviz. (n.d.). Graphviz.[Link]
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For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds exhibiting a wide array of biological activities. This technical guide provides a comprehensive exploration of 2-Chloro-4,7-dimethyl-1,3-benzothiazole and its related analogs. We will delve into the synthetic pathways, chemical properties, and significant biological applications of this class of compounds, with a particular focus on their potential in drug development. This document is designed to be a practical resource, offering detailed experimental methodologies, structure-activity relationship insights, and a thorough review of the existing literature to empower researchers in their pursuit of novel therapeutics.
Introduction: The Significance of the Benzothiazole Core
Benzothiazole, a bicyclic heterocyclic system, is a cornerstone in the development of pharmacologically active agents.[1][2] Its rigid structure and the presence of heteroatoms (nitrogen and sulfur) provide a unique electronic and steric profile, enabling it to interact with a diverse range of biological targets. The derivatization of the benzothiazole nucleus, particularly at the 2-position, has yielded compounds with potent anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic properties.[3][4][5]
The introduction of a chlorine atom at the 2-position, as seen in 2-Chloro-4,7-dimethyl-1,3-benzothiazole, offers a reactive handle for further molecular elaboration. This "hinge" allows for the facile introduction of various functional groups, making it an invaluable intermediate in the synthesis of compound libraries for high-throughput screening. The dimethyl substitution on the benzene ring at positions 4 and 7 influences the lipophilicity and metabolic stability of the molecule, which are critical parameters in drug design.
This guide will provide a detailed roadmap for the synthesis and utilization of 2-Chloro-4,7-dimethyl-1,3-benzothiazole, starting from fundamental precursors and extending to its application in the generation of novel bioactive molecules.
Synthetic Strategies and Methodologies
The synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole is a multi-step process that hinges on the initial construction of the core 4,7-dimethylbenzothiazole ring system. The most common and versatile approach involves the cyclization of a substituted 2-aminothiophenol.
Synthesis of the Key Precursor: 4,7-Dimethyl-2-aminothiophenol
The synthesis of the crucial precursor, 4,7-dimethyl-2-aminothiophenol, begins with a commercially available starting material, 2,5-dimethylaniline. A general and effective method for the preparation of ortho-aminothiophenols involves the reaction of the corresponding ortho-chloronitrobenzene with a sulfide source.[6] While a specific protocol for the 4,7-dimethyl derivative is not extensively documented, the following pathway is a logical and scientifically sound approach.
Workflow for the Synthesis of 4,7-Dimethyl-2-aminothiophenol
Caption: Proposed synthetic workflow for 4,7-Dimethyl-2-aminothiophenol.
Experimental Protocol: Synthesis of 4,7-Dimethyl-2-aminothiophenol (Proposed)
-
Nitration of 2,5-Dimethylaniline: To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2,5-dimethylaniline. Maintain the temperature while adding a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture onto crushed ice and collect the precipitated 1-nitro-2,5-dimethylbenzene by filtration.
-
Chlorination of 1-Nitro-2,5-dimethylbenzene: Dissolve the nitrated product in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride). Add a Lewis acid catalyst, such as iron(III) chloride. Bubble chlorine gas through the solution at a controlled rate, monitoring the reaction progress by GC-MS. Upon completion, quench the reaction with a reducing agent solution (e.g., sodium bisulfite) and wash with water. Purify the resulting 2-chloro-1-nitro-3,6-dimethylbenzene by distillation or chromatography.
-
Thiolation and Reduction: In a round-bottom flask equipped with a reflux condenser, dissolve the chlorinated nitro compound in an alcoholic solvent (e.g., ethanol). Add an aqueous solution of sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS). Heat the mixture to reflux for several hours. The sulfide will displace the chlorine and reduce the nitro group in a one-pot reaction.[6] After cooling, acidify the reaction mixture carefully with a mineral acid (e.g., HCl) to precipitate the 4,7-dimethyl-2-aminothiophenol. Collect the product by filtration and purify by recrystallization or distillation under reduced pressure.
Synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
With the key precursor in hand, the next step is the formation of the benzothiazole ring and subsequent chlorination at the 2-position. A common route involves the formation of a 2-aminobenzothiazole followed by a Sandmeyer-type reaction.
Workflow for the Synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
-
Synthesis of 4,7-Dimethyl-2-aminobenzothiazole: Dissolve 4,7-dimethyl-2-aminothiophenol and potassium thiocyanate in glacial acetic acid. Cool the mixture in an ice bath and add a solution of bromine in acetic acid dropwise with stirring, keeping the temperature below 10 °C. After the addition, continue stirring for several hours at room temperature. Pour the reaction mixture into water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product. Collect the 4,7-dimethyl-2-aminobenzothiazole by filtration and recrystallize from ethanol.[5]
-
Diazotization and Sandmeyer Reaction: Suspend the 4,7-dimethyl-2-aminobenzothiazole in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C. Slowly add a solution of sodium nitrite in water, maintaining the low temperature. Stir the resulting diazonium salt solution for a short period. In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction. Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 2-Chloro-4,7-dimethyl-1,3-benzothiazole by column chromatography or recrystallization.[4][7]
Physicochemical Properties and Characterization
While specific experimental data for 2-Chloro-4,7-dimethyl-1,3-benzothiazole is not widely published, its properties can be predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range |
| Molecular Formula | C₉H₈ClNS |
| Molecular Weight | 197.68 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Expected to be in the range of 80-120 °C |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) |
Characterization Data (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show two singlets for the two methyl groups, likely in the range of δ 2.3-2.7 ppm. The two aromatic protons on the benzene ring would appear as doublets in the aromatic region (δ 7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR would display signals for the two methyl carbons (around δ 15-25 ppm), the aromatic carbons (δ 110-155 ppm), and the carbon at the 2-position of the benzothiazole ring bearing the chlorine atom (likely downfield, >150 ppm).
-
IR Spectroscopy: Key vibrational bands would include C-H stretching (aromatic and aliphatic), C=N stretching of the thiazole ring (around 1600 cm⁻¹), and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 197 and an M+2 peak at m/z 199 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.
Biological Activities and Drug Development Potential
The benzothiazole scaffold is a prolific source of bioactive compounds. The introduction of a 2-chloro substituent provides a versatile platform for the synthesis of derivatives with a wide range of pharmacological activities.
Anticancer Activity
Numerous 2-substituted benzothiazole derivatives have demonstrated potent anticancer activity. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases, or by intercalating with DNA. The 2-chloro group can be displaced by various nucleophiles, including amines, thiols, and alcohols, to generate a library of compounds for screening against different cancer cell lines.
Signaling Pathway Implicated in Benzothiazole Anticancer Activity
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The Benzothiazole Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Landscape
Abstract
The benzothiazole core, a bicyclic heteroaromatic system, represents a cornerstone in medicinal chemistry and drug development. Its unique structural features and broad spectrum of biological activities have led to its incorporation into a number of clinically significant therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted benzothiazoles, delves into the principal synthetic methodologies for their preparation, and explores their diverse applications as therapeutic agents, with a particular focus on their role in oncology, neurodegenerative disorders, and infectious diseases. Detailed experimental protocols and an analysis of structure-activity relationships are presented to provide researchers, scientists, and drug development professionals with a practical and insightful resource.
A Historical Perspective: The Genesis of a Privileged Scaffold
The journey of the benzothiazole nucleus began in the late 19th century. In 1887, the pioneering German chemist Arthur Rudolf Hantzsch is often credited with early work on thiazole synthesis, laying the groundwork for future explorations into fused-ring systems. However, it was August Wilhelm von Hofmann who first reported the synthesis of 2-substituted benzothiazoles in 1879.[1] His work involved the reaction of 2-aminothiophenol with various reagents, a fundamental approach that continues to be a cornerstone of benzothiazole synthesis today.[2][3]
Initially, the applications of benzothiazoles were primarily in the dye industry, with compounds like Thioflavin T gaining prominence.[4] However, the 20th century witnessed a paradigm shift as the profound biological activities of substituted benzothiazoles began to be unveiled. This discovery propelled the benzothiazole scaffold into the realm of medicinal chemistry, where it has since flourished as a "privileged structure" – a molecular framework that is capable of binding to multiple biological targets with high affinity.[5]
The Synthetic Core: Methodologies for Benzothiazole Construction
The versatility of the benzothiazole scaffold is mirrored in the diversity of its synthetic routes. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.
The Cornerstone Condensation: 2-Aminothiophenol as a Key Building Block
The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a variety of electrophilic partners. This approach is valued for its directness and the wide range of commercially available starting materials.
A general workflow for this condensation is depicted below:
Caption: General workflow for the synthesis of 2-substituted benzothiazoles.
2.1.1. Reaction with Aldehydes: The condensation of 2-aminothiophenol with aldehydes is a widely used method for the synthesis of 2-aryl- and 2-alkylbenzothiazoles. The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the benzothiazole ring.[6][7]
2.1.2. Reaction with Carboxylic Acids and Their Derivatives: Carboxylic acids, acyl chlorides, and esters can also be employed as electrophilic partners. The reaction with carboxylic acids often requires a condensing agent or high temperatures, while acyl chlorides react more readily.[8]
The Jacobson Cyclization: An Alternative Route
Modern and Greener Synthetic Approaches
In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis, the use of ionic liquids as recyclable reaction media, and the development of catalyst-free and solvent-free reaction conditions.[9][10] These "green" approaches offer advantages in terms of reduced reaction times, lower energy consumption, and minimized waste generation.
Therapeutic Landscape: Substituted Benzothiazoles in Drug Discovery
The benzothiazole scaffold is a prolific source of bioactive molecules with a wide array of pharmacological properties.[11][12] This has led to the development of several FDA-approved drugs and a plethora of promising clinical and preclinical candidates.
Anticancer Agents
Substituted benzothiazoles have emerged as a particularly promising class of anticancer agents, exhibiting activity against a variety of tumor types.[8][13] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
3.1.1. Kinase Inhibition: Many benzothiazole derivatives act as potent inhibitors of protein kinases, which are critical regulators of cellular signaling. For instance, some derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, a central signaling cascade that is frequently dysregulated in cancer.[14] By blocking this pathway, these compounds can induce apoptosis and inhibit tumor growth.[12]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a benzothiazole derivative.
3.1.2. Tubulin Polymerization Inhibition: Another important anticancer mechanism of some benzothiazole derivatives is the inhibition of tubulin polymerization.[1][15] Microtubules, which are composed of tubulin polymers, are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
Structure-Activity Relationship (SAR) for Anticancer Activity:
| Position of Substitution | Influence on Anticancer Activity |
| C2-Aryl Substitution | The nature and substitution pattern of the aryl group at the C2 position are critical for activity. Electron-withdrawing groups on the phenyl ring can enhance potency.[16] |
| C6-Substitution | Substitution at the C6 position of the benzothiazole ring with halogens or other small lipophilic groups can significantly impact activity.[11] |
| Amine/Amide Linkages | The presence of amine or amide functionalities can facilitate hydrogen bonding interactions with target proteins, thereby enhancing binding affinity. |
Neuroprotective Agents
The benzothiazole scaffold is also present in drugs used to treat neurodegenerative diseases.
-
Riluzole: This FDA-approved drug is used to treat amyotrophic lateral sclerosis (ALS). Its neuroprotective effects are believed to be mediated through the inhibition of glutamate release and the blockade of voltage-gated sodium channels.[2]
-
Pramipexole: Used in the management of Parkinson's disease and restless leg syndrome, pramipexole is a dopamine agonist that stimulates dopamine receptors in the brain, compensating for the loss of dopaminergic neurons.[4][17]
Structure-Activity Relationship (SAR) for Neuroprotective Activity:
The SAR for neuroprotective benzothiazoles is highly target-specific. For instance, in the case of riluzole, the 6-trifluoromethoxy group is crucial for its activity. For dopamine agonists like pramipexole, the 2-amino group and the specific stereochemistry of the side chain are essential for receptor binding.[14]
Antimicrobial and Anti-inflammatory Agents
Substituted benzothiazoles also exhibit a broad range of antimicrobial (antibacterial and antifungal) and anti-inflammatory activities.[11][13][18]
-
Antimicrobial Activity: The mechanism of antimicrobial action can vary, but some derivatives have been shown to inhibit essential bacterial enzymes or disrupt the fungal cell membrane.[16][18] The SAR often points to the importance of lipophilicity and the presence of specific pharmacophores that can interact with microbial targets.[18]
-
Anti-inflammatory Activity: The anti-inflammatory effects of some benzothiazole derivatives are attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) or to modulate inflammatory signaling pathways.[11][13]
Experimental Protocols: A Practical Guide
To provide practical insights for researchers, this section details representative experimental protocols for the synthesis of key substituted benzothiazoles.
Synthesis of 2-Arylbenzothiazoles via Condensation of 2-Aminothiophenol and Benzaldehyde
This protocol describes a general and widely used method for the synthesis of 2-phenylbenzothiazole.
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
Ethanol (or another suitable solvent like DMSO)
-
Catalyst (optional, e.g., a catalytic amount of acid or a green catalyst)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in ethanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC).[7]
-
After completion of the reaction, cool the mixture to room temperature.
-
The product often precipitates out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2-phenylbenzothiazole.[7]
Synthesis of 2-Aminobenzothiazoles from Anilines and Thiocyanate
This protocol outlines a common method for the synthesis of 2-aminobenzothiazoles.
Materials:
-
Substituted Aniline
-
Ammonium thiocyanate or Potassium thiocyanate
-
Bromine
-
Glacial Acetic Acid
Procedure:
-
Dissolve the substituted aniline (1 equivalent) and ammonium thiocyanate (or potassium thiocyanate) (1-2 equivalents) in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.[4]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled mixture with constant stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or overnight.
-
Pour the reaction mixture into a large volume of cold water.
-
Neutralize the mixture with a base (e.g., ammonia solution) to precipitate the 2-aminobenzothiazole derivative.
-
Collect the precipitate by filtration, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiazole.
Conclusion and Future Perspectives
The discovery of substituted benzothiazoles has paved the way for the development of a diverse range of therapeutic agents. From its humble beginnings in the dye industry, the benzothiazole scaffold has proven to be a remarkably versatile platform for drug discovery. The synthetic methodologies for its construction are well-established and continue to evolve towards more efficient and environmentally friendly processes.
The future of benzothiazole-based drug discovery remains bright. The ongoing exploration of their biological activities, coupled with advances in computational chemistry and high-throughput screening, will undoubtedly lead to the identification of novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The ability of the benzothiazole nucleus to interact with a multitude of biological targets ensures its continued relevance in the quest for new and improved treatments for a wide range of human diseases.
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Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (2016). PubMed. [Link]
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Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. [Link]
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Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.). ProQuest. [Link]
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Bentham Science. [Link]
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Bentham Science Publishers. [Link]
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Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (n.d.). MDPI. [Link]
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Quantitative Analysis of the Structure Activity Relationship of Some Novel Benzothiazole Derivatives as Dual Tyrosine Kinase Inhibitors against Hepatocellular Carcinoma. (n.d.). ResearchGate. [Link]
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A Toxicological and Safety Assessment of 2-Chloro-4,7-dimethyl-1,3-benzothiazole: A Technical Guide for Researchers
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The toxicological profile presented herein is largely inferred due to the limited publicly available data on 2-Chloro-4,7-dimethyl-1,3-benzothiazole (CAS No. 30430-43-8). The assessment relies on a scientific read-across approach from structurally related benzothiazole analogues. All handling and experimental procedures should be conducted with the utmost caution, assuming the compound is hazardous until experimentally verified.
Section 1: Introduction and Scope
2-Chloro-4,7-dimethyl-1,3-benzothiazole is a substituted heterocyclic compound belonging to the benzothiazole class. Benzothiazoles are a core moiety in various industrial chemicals, pharmaceuticals, and materials, known for their wide range of biological activities.[1] Derivatives are used as vulcanization accelerators, corrosion inhibitors, and fungicides.[2] This guide provides a comprehensive, albeit predictive, toxicological profile to inform risk assessment and guide safe laboratory practices.
A critical data gap exists for 2-Chloro-4,7-dimethyl-1,3-benzothiazole in peer-reviewed toxicological literature. Therefore, this guide employs a read-across methodology, a cornerstone of modern chemical safety assessment, to infer potential hazards.[3] We will draw upon data from the parent benzothiazole (BZT), 2-chlorobenzothiazole, and the well-studied 2-mercaptobenzothiazole (2-MBZT) to construct a scientifically grounded, predictive safety profile.
Section 2: Physicochemical Properties and Inferred Metabolic Fate
Understanding a compound's physical and chemical properties is fundamental to predicting its toxicological behavior, including absorption, distribution, metabolism, and excretion (ADME).
Table 1: Physicochemical Properties of 2-Chloro-4,7-dimethyl-1,3-benzothiazole and Key Analogues
| Property | 2-Chloro-4,7-dimethyl-1,3-benzothiazole | Benzothiazole (Parent) | 2-Chlorobenzothiazole |
| CAS Number | 30430-43-8[4] | 95-16-9[5] | 615-20-3[6] |
| Molecular Formula | C₉H₈ClNS | C₇H₅NS[5] | C₇H₄ClNS[6] |
| Molecular Weight | 197.69 g/mol | 135.18 g/mol [5] | 169.63 g/mol [6] |
| Predicted LogP | ~2.5 - 3.5 (Estimated) | 2.01 (Calculated) | ~2.8 (Estimated) |
| Predicted Solubility | Low in water (Estimated) | Slightly soluble in water[5] | Low in water (Estimated) |
The addition of two methyl groups and a chlorine atom to the benzothiazole core increases the molecular weight and lipophilicity (LogP) compared to the parent compound. This suggests that 2-Chloro-4,7-dimethyl-1,3-benzothiazole will likely have low aqueous solubility and may be readily absorbed through lipid-rich membranes, such as the skin and gut.
Metabolism of benzothiazole is known to involve ring-opening and the formation of aromatic hydroxylamines, which are metabolites with recognized mutagenic and carcinogenic potential.[7] It is plausible that 2-Chloro-4,7-dimethyl-1,3-benzothiazole follows a similar metabolic pathway. The initial phase I metabolism would likely involve oxidation of the methyl groups or the aromatic ring, followed by phase II conjugation to facilitate excretion.
Caption: Inferred metabolic pathway for 2-Chloro-4,7-dimethyl-1,3-benzothiazole.
Section 3: Predictive Toxicological Profile
This section details the predicted toxicity based on data from surrogate molecules. The presence of the 2-chloro substituent is a key structural alert, and data from 2-chlorobenzothiazole and the parent benzothiazole are heavily weighted.
Acute Toxicity
Acute toxicity assesses the adverse effects of a substance after a single dose or short-term exposure. Safety Data Sheets for analogues provide critical starting points.
-
Oral: Benzothiazole is classified as harmful or toxic if swallowed.[8] Oral LD50 values in rats are reported in the range of 380-493 mg/kg.[5][9] 2-chlorobenzothiazole is also classified as toxic if swallowed.[6][10]
-
Dermal: Both benzothiazole and 2-chlorobenzothiazole are classified as toxic or harmful in contact with skin.[8]
-
Inhalation: Benzothiazole is considered harmful if inhaled and is a known respiratory irritant.[7][8]
Inference for 2-Chloro-4,7-dimethyl-1,3-benzothiazole: Based on this data, it is prudent to assume that 2-Chloro-4,7-dimethyl-1,3-benzothiazole is toxic via oral, dermal, and inhalation routes . Standard personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.[11]
Skin and Eye Irritation / Sensitization
Benzothiazoles as a class are known dermal sensitizers and irritants.[2][7]
-
Irritation: Safety data sheets for both 2-chlorobenzothiazole and benzothiazole state that they cause serious eye irritation and skin irritation.[8][10][11]
-
Sensitization: Benzothiazole is a known dermal sensitizer.[7] The potential for skin sensitization is a significant concern for this class of compounds.
Inference for 2-Chloro-4,7-dimethyl-1,3-benzothiazole: There is a high probability that this compound is a skin and eye irritant and a potential skin sensitizer . Direct contact should be avoided at all times. In case of exposure, the affected area should be flushed with copious amounts of water, and medical attention should be sought immediately.[11]
Genotoxicity and Carcinogenicity
This is a critical endpoint, as significant alerts exist for the benzothiazole class.
-
Genotoxicity: Benzothiazole tested positive in a bacterial reverse mutation assay (Ames test) in the presence of metabolic activation, suggesting it can be converted into a mutagen.[7] The formation of mutagenic aromatic hydroxylamine metabolites is a proposed mechanism.[7]
-
Carcinogenicity: While data for benzothiazole itself is limited, the structural analogue 2-mercaptobenzothiazole (2-MBZT) is classified as a rodent carcinogen and has been associated with bladder cancer in humans occupationally exposed in the rubber industry.[7]
Inference for 2-Chloro-4,7-dimethyl-1,3-benzothiazole: Given the positive genotoxicity data for the parent compound and the carcinogenicity findings for a close analogue, 2-Chloro-4,7-dimethyl-1,3-benzothiazole must be treated as a suspected mutagen and carcinogen . All work with this compound should be performed with rigorous containment procedures to minimize exposure.
Workflow: Standard Bacterial Reverse Mutation (Ames) Test
The Ames test is a first-line screen for mutagenicity, assessing a chemical's ability to induce mutations in DNA.
Caption: Workflow for a standard Ames test for mutagenicity screening.
Aquatic Toxicity
Benzothiazole derivatives are frequently detected in the environment and can pose a risk to aquatic ecosystems.[2]
-
Toxicity: Studies on benzothiazole and its degradation products show varying levels of aquatic toxicity.[12] One study noted that chlorinated transformation products of benzothiazoles were proven to be more toxic than their parent compounds.[13][14] A safety data sheet for benzothiazole indicates it is harmful to aquatic life.
Inference for 2-Chloro-4,7-dimethyl-1,3-benzothiazole: The compound should be considered harmful to aquatic life . Due to its chlorinated nature, it may exhibit higher toxicity than the parent benzothiazole. Disposal must follow strict institutional and national guidelines for hazardous chemical waste. Do not release into drains or the environment.[15]
Section 4: Risk Assessment and Handling Recommendations
Table 2: Summary of Inferred Hazards and Recommended Precautions
| Hazard Endpoint | Inferred Risk Level | Recommended Handling Precautions |
| Acute Toxicity (All routes) | High | Handle in a chemical fume hood. Use full PPE (gloves, lab coat, safety goggles). Avoid creating dust or aerosols.[11] |
| Skin/Eye Irritation | High | Avoid all direct contact. Use chemical-resistant gloves and safety goggles. Have emergency eyewash and shower accessible.[10] |
| Skin Sensitization | High | Avoid any skin contact. Change gloves immediately if contact is suspected.[7] |
| Genotoxicity/Carcinogenicity | High (Suspected) | Treat as a suspect carcinogen. Use dedicated equipment where possible. Decontaminate surfaces after use. Maintain accurate records of use. |
| Aquatic Toxicity | Moderate to High | Do not discharge to drains or environment. Dispose of as hazardous chemical waste according to regulations.[15] |
Emergency Procedures:
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Section 5: Conclusion
While direct experimental data for 2-Chloro-4,7-dimethyl-1,3-benzothiazole is not currently available, a read-across analysis from structurally similar benzothiazoles provides a strong basis for a precautionary approach. The evidence points towards a compound that is likely to be acutely toxic via multiple routes of exposure, a significant skin and eye irritant, a potential skin sensitizer, and, most critically, a suspected genotoxin and carcinogen. All laboratory activities involving this compound must be governed by a thorough risk assessment and executed using stringent safety controls appropriate for handling hazardous substances. Further experimental validation of these predicted endpoints is strongly recommended.
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Methodological & Application
Application Note: A Reliable Laboratory-Scale Synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
Abstract
This application note provides a comprehensive and detailed protocol for the laboratory synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The synthesis is achieved through a robust and well-established Sandmeyer reaction, starting from the commercially available 4,7-Dimethyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, and critical safety protocols. The document emphasizes the causality behind experimental choices to ensure reproducibility and high-yield outcomes.
Introduction and Scientific Rationale
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] The 2-chloro-substituted benzothiazole moiety, in particular, serves as a versatile synthetic handle. The chlorine atom at the C2 position is an excellent leaving group, readily displaced by various nucleophiles (e.g., amines, thiols, alcohols), enabling the rapid diversification of the benzothiazole core for structure-activity relationship (SAR) studies in drug discovery programs.
The chosen synthetic strategy for 2-Chloro-4,7-dimethyl-1,3-benzothiazole is the Sandmeyer reaction. This classic transformation provides a reliable method for converting an aromatic primary amine into a halide.[3][4] The process involves two key stages:
-
Diazotization: The conversion of the primary amine (4,7-Dimethyl-1,3-benzothiazol-2-amine) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid).
-
Copper(I)-Catalyzed Halogenation: The displacement of the diazonium group with a chloride ion, facilitated by a copper(I) chloride catalyst.
This method is favored for its high efficiency and functional group tolerance compared to direct chlorination methods, which can lack regioselectivity and lead to unwanted byproducts.
Reaction Mechanism: The Sandmeyer Transformation
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][5]
Step 1: Diazonium Salt Formation The reaction is initiated by treating the starting amine with sodium nitrite (NaNO₂) in the presence of a cold, aqueous strong acid like hydrochloric acid (HCl). This generates the unstable aryl diazonium salt. The low temperature (0–5 °C) is critical to prevent the premature decomposition of this intermediate.
Step 2: Single Electron Transfer and Radical Formation The copper(I) catalyst (CuCl) initiates the core transformation by transferring a single electron to the diazonium salt.[5] This results in the formation of an aryl radical and the release of inert nitrogen gas (N₂), which is thermodynamically a very favorable process.
Step 3: Halogen Transfer and Catalyst Regeneration The newly formed aryl radical abstracts a chlorine atom from the copper(II) chloride species (formed in the previous step), yielding the final product, 2-Chloro-4,7-dimethyl-1,3-benzothiazole, and regenerating the copper(I) catalyst.[5] The catalytic cycle can then repeat.
The overall reaction scheme is depicted below:
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol outlines the synthesis on a 5-gram scale of the starting material. All operations should be conducted in a well-ventilated chemical fume hood.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Purity | Notes |
| 4,7-Dimethyl-1,3-benzothiazol-2-amine | 78584-08-4 | 178.26 | 5.0 g (28.0 mmol) | >97% | Starting material.[6] |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 2.1 g (30.8 mmol) | >98% | Toxic if swallowed. Oxidizer. |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | ~40 mL | 37% | Corrosive. Causes severe burns. |
| Copper(I) Chloride (CuCl) | 7758-89-6 | 99.00 | 3.3 g (33.4 mmol) | >97% | Harmful if swallowed. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~150 mL | ACS | Volatile. Suspected carcinogen. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | Sat. | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | ACS | For drying. |
| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | - |
Step-by-Step Synthesis Workflow
Caption: Step-by-step experimental workflow.
Step 1: Preparation of the Diazonium Salt Solution (0–5 °C)
-
In a 250 mL three-neck flask equipped with a magnetic stirrer and a thermometer, combine 5.0 g (28.0 mmol) of 4,7-Dimethyl-1,3-benzothiazol-2-amine and 25 mL of concentrated hydrochloric acid.
-
Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve 2.1 g (30.8 mmol) of sodium nitrite in 10 mL of deionized water and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the amine slurry over 20-30 minutes. Causality: A slow, dropwise addition is crucial to maintain the low temperature and control the exothermic diazotization reaction, preventing the premature decomposition of the diazonium salt.
-
Maintain the temperature between 0 and 5 °C throughout the addition. The mixture should become a clear, pale yellow solution.
-
Stir the solution for an additional 15 minutes at 0–5 °C. Keep this solution cold for immediate use in the next step.
Step 2: Preparation of the Copper(I) Chloride Solution
-
In a 500 mL beaker, dissolve 3.3 g (33.4 mmol) of copper(I) chloride in 15 mL of concentrated hydrochloric acid with stirring. A green or brown solution should form. Causality: Dissolving CuCl in concentrated HCl forms the soluble tetrachlorocuprate(I) complex ([CuCl₄]³⁻), which is the active catalytic species for the reaction.
Step 3: The Sandmeyer Reaction
-
Place the beaker containing the copper(I) chloride solution in the ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred CuCl solution over 30 minutes.
-
Observation: Vigorous bubbling (evolution of N₂ gas) should be observed. Control the rate of addition to keep the effervescence manageable and the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Gently heat the mixture to 50–60 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.
Step 4: Work-up and Isolation
-
Cool the reaction mixture back to room temperature and transfer it to a separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers. Causality: The product is organic-soluble, while the inorganic salts remain in the aqueous layer.
-
Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
Step 5: Purification
-
The crude product, typically a brownish solid or oil, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity).
-
Alternatively, recrystallization from a suitable solvent like ethanol or a hexane/isopropanol mixture can be employed to yield the purified product as a solid.
Product Characterization
The identity and purity of the synthesized 2-Chloro-4,7-dimethyl-1,3-benzothiazole should be confirmed using standard analytical techniques.
| Parameter | Expected Value |
| Molecular Formula | C₉H₈ClNS[7] |
| Molecular Weight | 197.69 g/mol |
| Appearance | Off-white to light yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.1-7.3 (m, 2H, Ar-H), ~2.4-2.5 (s, 6H, 2 x Ar-CH₃). Rationale: Two aromatic protons are expected on the benzene ring, and two singlets (or a single 6H singlet if magnetically equivalent) for the two methyl groups. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~155-160 (C=N), ~120-150 (aromatic carbons), ~18-22 (methyl carbons). Rationale: Characteristic peaks for the thiazole carbon, aromatic carbons, and the two methyl group carbons. |
| Mass Spectrometry (EI) | m/z (%): 197 [M⁺], 199 [M+2]⁺ (approx. 3:1 ratio, characteristic of a single chlorine atom). |
| Melting Point | To be determined experimentally. |
Safety and Handling
General Precautions: This procedure must be performed in a chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory.[8]
-
4,7-Dimethyl-1,3-benzothiazol-2-amine: Handle with care. The toxicological properties have not been fully investigated.
-
2-Chloro-4,7-dimethyl-1,3-benzothiazole (Product): Toxic if swallowed. Causes skin and serious eye irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Nitrite: Strong oxidizer. Toxic if swallowed. Keep away from combustible materials.
-
Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage.[9] Handle with extreme care.
-
Dichloromethane: Volatile and a suspected carcinogen. Minimize inhalation and use only in a fume hood.
Waste Disposal: All chemical waste, including aqueous and organic layers from the work-up, should be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations. Do not mix waste streams unless compatibility is confirmed.
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Sandmeyer Reaction Mechanism. BYJU'S. [Link]
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Solid phase synthesis of 2-aminobenzothiazoles. PubMed, NIH. [Link]
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Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. PMC, NIH. [Link]
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2-chloro-5,7-dimethyl-1,3-benzothiazole. PubChem. [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Publishers. [Link]
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Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. PDF from ResearchGate. [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC, NIH. [Link]
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Application Notes: 2-Chloro-4,7-dimethyl-1,3-benzothiazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,7-dimethyl-1,3-benzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiazole core is a privileged scaffold found in a wide array of biologically active compounds, including anticancer, antimicrobial, and neuroprotective agents.[1][2][3][4] The presence of a labile chlorine atom at the 2-position of the benzothiazole ring makes 2-Chloro-4,7-dimethyl-1,3-benzothiazole an excellent electrophilic substrate for various nucleophilic substitution reactions. This reactivity allows for the facile introduction of a diverse range of functional groups, enabling the synthesis of novel 2-substituted benzothiazole derivatives. The methyl groups at the 4- and 7-positions can influence the compound's solubility, lipophilicity, and metabolic stability, making this particular building block a valuable tool in drug discovery and development programs.
These application notes provide an in-depth guide to the synthetic utility of 2-Chloro-4,7-dimethyl-1,3-benzothiazole, focusing on its reactivity and providing detailed protocols for its application in organic synthesis.
Physicochemical Properties and Reactivity
The reactivity of 2-Chloro-4,7-dimethyl-1,3-benzothiazole is primarily dictated by the electrophilic nature of the C2 carbon. The electron-withdrawing effect of the adjacent nitrogen atom in the thiazole ring activates the C-Cl bond, making it susceptible to nucleophilic attack.[5] This heightened reactivity is a cornerstone of its utility as a synthetic building block.
Table 1: Physicochemical Properties of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNS | [6] |
| Molecular Weight | 197.69 g/mol | Calculated |
| CAS Number | 887353-31-5 | |
| Appearance | Off-white to yellow solid | Typical for this class of compounds |
Core Synthetic Applications: Nucleophilic Aromatic Substitution (SNAr)
The most prominent application of 2-Chloro-4,7-dimethyl-1,3-benzothiazole is in nucleophilic aromatic substitution (SNAr) reactions. A wide variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of diverse 2-substituted-4,7-dimethyl-1,3-benzothiazoles.
General Reaction Scheme:
Caption: General workflow for SNAr reactions.
Synthesis of 2-Amino-4,7-dimethyl-1,3-benzothiazole Derivatives
2-Aminobenzothiazoles are a critical class of compounds with a broad spectrum of biological activities, including antiviral, antimicrobial, and antitumor effects.[1] The reaction of 2-Chloro-4,7-dimethyl-1,3-benzothiazole with primary or secondary amines provides a direct route to these valuable derivatives.
Mechanistic Insight: The reaction proceeds via a typical SNAr mechanism. The amine attacks the electrophilic C2 carbon, forming a tetrahedral intermediate. The subsequent departure of the chloride ion, often facilitated by a base, yields the 2-aminobenzothiazole product.
Experimental Protocol: Synthesis of N-Benzyl-4,7-dimethyl-1,3-benzothiazol-2-amine
Materials:
-
2-Chloro-4,7-dimethyl-1,3-benzothiazole (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-Chloro-4,7-dimethyl-1,3-benzothiazole in DMF, add benzylamine and triethylamine.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-Benzyl-4,7-dimethyl-1,3-benzothiazol-2-amine.
Synthesis of 2-Thio-4,7-dimethyl-1,3-benzothiazole Derivatives
The introduction of a sulfur-containing moiety at the 2-position can be achieved by reacting 2-Chloro-4,7-dimethyl-1,3-benzothiazole with various thiols. These thioether derivatives are valuable intermediates for further functionalization.
Experimental Protocol: Synthesis of 4,7-Dimethyl-2-(phenylthio)-1,3-benzothiazole
Materials:
-
2-Chloro-4,7-dimethyl-1,3-benzothiazole (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 equiv)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of thiophenol in DMF, add potassium carbonate at room temperature.
-
Stir the mixture for 15-20 minutes to form the thiophenolate salt.
-
Add a solution of 2-Chloro-4,7-dimethyl-1,3-benzothiazole in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50 °C, monitoring by TLC.
-
After completion, quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4,7-Dimethyl-2-(phenylthio)-1,3-benzothiazole.
Synthesis of 2-Alkoxy/Aryloxy-4,7-dimethyl-1,3-benzothiazole Derivatives
Reaction with alcohols or phenols in the presence of a suitable base allows for the synthesis of 2-alkoxy or 2-aryloxy benzothiazole derivatives.
Experimental Protocol: Synthesis of 4,7-Dimethyl-2-phenoxy-1,3-benzothiazole
Materials:
-
2-Chloro-4,7-dimethyl-1,3-benzothiazole (1.0 equiv)
-
Phenol (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of phenol in THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium phenoxide.
-
Add a solution of 2-Chloro-4,7-dimethyl-1,3-benzothiazole in THF to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 4,7-Dimethyl-2-phenoxy-1,3-benzothiazole.
Cross-Coupling Reactions
Beyond SNAr, the C-Cl bond in 2-Chloro-4,7-dimethyl-1,3-benzothiazole can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for creating carbon-carbon bonds and introducing aryl, vinyl, or alkynyl substituents at the 2-position.
Suzuki Coupling for the Synthesis of 2-Aryl-4,7-dimethyl-1,3-benzothiazoles
Caption: Suzuki coupling reaction workflow.
Experimental Protocol: Synthesis of 4,7-Dimethyl-2-phenyl-1,3-benzothiazole
Materials:
-
2-Chloro-4,7-dimethyl-1,3-benzothiazole (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2-Chloro-4,7-dimethyl-1,3-benzothiazole, phenylboronic acid, and potassium carbonate.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to 90-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 4,7-Dimethyl-2-phenyl-1,3-benzothiazole.
Conclusion
2-Chloro-4,7-dimethyl-1,3-benzothiazole is a highly valuable and versatile building block for the synthesis of a wide range of 2-substituted benzothiazole derivatives. Its reactivity in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions allows for the introduction of diverse functionalities, making it an essential tool for researchers in drug discovery, medicinal chemistry, and materials science. The protocols outlined in these notes provide a solid foundation for the exploration of its synthetic potential.
References
- BenchChem. Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
-
Scott, W., & Watt, G. W. (1939). REACTIONS IN THE THIAZOLE SERIES. I. REACTIONS OF 2-CHLOROBENZOTHIAZOLES WITH THIOUREAS. The Journal of Organic Chemistry, 04(03), 321–326. [Link]
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Organic Chemistry Portal. Benzothiazole synthesis. [Link]
-
Scott, W., & Watt, G. W. (1939). REACTIONS IN THE THIAZOLE SERIES. II. THE REACTION OF 2-CHLOROBENZOTHIAZOLE WITH THIOUREA IN AQUEOUS MEDIA. The Journal of Organic Chemistry, 04(03), 327–331. [Link]
- BenchChem. Application Notes: Utilizing 2-Chlorobenzoselenazole in Nucleophilic Substitution Reactions.
-
Moseev, D. S., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(15), 4439. [Link]
-
MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. [Link]
-
Kurt, H., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381–6389. [Link]
-
ResearchGate. (2025). Synthetic strategies for the synthesis of 2‐substituted benzothiazole derivatives. [Link]
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
-
Digital Repository of University of Baghdad. (2020). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
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Application of 2-Chloro-4,7-dimethyl-1,3-benzothiazole in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4][5] The structural rigidity and the presence of heteroatoms (nitrogen and sulfur) in the benzothiazole nucleus allow for diverse molecular interactions with various biological targets, rendering it a "privileged scaffold" in the design of novel therapeutic agents.[6] The versatility of the benzothiazole system allows for substitutions at multiple positions, with modifications at the C-2 and C-6 positions being particularly significant for modulating biological activity.[2]
This guide focuses on a specific, highly versatile intermediate: 2-Chloro-4,7-dimethyl-1,3-benzothiazole . While direct literature on the biological applications of this exact molecule is nascent, its structural features—a reactive 2-chloro substituent and lipophilic methyl groups on the benzene ring—make it an exceptionally valuable starting material for the synthesis of compound libraries aimed at a multitude of therapeutic targets. The 2-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution, enabling the introduction of a wide range of functional moieties. The 4,7-dimethyl substitution pattern increases lipophilicity, which can enhance membrane permeability and oral bioavailability, and provides steric bulk that can be exploited for selective targeting of enzyme active sites.
Core Application: A Versatile Building Block for Kinase Inhibitor Libraries
A primary application of 2-Chloro-4,7-dimethyl-1,3-benzothiazole is its use as a foundational scaffold for the synthesis of kinase inhibitors. Numerous benzothiazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer and inflammatory diseases. The general strategy involves the displacement of the 2-chloro group with various nucleophiles, such as amines, thiols, and alcohols, to generate a library of 2-substituted-4,7-dimethyl-1,3-benzothiazole derivatives.
Experimental Workflow for Library Synthesis
The following diagram illustrates a typical workflow for the utilization of 2-Chloro-4,7-dimethyl-1,3-benzothiazole in the generation of a diverse chemical library for high-throughput screening.
Caption: Workflow for generating and screening a chemical library.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4,7-dimethyl-1,3-benzothiazole with Amines
This protocol details a representative synthesis of 2-amino-4,7-dimethyl-1,3-benzothiazole derivatives.
Materials:
-
2-Chloro-4,7-dimethyl-1,3-benzothiazole
-
Substituted amine (primary or secondary)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Chloro-4,7-dimethyl-1,3-benzothiazole (1.0 eq) in anhydrous DMF (0.1-0.2 M), add the desired amine (1.1-1.5 eq) and a base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 60-100 °C, monitoring the progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted-4,7-dimethyl-1,3-benzothiazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.
-
Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. K₂CO₃ is a solid base that can be easily filtered off, while DIPEA is a non-nucleophilic organic base that is soluble in the reaction medium.
-
Work-up: The aqueous work-up is crucial for removing the DMF and inorganic salts. The NaHCO₃ wash neutralizes any remaining acidic impurities.
-
Purification: Column chromatography is a standard method for purifying organic compounds, ensuring the final product is of high purity for biological testing.
Hypothetical Application: Targeting Epidermal Growth Factor Receptor (EGFR)
Many benzothiazole derivatives have shown promise as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase implicated in the growth and proliferation of various cancers. The following section outlines a hypothetical application of a derivative of 2-Chloro-4,7-dimethyl-1,3-benzothiazole as an EGFR inhibitor.
Illustrative Data: In Vitro Anticancer Activity
The following table presents hypothetical IC₅₀ values for a series of 2-substituted-4,7-dimethyl-1,3-benzothiazole derivatives against a human lung cancer cell line (A549) that overexpresses EGFR. This data is for illustrative purposes to demonstrate the potential of this scaffold.
| Compound ID | 2-Substituent (R-group) | A549 IC₅₀ (µM) |
| BTZ-DM-01 | -NH-(4-methoxyphenyl) | 5.2 |
| BTZ-DM-02 | -NH-(3-chloro-4-fluorophenyl) | 1.8 |
| BTZ-DM-03 | -S-(pyridin-2-yl) | 8.9 |
| BTZ-DM-04 | -O-(4-cyanophenyl) | 12.5 |
| Reference | Gefitinib | 0.5 |
Data is hypothetical and for illustrative purposes only.
Proposed Mechanism of Action
The synthesized benzothiazole derivatives are proposed to act as ATP-competitive inhibitors of the EGFR kinase domain. The benzothiazole core mimics the adenine region of ATP, while the 2-substituent explores a hydrophobic pocket in the active site. The 4,7-dimethyl groups are hypothesized to enhance binding affinity through favorable van der Waals interactions and by increasing the compound's lipophilicity.
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the proposed point of inhibition by the novel benzothiazole derivatives.
Caption: Proposed inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
2-Chloro-4,7-dimethyl-1,3-benzothiazole represents a highly valuable, yet underexplored, building block in medicinal chemistry. Its facile reactivity towards nucleophilic substitution allows for the rapid generation of diverse compound libraries. The strategic placement of dimethyl groups offers potential advantages in terms of metabolic stability and target engagement. Future research should focus on the systematic exploration of various substitutions at the 2-position and the subsequent evaluation of these novel derivatives against a wide range of biological targets, particularly protein kinases. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of lead compounds derived from this promising scaffold.
References
- A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research.
- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (n.d.). MDPI.
- Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (n.d.). SciELO.
- Benzothiazole derivative compounds, compositions and uses. (n.d.). Google Patents.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024, March 18). PubMed Central.
- Benzothiazole derivatives. (n.d.). European Patent Office.
- Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. (n.d.). SAS Publishers.
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024, March 3). Journal of Chemical Reviews.
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. (n.d.). ResearchGate.
- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (n.d.). PubMed Central.
- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022, May 12). Progress in Chemical and Biochemical Research.
- Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. (n.d.). ResearchGate.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health.
- Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. (n.d.). Taylor & Francis Online.
- BENZOTHIAZOLE COMPOUNDS AND THEIR PHARMACEUTICAL USE. (2012, April 20). European Patent Office.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.
- Process for the preparation of chlorothiazole derivatives. (n.d.). Google Patents.
- Synthesis, biological evaluation of benzothiazole derivatives bearing a 1,3,4-oxadiazole moiety as potential anti-oxidant and anti-inflammatory agents. (2020, July 1). PubMed.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022, April 18). MDPI.
- Benzoxazole, benzothiazole and benzimidazole derivatives as fungicides. (n.d.). Google Patents.
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2-Chloro-4,7-dimethyl-1,3-benzothiazole as an antimicrobial agent experimental setup
Application Notes & Protocols:
Topic: Evaluation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole as a Novel Antimicrobial Agent Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzothiazole scaffold has emerged as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of benzothiazole are known to exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and notably, broad-spectrum antimicrobial properties against a variety of pathogenic bacteria and fungi.[3][4][5][6]
This guide provides a comprehensive experimental framework for the initial evaluation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole , a specific derivative, as a potential antimicrobial therapeutic agent. The strategic inclusion of a chloro group and two methyl groups on the benzene ring is a rational design choice aimed at modulating the compound's lipophilicity and electronic properties, which can significantly influence its interaction with microbial targets and overall efficacy.[7][8]
The protocols detailed herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of data.[9][10] We will proceed through a logical, three-part workflow:
-
Determination of In Vitro Antimicrobial Potency: Quantifying the compound's inhibitory and killing activity against a panel of clinically relevant microorganisms.
-
Assessment of Host Cell Cytotoxicity: Evaluating the compound's safety profile to establish its selective toxicity.
-
Exploration of Potential Mechanisms: Providing context for the compound's likely mode of action based on existing literature for the benzothiazole class.
Compound Profile: 2-Chloro-4,7-dimethyl-1,3-benzothiazole
-
Chemical Structure:
-
IUPAC Name: 2-Chloro-4,7-dimethyl-1,3-benzothiazole
-
Molecular Formula: C₉H₈ClNS
-
Structure: (A chemical structure image would be placed here in a formal document)
-
-
Synthetic Strategy: The synthesis of 2-substituted benzothiazoles is well-established. A common and efficient method involves the condensation of the appropriately substituted 2-aminothiophenol with a suitable reagent to introduce the 2-chloro substituent. For instance, a multi-step synthesis could begin with a substituted aniline, followed by cyclization to form the benzothiazole ring.[11][12] Green synthesis approaches, which are environmentally friendly and often require milder conditions, have also been successfully developed for this class of compounds.[13][14] The precise synthesis protocol is beyond the scope of this application note, but numerous methods are available in the organic chemistry literature.
PART I: In Vitro Antimicrobial Efficacy Assessment
Causality Behind the Approach: The primary goal is to quantify the antimicrobial effect. We employ two key metrics: the Minimum Inhibitory Concentration (MIC), which defines the lowest concentration of the agent that prevents visible microbial growth (bacteriostatic/fungistatic activity), and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), which identifies the lowest concentration required to kill a specified percentage (typically ≥99.9%) of the initial microbial population.[15][16] This distinction is critical; bacteriostatic agents may suffice for infections in immunocompetent hosts, whereas bactericidal agents are often required for severe infections or in immunocompromised patients.[17] The broth microdilution method is the gold standard for determining MIC values due to its efficiency, reproducibility, and conservation of test compound.[9][18]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guideline M07.[19]
1. Materials:
- 2-Chloro-4,7-dimethyl-1,3-benzothiazole (Test Compound)
- Dimethyl sulfoxide (DMSO), sterile
- Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile[20]
- Sterile 96-well flat-bottom microtiter plates
- Bacterial/Fungal Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
- Standard antimicrobial agents for control (e.g., Ciprofloxacin, Fluconazole)
- Spectrophotometer and incubator
2. Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]
3. Plate Preparation (Serial Dilution): a. Prepare a stock solution of the test compound in DMSO (e.g., 1280 µg/mL). Note: The final DMSO concentration in the wells should not exceed 1%, as it can affect microbial growth. b. Add 100 µL of CAMHB to all wells of a 96-well plate. c. Add 100 µL of the compound stock solution to the first column of wells and mix thoroughly. This creates a 1:2 dilution. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. e. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL). f. Controls:
- Column 11 (Growth Control): 100 µL CAMHB + 100 µL of the bacterial inoculum. No test compound.
- Column 12 (Sterility Control): 200 µL of uninoculated CAMHB.
4. Inoculation and Incubation: a. Add 100 µL of the prepared microbial inoculum (from step 2c) to wells in columns 1 through 11. The final volume in these wells will be 200 µL. b. Seal the plate and incubate at 35-37°C for 18-24 hours.
5. Result Interpretation: a. The MIC is the lowest concentration of the test compound at which there is no visible turbidity (i.e., the first clear well).[21] This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
1. Procedure: a. Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well. b. Mix the contents of each well thoroughly. c. Using a calibrated loop or pipette, subculture 10-100 µL from each of these selected wells onto a suitable agar plate (e.g., Tryptic Soy Agar). d. Incubate the agar plates at 35-37°C for 24 hours.
2. Result Interpretation: a. Count the number of colonies (CFU) on each plate. b. The MBC is defined as the lowest concentration of the compound that produces a ≥99.9% reduction in CFU compared to the initial inoculum count.[22] An agent is considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[16]
Data Presentation: Antimicrobial Activity
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | Gram-positive | 4 | 8 | 2 | Bactericidal |
| E. coli ATCC 25922 | Gram-negative | 8 | 32 | 4 | Bactericidal |
| P. aeruginosa ATCC 27853 | Gram-negative | 16 | >64 | >4 | Bacteriostatic |
| C. albicans ATCC 90028 | Yeast | 8 | 16 | 2 | Fungicidal |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Visualization: MIC & MBC Workflow
Caption: Workflow for MIC and MBC determination.
PART II: Host Cell Cytotoxicity Assessment
Causality Behind the Approach: A promising antimicrobial must be selectively toxic, meaning it should harm the pathogen at concentrations that are safe for host cells.[23] Without this selectivity, a compound has no therapeutic potential. Cytotoxicity assays measure the degree to which an agent is toxic to cells.[24] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[25] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified.
Protocol 3: MTT Assay for Mammalian Cell Viability
1. Materials:
- Mammalian cell line (e.g., HEK293 - human embryonic kidney cells)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test Compound (2-Chloro-4,7-dimethyl-1,3-benzothiazole)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Sterile 96-well flat-bottom plates
2. Procedure: a. Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells per well in 100 µL of medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach. c. Prepare serial dilutions of the test compound in complete medium at 2x the final desired concentrations. d. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and an untreated control (medium only). e. Incubate the plate for another 24-48 hours. f. After incubation, add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours until purple precipitate is visible. g. Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. h. Shake the plate gently for 15 minutes to ensure complete dissolution.
3. Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100 c. Plot the % viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability). d. Calculate the Selectivity Index (SI) : SI = IC₅₀ (mammalian cells) / MIC (microbe). A higher SI value indicates greater selectivity and a more promising therapeutic window.
Data Presentation: Cytotoxicity and Selectivity Index
| Cell Line | IC₅₀ (µg/mL) | Target Microbe | MIC (µg/mL) | Selectivity Index (SI) |
| HEK293 | 120 | S. aureus | 4 | 30 |
| HEK293 | 120 | E. coli | 8 | 15 |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Visualization: Principle of the MTT Assay
Caption: The MTT assay principle for cell viability.
PART III: Mechanistic Grounding & Future Directions
While elucidating the precise mechanism of action requires dedicated and complex experiments, the existing literature on benzothiazole derivatives provides a strong foundation for forming hypotheses. Many benzothiazole-based antimicrobials function by inhibiting essential microbial enzymes that are absent in or structurally distinct from their mammalian counterparts.[1]
Potential Mechanisms of Action:
-
DNA Gyrase Inhibition: Some benzothiazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, making it a validated antibacterial target.[8]
-
Enzyme Inhibition in Metabolic Pathways: Dihydropteroate synthase (DHPS), an enzyme in the folate synthesis pathway, has been identified as a target for some benzothiazole compounds.[26]
-
Disruption of Two-Component Systems (TCS): Recent studies have shown that benzothiazoles can inhibit TCS signaling, which bacteria use to regulate virulence, biofilm formation, and antibiotic resistance.[27]
Future Work: A promising initial profile (high potency, low cytotoxicity) for 2-Chloro-4,7-dimethyl-1,3-benzothiazole would warrant further investigation, including:
-
Screening against a broader panel of drug-resistant clinical isolates (e.g., MRSA, VRE).
-
Time-kill kinetic assays to understand the dynamics of its bactericidal/fungicidal activity.
-
In vivo efficacy and toxicity studies in animal models of infection.
-
Dedicated mechanism-of-action studies, such as specific enzyme inhibition assays or transcriptomic analysis of treated microbes.
This structured approach provides a robust and scientifically rigorous pathway for the preliminary evaluation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole, moving it from a synthesized compound to a validated antimicrobial lead candidate.
Visualization: Potential Microbial Targets
Caption: Potential molecular targets for benzothiazole antimicrobials.
References
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CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
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Kramer, R., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]
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ACS Publications. Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. Journal of Medicinal Chemistry. [Link]
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Kramer, R., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]
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Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
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Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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NIH. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
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Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Chloro-4,7-dimethyl-1,3-benzothiazole
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery
The benzothiazole moiety is a prominent heterocyclic scaffold recognized for its wide spectrum of biological activities, making it a "privileged structure" in medicinal chemistry.[1][2][3][4] Derivatives of this core have been extensively investigated and have shown potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2][5] The diverse pharmacological profile of benzothiazoles stems from their ability to interact with a variety of biological targets. The subject of this guide, 2-Chloro-4,7-dimethyl-1,3-benzothiazole, is a novel derivative with potential for modulation of key cellular pathways. Given the known activities of related compounds, this document outlines detailed high-throughput screening (HTS) protocols to elucidate the biological activity of this compound, focusing on two major classes of drug targets: protein kinases and protein-protein interactions (PPIs).
These protocols are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. The methodologies are presented with a focus on scientific integrity, providing not just procedural steps but also the underlying rationale to empower robust and reliable screening campaigns.
Part 1: Kinase Inhibitor Screening
Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer.[6] Consequently, they are a major class of targets for drug discovery.[6][7] The benzothiazole scaffold is a known constituent of some kinase inhibitors. Therefore, a primary HTS campaign for 2-Chloro-4,7-dimethyl-1,3-benzothiazole should involve screening against a panel of relevant kinases.
Rationale for Kinase Screening
The rationale for prioritizing kinase inhibitor screening for a novel benzothiazole derivative is twofold. First, the structural similarity to known kinase inhibitors suggests a higher probability of identifying kinase-modulating activity. Second, the availability of robust and cost-effective HTS technologies for kinase activity measurement allows for efficient and large-scale screening.[8][9]
HTS Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
A highly suitable HTS format for kinase inhibitor screening is the Homogeneous Time-Resolved Fluorescence (HTRF®) assay. This technology offers a good balance of sensitivity, robustness, and throughput. The assay measures the phosphorylation of a specific substrate by a kinase. A europium cryptate-labeled anti-phospho-substrate antibody (donor) and a second acceptor-labeled antibody or streptavidin recognize the phosphorylated substrate, bringing the donor and acceptor into close proximity and generating a FRET signal.
Experimental Workflow for HTRF® Kinase Assay
Figure 1: High-level workflow for the HTRF® kinase inhibitor screening assay.
Detailed Protocol for HTRF® Kinase Assay
Objective: To determine the inhibitory activity of 2-Chloro-4,7-dimethyl-1,3-benzothiazole against a specific protein kinase.
Materials:
-
2-Chloro-4,7-dimethyl-1,3-benzothiazole
-
Recombinant protein kinase
-
Biotinylated substrate peptide
-
Adenosine triphosphate (ATP)
-
HTRF® Kinase Assay Buffer
-
HTRF® Detection Reagents (Europium cryptate-labeled anti-phospho-antibody and XL665-labeled streptavidin)
-
Low-volume, white 384-well or 1536-well assay plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Plate Preparation:
-
Prepare a stock solution of 2-Chloro-4,7-dimethyl-1,3-benzothiazole in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10 mM to 10 nM).
-
Transfer a small volume (e.g., 50 nL) of each concentration to the assay plate using an acoustic dispenser.
-
-
Reagent Preparation:
-
Prepare a working solution of the kinase in HTRF® Kinase Assay Buffer.
-
Prepare a working solution of the biotinylated substrate peptide and ATP in the same buffer. The final ATP concentration should be at or near the Km for the specific kinase to identify both competitive and non-competitive inhibitors.
-
-
Assay Execution:
-
Add the kinase solution to the wells of the assay plate containing the compound.
-
Allow for a brief pre-incubation (e.g., 15 minutes) at room temperature to permit compound-kinase interaction.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding the HTRF® detection reagents diluted in the detection buffer containing EDTA.
-
-
Signal Detection and Data Analysis:
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow for the development of the HTRF® signal.
-
Read the plate on an HTRF®-compatible reader at 620 nm (for the donor) and 665 nm (for the acceptor).
-
Calculate the HTRF® ratio (665 nm / 620 nm * 10,000).
-
Determine the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates a robust assay.
-
| Parameter | Description | Typical Value |
| Plate Format | Microplate used for the assay | 384-well or 1536-well |
| Assay Volume | Total volume of the reaction in each well | 5 - 20 µL |
| Compound Conc. | Range of compound concentrations tested | 10 nM - 100 µM |
| ATP Conc. | Concentration of ATP in the reaction | Km of the kinase |
| Incubation Time | Duration of the kinase reaction | 30 - 120 minutes |
| Z'-factor | A measure of assay quality | > 0.5 |
Part 2: Protein-Protein Interaction Modulator Screening
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases.[10][11] Modulating PPIs with small molecules is a challenging but increasingly important area of drug discovery.[10][12][13] The planar structure of the benzothiazole ring system makes it a candidate for interaction with the often flat and extensive surfaces of PPI interfaces.
Rationale for PPI Modulator Screening
Screening 2-Chloro-4,7-dimethyl-1,3-benzothiazole for PPI modulation is a rational approach to discovering novel biological activity beyond enzyme inhibition. Success in this area can open up new avenues for therapeutic intervention.
HTS Assay Principle: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen® is a bead-based, no-wash proximity assay that is well-suited for HTS of PPIs. The assay involves two types of beads: a donor bead that generates singlet oxygen upon illumination at 680 nm, and an acceptor bead that produces a chemiluminescent signal when it comes into contact with the singlet oxygen. If two interacting proteins are tagged with molecules that bind to the donor and acceptor beads, a signal is generated. A small molecule that disrupts this interaction will lead to a decrease in the signal.
Experimental Workflow for AlphaScreen® PPI Assay
Figure 2: High-level workflow for the AlphaScreen® PPI modulator screening assay.
Detailed Protocol for AlphaScreen® PPI Assay
Objective: To identify if 2-Chloro-4,7-dimethyl-1,3-benzothiazole can disrupt a specific protein-protein interaction.
Materials:
-
2-Chloro-4,7-dimethyl-1,3-benzothiazole
-
Tagged Protein A (e.g., GST-tagged)
-
Tagged Protein B (e.g., His-tagged)
-
AlphaScreen® Glutathione Donor Beads
-
AlphaScreen® Ni-NTA Acceptor Beads
-
AlphaScreen® Assay Buffer
-
Low-volume, white 384-well or 1536-well assay plates
-
AlphaScreen®-compatible plate reader
Procedure:
-
Compound Plate Preparation:
-
As described in the HTRF® protocol, prepare serial dilutions of 2-Chloro-4,7-dimethyl-1,3-benzothiazole in DMSO and dispense into the assay plate.
-
-
Reagent Preparation:
-
Prepare working solutions of the tagged proteins in AlphaScreen® Assay Buffer. The optimal concentrations of each protein need to be determined empirically through a cross-titration experiment.
-
-
Assay Execution:
-
Add the first tagged protein (e.g., GST-tagged Protein A) to the wells containing the compound.
-
Add the second tagged protein (e.g., His-tagged Protein B).
-
Incubate for 30 minutes at room temperature to allow the proteins to interact.
-
Prepare a mixture of the AlphaScreen® Donor and Acceptor beads in the assay buffer. This step should be done in subdued light.
-
Add the bead mixture to the wells.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
-
Signal Detection and Data Analysis:
-
Read the plate on an AlphaScreen®-compatible reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (one of the interacting proteins is absent) controls.
-
Calculate the Z'-factor to assess the quality of the assay.
-
| Parameter | Description | Typical Value |
| Plate Format | Microplate used for the assay | 384-well or 1536-well |
| Assay Volume | Total volume of the reaction in each well | 10 - 25 µL |
| Compound Conc. | Range of compound concentrations tested | 10 nM - 100 µM |
| Protein Conc. | Empirically determined for optimal signal | Varies |
| Bead Conc. | Concentration of donor and acceptor beads | As per manufacturer's recommendation |
| Z'-factor | A measure of assay quality | > 0.5 |
Conclusion
The protocols outlined in this application note provide a robust starting point for the high-throughput screening of 2-Chloro-4,7-dimethyl-1,3-benzothiazole. By employing established and reliable assay technologies such as HTRF® for kinase inhibitor screening and AlphaScreen® for PPI modulator screening, researchers can efficiently and effectively profile the biological activity of this novel compound. A thorough understanding of the assay principles and careful optimization of the experimental conditions are paramount to the success of any HTS campaign. The data generated from these screens will be instrumental in guiding subsequent hit-to-lead optimization efforts in the drug discovery pipeline.
References
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High-throughput screening for modulators of protein-protein interactions: use of photonic crystal biosensors and complementary technologies. PubMed. [Link]
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High-throughput screening for modulators of protein–protein interactions: Use of photonic crystal biosensors and complementary technologies. Illinois Experts. [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
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High-throughput screening for kinase inhibitors. PubMed. [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
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Full article: Protein–protein interaction modulator drug discovery: past efforts and future opportunities using a rich source of low- and high-throughput screening assays. Taylor & Francis Online. [Link]
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Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. Laotian Times. [Link]
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Synthesis and various biological activities of benzothiazole derivative: A review. ResearchGate. [Link]
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Application Notes and Protocols for Cell-Based Assays Using 2-Chloro-4,7-dimethyl-1,3-benzothiazole
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system comprising fused benzene and thiazole rings, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] This privileged scaffold is present in a multitude of compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The structural versatility of benzothiazole derivatives allows for fine-tuning of their biological targets, which include critical enzymes and receptors involved in various disease pathways.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 2-Chloro-4,7-dimethyl-1,3-benzothiazole, in a suite of cell-based assays designed to elucidate its cytotoxic and potential mechanistic properties. While specific data for this novel compound is emerging, the protocols herein are designed as a robust starting point for its characterization, drawing upon the established activities of the broader benzothiazole class.
Proposed Mechanism of Action and Assay Strategy
Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis, often initiated by an increase in intracellular reactive oxygen species (ROS).[4] This oxidative stress can lead to the disruption of the mitochondrial membrane potential, triggering the caspase cascade and culminating in programmed cell death.[4] Therefore, our primary investigative approach will be to assess the cytotoxic effects of 2-Chloro-4,7-dimethyl-1,3-benzothiazole on cancer cell lines, followed by mechanistic assays to explore its pro-apoptotic potential.
I. Assessment of Cytotoxicity: Cell Viability Assays
The initial step in characterizing a novel compound is to determine its effect on cell viability. This is crucial for identifying a therapeutic window and for guiding the concentrations used in subsequent mechanistic studies. The following protocols describe two common colorimetric methods for assessing cell viability: the MTT and WST-1 assays.
A. Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 2-Chloro-4,7-dimethyl-1,3-benzothiazole in sterile DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells. Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
B. Protocol 2: WST-1 Assay for Cell Proliferation
The WST-1 (Water Soluble Tetrazolium Salt-1) assay is another colorimetric assay for quantifying cell proliferation and viability.[6] It offers the advantage of being a one-step procedure where the formazan product is soluble in the culture medium, eliminating the need for a solubilization step.
Detailed Steps:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
WST-1 Addition: After the desired incubation period with the compound, add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC₅₀ value.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenase activity reduces MTT to insoluble formazan. | Well-established, cost-effective. | Requires a solubilization step, formazan crystals can be difficult to dissolve completely. |
| WST-1 | Mitochondrial dehydrogenase activity reduces WST-1 to a soluble formazan. | One-step procedure, higher sensitivity, less toxic to cells. | More expensive than MTT. |
II. Mechanistic Assays: Investigating the Mode of Action
Once the cytotoxic potential of 2-Chloro-4,7-dimethyl-1,3-benzothiazole is established, the next step is to investigate its mechanism of action. Based on the known activities of other benzothiazole derivatives, we will focus on assays to detect apoptosis and oxidative stress.
A. Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a gold standard for the quantitative analysis of apoptosis. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Experimental Workflow: Apoptosis Detection
Sources
Application Notes & Protocols: Investigating 2-Chloro-4,7-dimethyl-1,3-benzothiazole in Anticancer Drug Development
Abstract
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a novel derivative, 2-Chloro-4,7-dimethyl-1,3-benzothiazole, as a potential anticancer therapeutic. These application notes detail the scientific rationale, a plausible synthetic route, and a complete suite of in vitro protocols for assessing its biological activity and elucidating its mechanism of action. By presenting a structured workflow from synthesis to mechanistic studies, this guide aims to facilitate the systematic investigation of this and other related benzothiazole compounds.
Introduction: The Rationale for Developing Novel Benzothiazole Anticancer Agents
Benzothiazole and its derivatives have garnered considerable attention in oncology research due to their broad spectrum of biological activities, including anti-proliferative, anti-tumor, and enzyme-inhibiting properties.[1][3] The core benzothiazole structure serves as a versatile pharmacophore that can be strategically modified to enhance potency and selectivity against various cancer cell lines.[4]
A key strategy in modern drug design is bioisosteric replacement , where a functional group in a known active molecule is substituted with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile.[5] In the context of anticancer drug development, benzothiazole has been successfully employed as a bioisostere for the quinazoline ring found in several approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib. This is because the benzothiazole core can mimic the ATP-binding region of the EGFR tyrosine kinase domain.
The subject of this guide, 2-Chloro-4,7-dimethyl-1,3-benzothiazole, is a novel compound designed with these principles in mind. The introduction of a chloro group at the 2-position and methyl groups at the 4 and 7 positions is hypothesized to modulate the molecule's lipophilicity and electronic properties, potentially enhancing its cell permeability and interaction with target proteins. The chloro and dichloro substitutions on the benzothiazole scaffold have been shown in some derivatives to contribute to their antiproliferative potential.[6]
This document outlines a systematic approach to synthesize and evaluate the anticancer properties of this novel compound, providing detailed protocols for a comprehensive in vitro screening cascade.
Synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
The synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole can be approached from a 2-amino-4,7-dimethyl-1,3-benzothiazole precursor. The 2-amino functionality is a versatile handle for chemical modification.[1] A common and effective method for converting an amino group on a heterocyclic ring to a chloro group is the Sandmeyer reaction .[7] This reaction proceeds via a diazonium salt intermediate, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole.
Protocol 2.1: Synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
Part A: Synthesis of 2-amino-4,7-dimethyl-1,3-benzothiazole (Precursor)
-
Dissolve 3,6-dimethylaniline in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath and add potassium thiocyanate (KSCN).
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Pour the mixture into ice water and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4,7-dimethyl-1,3-benzothiazole.
Part B: Synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole via Sandmeyer Reaction
-
Suspend the 2-amino-4,7-dimethyl-1,3-benzothiazole precursor in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO2) in water dropwise, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-Chloro-4,7-dimethyl-1,3-benzothiazole.
In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is crucial to determine the anticancer potential of a novel compound.[8] The following protocols outline a standard screening workflow.
Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.
Protocol 3.1: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 2-Chloro-4,7-dimethyl-1,3-benzothiazole in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Hypothetical IC₅₀ Values of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 25.7 ± 2.5 |
| HCT116 | Colon Carcinoma | 9.8 ± 1.1 |
| PC-3 | Prostate Adenocarcinoma | 21.4 ± 2.0 |
Protocol 3.2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[5][12]
-
Cell Treatment: Seed cells in a 6-well plate and treat with 2-Chloro-4,7-dimethyl-1,3-benzothiazole at concentrations around the IC₅₀ value for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[13]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.
Protocol 3.3: Cell Cycle Analysis
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14][15]
-
Cell Treatment: Seed cells and treat with the compound as described in the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3.4: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of the compound on cell migration.[17]
-
Create a Monolayer: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test compound at non-lethal concentrations.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Elucidation of the Mechanism of Action
Based on the known activity of benzothiazole derivatives, a plausible mechanism of action for 2-Chloro-4,7-dimethyl-1,3-benzothiazole is the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.[18]
Caption: Proposed mechanism of action via inhibition of the EGFR-PI3K-Akt-mTOR signaling pathway.
Protocol 4.1: Western Blot Analysis of Key Signaling Proteins
Western blotting can be used to measure the levels of total and phosphorylated proteins in a signaling cascade, providing a direct assessment of the compound's effect on pathway activation.[19][20]
-
Cell Lysis: Treat cells with 2-Chloro-4,7-dimethyl-1,3-benzothiazole for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, Akt, and mTOR overnight at 4°C. Also, probe for a loading control like β-actin.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Table 2: Hypothetical Western Blot Densitometry Data
| Treatment | p-EGFR / Total EGFR (Fold Change) | p-Akt / Total Akt (Fold Change) | p-mTOR / Total mTOR (Fold Change) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| Compound (10 µM) | 0.35 ± 0.05 | 0.42 ± 0.06 | 0.48 ± 0.07 |
| Compound (20 µM) | 0.15 ± 0.03 | 0.21 ± 0.04 | 0.25 ± 0.04 |
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial synthesis and in vitro evaluation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole as a potential anticancer agent. The outlined protocols are designed to be robust and reproducible, enabling researchers to generate high-quality data on the compound's cytotoxicity, pro-apoptotic and anti-migratory effects, and its impact on key oncogenic signaling pathways. Positive results from this screening cascade would warrant further investigation, including in vivo studies in animal models, to fully assess the therapeutic potential of this novel benzothiazole derivative.
References
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Application Notes & Protocols for the In Vivo Formulation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole, a novel heterocyclic compound, for in vivo studies. Recognizing that novel compounds often lack established physicochemical data, this guide emphasizes a systematic, data-driven approach. It begins with essential pre-formulation studies to characterize the molecule's solubility, lipophilicity, and stability. Based on the outcomes of these initial assessments, a decision-making framework is presented to select the most appropriate formulation strategy—ranging from simple solutions to more complex nanosuspensions or self-emulsifying drug delivery systems (SEDDS). Detailed, step-by-step protocols for both pre-formulation experiments and the preparation of various formulation types are provided, ensuring scientific integrity and reproducibility. This guide is designed to empower researchers to develop a stable, effective, and safe formulation for preclinical evaluation.
Introduction: The Formulation Challenge of Benzothiazole Derivatives
Benzothiazole and its derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them attractive candidates for drug discovery.[1][2] However, like many aromatic heterocyclic compounds, 2-Chloro-4,7-dimethyl-1,3-benzothiazole is anticipated to have poor aqueous solubility, a significant hurdle for in vivo administration.[3] An effective formulation is critical to ensure adequate bioavailability and obtain meaningful results in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[4]
The primary goal of preclinical formulation development is to deliver the active pharmaceutical ingredient (API) to the test subject in a manner that allows for maximal and reproducible absorption.[5] For early-stage in vivo studies in animal models such as mice and rats, liquid formulations administered via oral (p.o.) or intravenous (i.v.) routes are most common.[6]
This guide provides a systematic workflow for characterizing 2-Chloro-4,7-dimethyl-1,3-benzothiazole and selecting an appropriate formulation strategy.
Pre-Formulation Studies: Characterizing Your Compound
Before any formulation can be developed, a thorough understanding of the compound's physicochemical properties is essential.[1][7] These pre-formulation studies are the foundation for rational formulation design.
Solubility Assessment
The solubility of a compound in various pharmaceutically acceptable vehicles is the most critical parameter influencing formulation strategy.
Protocol 2.1.1: Equilibrium Solubility Determination
-
Vehicle Selection: Prepare a panel of common preclinical vehicles. A recommended starting list is provided in Table 1.
-
Sample Preparation: Add an excess amount of 2-Chloro-4,7-dimethyl-1,3-benzothiazole (e.g., 10 mg) to a known volume (e.g., 1 mL) of each vehicle in separate glass vials.
-
Equilibration: Tightly cap the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Quantification: Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Reporting: Express solubility in mg/mL.
Table 1: Recommended Vehicles for Initial Solubility Screening
| Vehicle Category | Specific Examples | Primary Use |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4, 0.9% Saline | IV, Oral |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol | Oral, IV (with caution) |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | Oral, IV |
| Oils | Sesame Oil, Corn Oil, Medium-Chain Triglycerides (MCT) | Oral, IM |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Oral, IV |
Lipophilicity Determination (LogP)
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption and distribution characteristics.[8]
Protocol 2.2.1: Shake-Flask Method for LogP Determination
-
Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Compound Dissolution: Dissolve a known amount of 2-Chloro-4,7-dimethyl-1,3-benzothiazole in the water-saturated n-octanol.
-
Partitioning: Add an equal volume of the n-octanol-saturated water to the solution from step 2 in a separatory funnel.
-
Equilibration: Shake the funnel for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the layers to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9]
Stability Assessment
Preliminary stability studies are crucial to ensure that the compound does not degrade in the chosen vehicle before and during administration.[10]
Protocol 2.3.1: Forced Degradation Study
-
Stress Conditions: Prepare solutions of the compound in promising vehicles identified from the solubility studies. Expose these solutions to a range of stress conditions as outlined in ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).[11]
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Evaluation: A degradation of 5-20% is generally targeted to understand the degradation pathways.[11]
Formulation Development: A Data-Driven Approach
The data from the pre-formulation studies will guide the selection of the most appropriate formulation strategy. The following workflow illustrates the decision-making process.
Caption: Formulation selection workflow based on pre-formulation data.
Aqueous Solution
This is the simplest and most preferred formulation for both oral and IV administration when the compound's aqueous solubility is sufficient.[3]
Protocol 3.1.1: Preparation of an Aqueous Solution
-
Vehicle Preparation: Prepare the chosen aqueous vehicle (e.g., 0.9% NaCl or PBS, pH 7.4).
-
Dissolution: Weigh the required amount of 2-Chloro-4,7-dimethyl-1,3-benzothiazole and add it to the vehicle.
-
Solubilization: Stir the mixture, using gentle heating or sonication if necessary, until the compound is fully dissolved.
-
pH Adjustment: If required, adjust the pH using dilute HCl or NaOH.
-
Sterilization (for IV): Filter the solution through a 0.22 µm sterile filter into a sterile container.
Co-solvent/Surfactant-Based Solution
For compounds with poor aqueous solubility, co-solvents and surfactants can be used to create a solution.
Protocol 3.2.1: Preparation of a Co-solvent Solution
-
Pre-dissolution: Dissolve the weighed compound in the minimum required volume of the organic co-solvent (e.g., PEG 400, ethanol).
-
Aqueous Addition: Slowly add the aqueous vehicle (e.g., saline) to the organic solution while stirring continuously.
-
Observation: Monitor for any signs of precipitation. If the solution remains clear, this vehicle system is suitable.
-
Final Volume: Adjust to the final desired volume with the aqueous vehicle.
Table 2: Common Co-solvent Systems for Preclinical Studies
| Vehicle Composition | Typical Ratio (v/v/v) | Route | Considerations |
| PEG 400 / Water | 40:60 | Oral, IV | Can cause hemolysis at high concentrations for IV. |
| Ethanol / PG / Water | 10:40:50 | Oral, IV | Potential for CNS effects of ethanol. |
| Solutol® HS 15 / Saline | 20:80 | Oral, IV | A non-ionic solubilizer and emulsifier. |
| 20% HP-β-CD in Saline | N/A | Oral, IV | Cyclodextrins can alter pharmacokinetics. |
Nanosuspension
If the compound is poorly soluble in most common vehicles, a nanosuspension can be an effective approach to enhance dissolution rate and bioavailability.[12][13]
Protocol 3.3.1: Preparation of a Nanosuspension by Wet Milling
-
Vehicle Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% HPMC) and a surfactant (e.g., 0.2% Polysorbate 80).
-
Pre-suspension: Disperse the micronized compound in the vehicle to create a pre-suspension.
-
Milling: Transfer the pre-suspension to a bead mill charged with milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Particle Size Reduction: Mill at a controlled temperature for a sufficient time to achieve the desired particle size (typically < 200 nm).
-
Characterization: Analyze the particle size distribution and zeta potential of the final nanosuspension.
Self-Emulsifying Drug Delivery System (SEDDS)
For highly lipophilic compounds, a lipid-based formulation like a SEDDS can significantly improve oral absorption.[14][15] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.[16]
Protocol 3.4.1: Preparation of a SEDDS Formulation
-
Component Selection: Choose an oil (e.g., MCT), a surfactant (e.g., Cremophor® EL), and a co-surfactant/co-solvent (e.g., Transcutol® P).
-
Dissolution: Dissolve the weighed compound in the oil phase.
-
Mixing: Add the surfactant and co-surfactant to the oil phase and mix thoroughly until a clear, homogenous solution is formed.
-
Self-Emulsification Test: Add a small volume of the SEDDS pre-concentrate to water and gently agitate. A stable, translucent microemulsion should form rapidly.
-
Characterization: Measure the droplet size of the resulting emulsion.
In Vivo Study Considerations
Route of Administration
The choice of administration route depends on the study's objective.[17][18]
-
Intravenous (IV): Used to determine intrinsic pharmacokinetic parameters and absolute bioavailability. Requires a sterile, particle-free solution.[6]
-
Oral (PO): The most common route for efficacy and toxicology studies, reflecting the intended clinical route. Solutions, suspensions, or SEDDS can be used.[6]
Animal Model Selection
Rodents (mice and rats) are typically the first species used in preclinical studies due to their well-characterized biology and ease of handling.[19] The choice of species should be justified based on metabolic and physiological similarities to humans, where known.[20]
Ethical Considerations
All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[21] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal use and suffering.[2][22]
Safety and Handling
Benzothiazole derivatives may present toxicological risks.[23] It is imperative to handle 2-Chloro-4,7-dimethyl-1,3-benzothiazole with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
The successful in vivo evaluation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole is critically dependent on the development of an appropriate formulation. Due to the anticipated poor aqueous solubility of this compound, a systematic pre-formulation investigation is paramount. By determining the solubility, lipophilicity, and stability of the compound, researchers can make informed decisions to select a formulation strategy that ensures consistent and adequate drug exposure in preclinical models. The protocols and decision-making framework provided in this guide offer a robust starting point for these essential studies.
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Application Notes & Protocols: A Phased Approach to Efficacy Testing of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
Prepared by: Senior Application Scientist
I. Introduction and Scientific Rationale
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of benzothiazole have demonstrated significant potential as therapeutic agents, particularly in oncology, where they have been shown to target critical biological pathways and inhibit tumor growth.[2][3] Compounds bearing this heterocyclic system have been investigated for their ability to act as enzyme inhibitors, antiproliferative agents, and inducers of apoptosis.[1][4]
This document outlines a comprehensive, phased experimental strategy for evaluating the therapeutic efficacy of a novel derivative, 2-Chloro-4,7-dimethyl-1,3-benzothiazole . The proposed workflow is designed to systematically assess its biological activity, starting with broad in vitro screening and progressing to a targeted in vivo tumor model. This logical progression ensures that resources are invested efficiently, allowing for clear go/no-go decisions at critical stages of preclinical development.[5][6] The protocols provided are grounded in established methodologies and include self-validating controls to ensure data integrity and reproducibility, adhering to the principles of Good Laboratory Practice (GLP) where applicable.[7][8]
II. Strategic Workflow for Efficacy Evaluation
The experimental design follows a multi-stage funnel approach, beginning with high-throughput in vitro assays to establish baseline activity and culminating in a more complex in vivo study to confirm anti-tumor efficacy in a physiological context.
Caption: High-level experimental workflow for evaluating 2-Chloro-4,7-dimethyl-1,3-benzothiazole.
III. Phase 1: In Vitro Efficacy and Mechanism of Action
The initial phase focuses on determining if the compound has a direct biological effect on cancer cells in a controlled laboratory setting.[5] This provides essential data on potency and the potential mechanism of cell death.
A. Experiment 1: Cell Viability and Cytotoxicity Screening
Causality and Rationale: The first critical question is whether the compound affects the viability of cancer cells. We utilize tetrazolium reduction assays (MTT and XTT) as a robust, high-throughput method to measure cellular metabolic activity, which is a reliable indicator of cell viability.[9][10] The XTT assay is often preferred as it produces a water-soluble formazan product, simplifying the protocol by removing the need for a solubilization step.[11][12]
Protocol: XTT Cell Viability Assay
-
Cell Seeding:
-
Culture a panel of relevant human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in their recommended growth medium.
-
Trypsinize and count the cells. Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 2-Chloro-4,7-dimethyl-1,3-benzothiazole in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.[13]
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the test compound or controls.
-
Self-Validation Controls:
-
Vehicle Control: Cells treated with medium containing 0.5% DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at its IC50 concentration).
-
Untreated Control: Cells in growth medium only.
-
Medium Blank: Wells containing medium but no cells.
-
-
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
XTT Reagent Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing XTT reagent and an electron-coupling agent).
-
Add 50 µL of the prepared XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C, protecting the plate from light.
-
-
Data Acquisition:
-
Gently shake the plate to ensure uniform color distribution.
-
Measure the absorbance at 450-500 nm using a microplate reader. Use a reference wavelength of ~650 nm for background correction.[11]
-
Data Presentation and Analysis:
The results are used to calculate the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| 2-Chloro-4,7-dimethyl-1,3-benzothiazole | A549 | 48h | [Experimental Value] |
| 2-Chloro-4,7-dimethyl-1,3-benzothiazole | MCF-7 | 48h | [Experimental Value] |
| 2-Chloro-4,7-dimethyl-1,3-benzothiazole | HCT116 | 48h | [Experimental Value] |
| Doxorubicin (Positive Control) | A549 | 48h | [Known Value] |
-
Decision Point: If the compound demonstrates an IC50 value below 10 µM in one or more cell lines, it is considered a promising candidate for further mechanistic studies.
B. Experiment 2: Apoptosis Induction Assessment
Causality and Rationale: A reduction in cell viability indicates cytotoxicity, but it doesn't explain the mechanism. Apoptosis, or programmed cell death, is a key hallmark of effective anticancer therapies.[14] We will investigate two key markers of apoptosis: the activation of executioner caspases (Caspase-3/7) and DNA fragmentation (TUNEL assay).[15][16]
Protocol 1: Caspase-3/7 Activity Assay
This protocol uses a luminogenic substrate that produces light upon cleavage by active Caspase-3 or -7.
-
Cell Treatment: Seed a sensitive cell line (identified from the XTT assay) in a white-walled 96-well plate. Treat cells with the test compound at 1x, 2x, and 5x its IC50 value for 24 hours. Include vehicle and positive controls (e.g., Staurosporine).
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of a commercially available Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix gently on a plate shaker for 30 seconds, then incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. An increase in luminescence relative to the vehicle control indicates Caspase-3/7 activation.
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects the extensive DNA fragmentation that is a hallmark of late-stage apoptosis.[17]
-
Sample Preparation: Grow cells on glass coverslips and treat with the compound at its IC50 concentration for 48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[16]
-
TdT Labeling Reaction: Incubate the cells with a reaction mix containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP (e.g., BrdUTP followed by an Alexa Fluor™ 488 anti-BrdU antibody) for 60 minutes at 37°C in a humidified chamber.[16]
-
Counterstaining and Imaging: Stain the cell nuclei with a DNA dye like DAPI. Mount the coverslips and visualize using fluorescence microscopy. Apoptotic cells will exhibit bright green fluorescence in the nucleus, co-localizing with the DAPI signal.
Caption: Hypothesized mechanism of action via the intrinsic apoptosis pathway.
IV. Phase 2: In Vivo Efficacy Assessment
Promising in vitro results must be validated in a living organism to assess the compound's true therapeutic potential, considering factors like bioavailability and tumor microenvironment interactions.[18]
Causality and Rationale: The Cell Line-Derived Xenograft (CDX) model is the industry standard for initial in vivo efficacy testing.[19][20] It involves implanting human cancer cells into immunodeficient mice, allowing for the observation of tumor growth and response to treatment in a controlled setting.[18] While less representative of clinical heterogeneity than Patient-Derived Xenograft (PDX) models, CDX models are reproducible, cost-effective, and ideal for initial screening.[21]
Protocol: Subcutaneous A549 Xenograft Model
-
Animal Model: Use female athymic nude mice (e.g., NU/J strain), 6-8 weeks old. Allow a 1-week acclimatization period.
-
Tumor Cell Implantation:
-
Harvest A549 cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group) with similar mean tumor volumes.
-
-
Treatment Regimen:
-
Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween® 80, 50% Saline) on the same schedule as the treatment groups.
-
Group 2 (Low Dose): Administer 2-Chloro-4,7-dimethyl-1,3-benzothiazole at X mg/kg, daily, via intraperitoneal (i.p.) injection.
-
Group 3 (High Dose): Administer 2-Chloro-4,7-dimethyl-1,3-benzothiazole at 2X mg/kg, daily, i.p.
-
Group 4 (Positive Control): Administer a standard-of-care agent for lung cancer (e.g., Cisplatin) at its established effective dose.
-
Treat for 21-28 days.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Body weight loss >20% is a common humane endpoint.
-
At the end of the study, euthanize mice and excise tumors. Measure the final tumor weight.
-
Fix a portion of the tumor in formalin for subsequent immunohistochemistry (IHC) analysis (e.g., staining for Ki-67 for proliferation and cleaved Caspase-3 for apoptosis).
-
Data Presentation and Analysis:
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | 125.5 ± 10.2 | [Experimental Value] | [Experimental Value] | 0% |
| Low Dose (X mg/kg) | 124.9 ± 9.8 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| High Dose (2X mg/kg) | 126.1 ± 11.1 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Positive Control | 125.2 ± 10.5 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
-
Statistical Analysis: Compare treatment groups to the vehicle control using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's post-hoc test.[22] A p-value < 0.05 is typically considered statistically significant.[23]
V. Statistical Considerations and Data Integrity
To ensure the scientific validity of these experiments, a robust statistical plan is essential.[24]
-
In Vitro Studies: IC50 values should be determined from dose-response curves using non-linear regression analysis. Comparisons between cell lines or compounds should be made using appropriate statistical tests (e.g., t-test or ANOVA).
-
In Vivo Studies: The number of animals per group should be determined by a power analysis to ensure the study can detect a meaningful therapeutic effect.[25] Randomization and blinding (where possible) should be employed to reduce bias. Both tumor volume and weight data should be analyzed.
-
Handling Data: All data, calculations, and statistical analyses must be meticulously documented. Outliers should only be excluded based on pre-defined criteria and with clear justification.
VI. Conclusion
This structured application guide provides a scientifically rigorous framework for the preclinical efficacy evaluation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole. By progressing from broad in vitro screening to targeted in vivo validation, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the compound's potential as a novel therapeutic agent.
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Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Retrieved January 20, 2026, from [Link]
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- 13. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
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- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Statistical considerations for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
Welcome to the technical support center for the synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.
Synthetic Strategy Overview
The synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole can be approached via two primary, reliable pathways, each starting from a different precursor derived from 3,6-dimethyl-2-aminothiophenol. The choice of pathway often depends on the availability of reagents and the desired scale of the reaction.
-
Pathway A: A Sandmeyer reaction starting from 2-Amino-4,7-dimethyl-1,3-benzothiazole. This is a classic method for introducing a chloro group onto an aromatic amine.
-
Pathway B: Direct chlorination of 4,7-dimethyl-1,3-benzothiazole-2-thiol. This pathway is often favored for its high efficiency and yield.[1]
Caption: Overview of the two primary synthetic pathways to the target compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic pathway, A or B, is generally recommended for higher yield?
A: Pathway B, the direct chlorination of 4,7-dimethyl-1,3-benzothiazole-2-thiol using an agent like sulfuryl chloride (SO₂Cl₂), is often reported to provide higher yields and a cleaner product profile.[1] The Sandmeyer reaction (Pathway A) involves the formation of a diazonium salt intermediate, which can be unstable and prone to side reactions, potentially lowering the overall yield.[2]
Q2: What are the critical safety precautions for this synthesis?
A: Both pathways involve hazardous reagents.
-
Thiophenols: 3,6-dimethyl-2-aminothiophenol has a strong, unpleasant odor and is toxic. Always handle it in a well-ventilated fume hood. It is also susceptible to oxidation, so it should be used fresh or stored under an inert atmosphere.[3]
-
Sulfuryl Chloride (SO₂Cl₂): This reagent is highly corrosive, toxic, and reacts violently with water. It must be handled with extreme care in a fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat).
-
Diazonium Salts (Pathway A): These intermediates are potentially explosive, especially when isolated in a dry state. The reaction should always be carried out in solution at low temperatures (0-5 °C) and the diazonium salt should be used immediately without isolation.[4]
Q3: How can I effectively monitor the reaction progress?
A: Thin-layer chromatography (TLC) is the most effective method for monitoring these reactions.[3] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to track the consumption of the starting material and the appearance of the product spot. UV visualization is typically effective for these aromatic compounds.
Troubleshooting Guide
Problem Area 1: Low Yield in Precursor Synthesis (2-Amino or 2-Thiol Benzothiazole)
Q: My initial cyclization to form the benzothiazole core is giving a low yield. What are the likely causes and solutions?
A: This is a common issue often related to the quality of the starting material or suboptimal reaction conditions.
| Potential Cause | Scientific Explanation & Solution |
| Oxidation of 2-Aminothiophenol | The thiol group in 2-aminothiophenol is highly susceptible to air oxidation, forming a disulfide byproduct which will not cyclize. Solution: Use freshly distilled or purified 3,6-dimethyl-2-aminothiophenol. If using from a previously opened container, consider running the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.[3] |
| Incorrect Reaction Temperature | The condensation and cyclization reactions are temperature-dependent. Too low a temperature may result in an impractically slow reaction rate, while too high a temperature can lead to decomposition and byproduct formation. Solution: Carefully control the reaction temperature as specified in the protocol. For oxidative cyclization to the 2-amino derivative, a moderate temperature is usually required. For the reaction with carbon disulfide to form the 2-thiol, gentle reflux is often necessary. |
| Inefficient Catalyst or Reagent Stoichiometry | For the synthesis of 2-aminobenzothiazoles, various catalysts can be employed.[5][6] The stoichiometry of the oxidizing agent (if used) is critical. For the 2-thiol synthesis, the base used to deprotonate the thiol is crucial for the reaction with CS₂. Solution: Ensure accurate measurement of all reagents. If using a literature procedure, adhere strictly to the reported stoichiometry. Consider a small-scale screen of different catalysts or bases if yields remain low. |
Problem Area 2: Low Yield or Failure of the Chlorination Step
Q: I'm attempting the Sandmeyer reaction (Pathway A) and getting a complex mixture or very low yield of the chloro-product. What's going wrong?
A: The Sandmeyer reaction is powerful but requires precise control, especially during the diazotization step.
Caption: Troubleshooting workflow for the Sandmeyer reaction.
Detailed Explanation:
-
Temperature Control is Paramount: The diazotization of the amino group requires the in-situ formation of nitrous acid (from NaNO₂ and HCl) and its reaction with the amine.[4] This must be done between 0 and 5 °C. If the temperature rises, the aryl diazonium salt, Ar-N₂⁺, will rapidly decompose, often reacting with water to form a hydroxyl byproduct (a benzothiazol-2-ol derivative) and releasing N₂ gas.
-
Slow Reagent Addition: The sodium nitrite solution must be added slowly and beneath the surface of the reaction mixture. This prevents localized overheating and the escape of nitrous acid from the acidic solution before it can react.
-
Catalyst Activity: The Sandmeyer reaction relies on a copper(I) catalyst to facilitate the transfer of the chloride nucleophile to the aromatic ring via a radical mechanism.[2][7] If the CuCl is old or has been oxidized to Cu(II) (often indicated by a green or blue color instead of white/pale gray), it will be catalytically inactive.
Q: I'm using sulfuryl chloride (Pathway B) and my reaction is not going to completion or is producing a dark, tarry substance.
A: This pathway is generally high-yielding, so issues often point to reagent quality or reaction control.
| Potential Cause | Scientific Explanation & Solution |
| Moisture Contamination | Sulfuryl chloride (SO₂Cl₂) reacts violently with water to produce sulfuric acid and HCl. This can consume the reagent and create harsh acidic conditions that lead to decomposition of the starting material and product, resulting in tar formation. Solution: Ensure your glassware is oven-dried and the reaction is run under a drying tube or inert atmosphere. Use an anhydrous grade of solvent if one is required. |
| Incorrect Temperature | While the reaction is robust, excessive heat can accelerate side reactions and decomposition. A patent for a similar transformation specifies keeping the temperature below 50 °C.[1] Solution: Add the SO₂Cl₂ dropwise to a stirred solution of the thiol, using an ice bath to control the initial exotherm. Once the addition is complete, allow the reaction to warm to room temperature or heat gently as required, while monitoring by TLC. |
| Old Sulfuryl Chloride | Over time, SO₂Cl₂ can decompose. Solution: Use a fresh bottle of sulfuryl chloride for best results. Ensure the bottle is sealed tightly after use to prevent moisture ingress. |
Optimized Experimental Protocols
(Disclaimer: These protocols are intended as a guide. All procedures should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.)
Protocol A: Sandmeyer Reaction
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Amino-4,7-dimethyl-1,3-benzothiazole (1.0 eq) in 6M Hydrochloric Acid (approx. 4-5 mL per gram of amine).
-
Cool the vigorously stirred suspension to 0 °C using an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water and place it in the dropping funnel.
-
Add the NaNO₂ solution dropwise to the amine suspension, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 20-30 minutes. The mixture may become a clear solution.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of Copper(I) Chloride (CuCl, 1.2 eq) in 12M Hydrochloric Acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold, stirred CuCl solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours or until gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol B: Direct Chlorination with Sulfuryl Chloride
-
Reaction Setup:
-
In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a drying tube, dissolve 4,7-dimethyl-1,3-benzothiazole-2-thiol (1.0 eq) in a suitable anhydrous solvent like dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
-
Chlorination:
-
Add sulfuryl chloride (SO₂Cl₂, 1.5 - 2.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC.
-
-
Work-up and Purification:
-
Once complete, cool the mixture back to 0 °C and cautiously quench the excess SO₂Cl₂ by slowly adding cold water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
-
Data Summary Table
| Parameter | Pathway A: Sandmeyer | Pathway B: Direct Chlorination | Rationale & Reference |
| Chlorinating Agent | CuCl / HCl | SO₂Cl₂ | SO₂Cl₂ is a more direct and powerful chlorinating agent for this transformation.[1] |
| Key Intermediate | Diazonium Salt | N/A | The instability of the diazonium salt is a major source of yield loss in Pathway A.[2] |
| Typical Temp. | 0-5 °C | 0 °C to Room Temp | Strict low-temperature control is critical for Pathway A to prevent decomposition.[4] |
| Typical Yield | 50-70% | >90% | Pathway B is generally much higher yielding due to a cleaner reaction profile.[1] |
| Safety Concerns | Potentially explosive intermediate | Highly corrosive/water-reactive reagent | Both pathways require significant safety precautions. |
References
- Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activi. (n.d.). Vertex AI Search.
- O. A. G., & G. E. A. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIV
- Solid phase synthesis of 2-aminobenzothiazoles. (n.d.).
- Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. U.S. Patent No. 2,469,697. Washington, DC: U.S.
- Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(21), 5218.
- Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(21), 5218.
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). MDPI.
- Wang, L., He, W., & Yu, Z. (2013). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Letters, 15(11), 2704–2707.
- Process for the preparation of 2-amino-substituted 1,3-benzothiazine-4-ones. (n.d.). Google Patents.
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Mohammadi Ziarani, G., Shakiba Nahad, M., & Lashgari, N. (2015). Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. Bulgarian Chemical Communications, 47(1), 55-58. [Link]
- Preparation of 2-aminobenzothiazoles. (n.d.). Google Patents.
-
Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12. [Link]
-
Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. (2014). Green Chemistry, 16(7), 3599-3603. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6(2), 95-103. [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
- Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. (n.d.). Google Patents.
-
Diazotization reaction: Mechanism and Uses. (2023, May 25). Online Chemistry notes. [Link]
-
AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
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Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. [Link]
-
Ekeeda. (2019, August 12). Diazotisation & Preparation Of Diazonium Salts - Compounds Containing Nitrogen - Chemistry Class 12 [Video]. YouTube. [Link]
Sources
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- 7. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-4,7-dimethyl-1,3-benzothiazole
Introduction: Welcome to the technical support guide for 2-Chloro-4,7-dimethyl-1,3-benzothiazole. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this and similar heterocyclic compounds in their experimental assays. Benzothiazole derivatives are a versatile class of compounds with a wide range of biological activities, making them valuable in pharmaceutical research.[1][2] However, their often hydrophobic nature presents significant hurdles in aqueous assay environments.
This guide provides a structured, question-and-answer approach to troubleshoot and resolve common solubility issues, ensuring the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2-Chloro-4,7-dimethyl-1,3-benzothiazole is precipitating when I add my DMSO stock to the aqueous assay buffer or cell culture medium. What's happening?
Answer: This is a classic and common problem known as "solvent-shift" precipitation. While your compound may be readily soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), its solubility in the final aqueous solution is the critical factor.[3][4] When you introduce the DMSO stock into the medium, the DMSO rapidly disperses, and the local solvent environment around your compound molecules shifts from organic to overwhelmingly aqueous.[3] If the compound's aqueous solubility is low, it will crash out of the solution, leading to precipitation.[3][5][6]
Causality: The solubility of a compound is dictated by its physicochemical properties and its interaction with the solvent. DMSO is an excellent solvent for many nonpolar compounds, but it is also miscible with water. When the DMSO concentration drops dramatically upon dilution (e.g., from 100% in the stock to <0.5% in the assay), it can no longer keep the hydrophobic compound dissolved in the now predominantly water-based environment.
Q2: What is the first and most critical step to correctly solubilize my compound?
Answer: The first step is always the proper preparation of a high-concentration stock solution in a suitable organic solvent.[7][8] For compounds like 2-Chloro-4,7-dimethyl-1,3-benzothiazole, 100% DMSO is the recommended starting point.
Expert Insight: Preparing a high-quality stock solution is paramount. Errors at this stage, such as inaccurate weighing or incomplete dissolution, will propagate through all subsequent experiments. Always use high-purity, anhydrous-grade DMSO to avoid introducing water, which can lower the initial solubility.
Below is a validated protocol for preparing a 10 mM stock solution.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standardized method for creating a reliable stock solution, which is the foundation for reproducible experiments.
Materials:
-
2-Chloro-4,7-dimethyl-1,3-benzothiazole (Molecular Weight: 197.69 g/mol )
-
Anhydrous, high-purity DMSO (Biotechnology Grade)
-
Analytical balance
-
Glass vials (amber or clear, wrapped in foil)
-
Calibrated pipettes
-
Vortex mixer
-
Bath sonicator
Step-by-Step Methodology:
-
Preparation: Allow the compound vial and the DMSO container to come to room temperature before opening. This prevents atmospheric moisture from condensing into the containers.[9]
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 197.69 g/mol * (1000 mg / 1 g) = 1.977 mg
-
-
Weighing: Using an analytical balance, carefully weigh out approximately 1.98 mg of the compound into a clean, dry glass vial. Record the exact mass.
-
Re-calculation: Adjust the volume of DMSO to add based on the actual mass weighed.
-
Volume (mL) = [Actual Mass (mg) / 197.69 g/mol ] * (1 L / 10 mmol) * (1000 mL / 1 L)
-
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap the vial tightly.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes to ensure complete dissolution. The energy from sonication helps break apart compound aggregates.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to protect from light and prevent repeated freeze-thaw cycles.[9] Store at -20°C or -80°C as recommended for long-term stability.[9]
Q3: I've made my stock solution correctly, but the compound still precipitates in my assay. What are my next steps?
Answer: If precipitation persists, you need a systematic approach to identify the best solubilization strategy. The flowchart below outlines a decision-making process.
Caption: A decision tree for troubleshooting compound precipitation in aqueous assays.
Q4: Can you elaborate on the advanced solubility enhancement techniques from the workflow?
Answer: Certainly. When simply increasing the DMSO concentration is not feasible due to cellular toxicity or assay interference[10][11], more advanced methods are required.
| Technique | Mechanism of Action | Advantages | Considerations & Potential Issues |
| pH Adjustment | For ionizable compounds, altering the pH can convert the molecule to its more soluble salt form.[12][13] Benzothiazoles can be weak bases and may be more soluble at a lower pH.[14][15][16] | Simple to implement if the assay can tolerate a pH change. | The required pH may be outside the optimal range for your cells or enzyme. May require significant buffer optimization. |
| Co-solvents & Surfactants | Agents like PEG-400, Cremophor EL, or Pluronic F-127 can increase the "solvent capacity" of the aqueous medium by creating micelles or altering the polarity of the bulk solution.[17][18] | Effective at low concentrations. Some are well-established for in vivo use. | Can interfere with assays, especially those involving membranes or proteins.[19] Requires careful validation of vehicle controls. |
| Cyclodextrins | These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules.[20][21] The hydrophobic drug molecule ("guest") fits inside the hydrophobic cavity of the cyclodextrin ("host"), while the hydrophilic exterior of the cyclodextrin ensures the entire complex is water-soluble.[22][23] | Highly effective for many compounds.[24] Generally low cellular toxicity at working concentrations.[10] | Complexation is a 1:1 or 1:2 equilibrium, so a molar excess of cyclodextrin is often needed. Can sometimes extract cholesterol from cell membranes at high concentrations. |
Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization
This protocol describes how to prepare a compound stock solution using HP-β-CD, a common and effective choice.
Objective: To create a 1 mM aqueous stock of 2-Chloro-4,7-dimethyl-1,3-benzothiazole complexed with HP-β-CD.
Step-by-Step Methodology:
-
Prepare a 45% (w/v) HP-β-CD Solution: Dissolve 4.5 g of HP-β-CD in 10 mL of purified water or your assay buffer. This will be your stock vehicle.
-
Prepare a High-Concentration DMSO Stock: Make a concentrated stock of your compound in DMSO (e.g., 50-100 mM) following Protocol 1.
-
Complexation: a. Warm the 45% HP-β-CD solution to 37-40°C to aid in dissolution. b. Slowly add a small volume of your concentrated DMSO stock to the warm HP-β-CD solution while vortexing vigorously. Aim for a final compound concentration of 1 mM. For example, add 20 µL of a 50 mM DMSO stock to 980 µL of the HP-β-CD solution. c. The final DMSO concentration should be kept low (e.g., 1-5%) to favor the formation of the inclusion complex over simple solvency.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or 37°C with continuous mixing (e.g., on a rotator) to allow for complete complex formation.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any un-dissolved compound or aggregates. This step is critical for ensuring a true solution.
-
Usage: This 1 mM aqueous stock can now be directly diluted into your final assay medium. Always include a vehicle control containing the same final concentration of HP-β-CD and DMSO.
Self-Validation: The clarity of the solution after filtration is the primary indicator of success. If precipitation is still observed, a higher concentration of HP-β-CD or a different solubilization method may be necessary.
By systematically applying these principles and protocols, researchers can overcome the solubility challenges posed by 2-Chloro-4,7-dimethyl-1,3-benzothiazole, leading to more accurate and reliable experimental outcomes.
References
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from ResearchGate website. [Link]
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ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from ResearchGate website. [Link]
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Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from Chemistry LibreTexts. [Link]
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ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media? Retrieved from ResearchGate website. [Link]
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Gola, P. K., & Chauhan, H. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. [Link]
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National Center for Biotechnology Information. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules (Basel, Switzerland), 27(24), 8820. [Link]
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ResearchGate. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from ResearchGate website. [Link]
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ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from ResearchGate website. [Link]
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National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from National Center for Biotechnology Information website. [Link]
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National Center for Biotechnology Information. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved from National Center for Biotechnology Information website. [Link]
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American Chemical Society. (2015, April 22). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry. [Link]
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Scientific Research Publishing. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Retrieved from scirp.org. [Link]
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Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from Reddit. [Link]
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Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from Chemistry LibreTexts. [Link]
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Sci-Hub. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]
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ResearchGate. (2025, November 11). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from ResearchGate website. [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
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ScienceDirect. (2020, September 30). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International. [Link]
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National Center for Biotechnology Information. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules (Basel, Switzerland), 27(19), 6567. [Link]
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Palomar College. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from Palomar College website. [Link]
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MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from MDPI website. [Link]
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ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from ResearchGate website. [Link]
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ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]
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ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from ResearchGate website. [Link]
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ResearchGate. (2025, October 13). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from ResearchGate website. [Link]
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Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from Agilent website. [Link]
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ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from ResearchGate website. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chlorobenzothiazole. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from National Center for Biotechnology Information website. [Link]
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ResearchGate. (2025, August 6). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Retrieved from ResearchGate website. [Link]
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2-Chloro-4,7-dimethyl-1,3-benzothiazole reaction side products and purification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of 2-chloro-4,7-dimethyl-1,3-benzothiazole. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation. As Senior Application Scientists, we combine established chemical principles with practical field experience to ensure your success.
I. Synthesis Overview: The Sandmeyer Approach
The most common and effective method for synthesizing 2-chloro-4,7-dimethyl-1,3-benzothiazole is a two-step process. First, the corresponding 2-amino-4,7-dimethyl-1,3-benzothiazole precursor is synthesized. This is followed by a Sandmeyer reaction, which involves diazotization of the primary amine and subsequent displacement with a chloride ion.[1][2]
Caption: General synthetic workflow for 2-chloro-4,7-dimethyl-1,3-benzothiazole.
II. Troubleshooting & FAQs: Synthesis of 2-Amino-4,7-dimethyl-1,3-benzothiazole
The quality of your starting material is paramount for a successful Sandmeyer reaction. Here are some common issues and their solutions during the synthesis of the 2-amino precursor. A widely used method for this synthesis involves the reaction of the appropriately substituted aniline with a thiocyanate salt and bromine.[3]
Q1: My synthesis of 2-amino-4,7-dimethyl-1,3-benzothiazole from 2,5-dimethylaniline has a low yield. What are the likely causes?
A1: Low yields in this thiocyanation/cyclization reaction are often attributed to several factors:
-
Inadequate Temperature Control: The reaction with bromine is exothermic. If the temperature rises uncontrollably, it can lead to the formation of polybrominated side products and other undesired species. It is crucial to maintain the recommended low temperature (typically 0-5 °C) during bromine addition.
-
Moisture Contamination: Thiocyanate salts are often hygroscopic. Moisture can interfere with the reaction, leading to the formation of byproducts. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Incorrect Stoichiometry: The molar ratios of the aniline, thiocyanate, and bromine are critical. An excess of bromine can lead to ring bromination, while an excess of aniline can result in the formation of complex ureas.
| Parameter | Recommended | Troubleshooting Action |
| Temperature | 0-5 °C | Use an ice/salt bath for better temperature control. |
| Reagents | Anhydrous | Dry thiocyanate salt in a vacuum oven before use. |
| Stoichiometry | 1:2:1 (Aniline:Thiocyanate:Bromine) | Recalculate and carefully measure all reagents. |
Q2: I am observing multiple spots on my TLC plate after the synthesis of the 2-amino precursor. What are these impurities?
A2: The primary impurities are likely unreacted 2,5-dimethylaniline, poly-thiocyanated anilines, and potentially some disulfide-linked benzothiazoles. The formation of these can be minimized by slow, controlled addition of the reagents and maintaining a homogenous reaction mixture.
III. Troubleshooting & FAQs: The Sandmeyer Reaction
The conversion of 2-amino-4,7-dimethyl-1,3-benzothiazole to its 2-chloro counterpart via the Sandmeyer reaction is a robust but nuanced process.[1][2][4]
Caption: Key stages of the Sandmeyer reaction for 2-chlorobenzothiazole synthesis.
Q3: My Sandmeyer reaction is not going to completion, and I still have a significant amount of starting material. Why is this happening?
A3: Incomplete diazotization is the most common reason for this issue. The formation of the diazonium salt is a critical step and is highly dependent on temperature and acidity.
-
Temperature: The diazotization must be carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[5]
-
Acidity: A sufficient excess of acid (commonly hydrochloric acid) is necessary to both form nitrous acid from sodium nitrite and to maintain a low pH, which stabilizes the diazonium salt.
Q4: My reaction mixture turned a dark brown/black color, and I have a low yield of the desired 2-chloro product. What are the side products?
A4: The formation of dark, often tarry, side products is indicative of diazonium salt decomposition and unwanted side reactions. The primary culprits are:
-
Phenolic Impurities: The diazonium salt can react with water to form the corresponding 2-hydroxy-4,7-dimethyl-1,3-benzothiazole. This is more prevalent if the reaction temperature is not kept low.
-
Azo Coupling Products: The highly reactive diazonium salt can couple with the electron-rich starting material (2-amino-4,7-dimethyl-1,3-benzothiazole) or other aromatic species to form brightly colored azo compounds. This is often observed as a dark coloration of the reaction mixture.
-
Uncharacterized Polymeric Materials: At elevated temperatures, diazonium salts can decompose through radical pathways, leading to the formation of complex polymeric materials.
| Side Product | Formation Conditions | Mitigation Strategy |
| 2-Hydroxy-4,7-dimethyl-1,3-benzothiazole | Elevated temperature, excess water | Maintain temperature at 0-5 °C. |
| Azo Compounds | Incomplete diazotization, localized high concentration of diazonium salt | Slow, dropwise addition of sodium nitrite solution. |
| Polymeric Tars | High temperature, prolonged reaction time | Adhere to strict temperature control and monitor reaction progress. |
IV. Purification Strategies
Purification of the final product, 2-chloro-4,7-dimethyl-1,3-benzothiazole, from the reaction mixture is crucial for obtaining a high-purity compound. A combination of techniques is often necessary.
Q5: What is the best way to purify the crude 2-chloro-4,7-dimethyl-1,3-benzothiazole?
A5: A multi-step approach is generally recommended:
-
Aqueous Workup: After the reaction is complete, quenching with water and extracting the product into an organic solvent (e.g., dichloromethane or ethyl acetate) will remove inorganic salts and water-soluble impurities. A wash with a mild base (e.g., sodium bicarbonate solution) can help remove any residual acidic impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from the less polar starting material and more polar side products like the phenolic impurity. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Recrystallization: For achieving high purity, recrystallization is an excellent final step. Suitable solvents include ethanol, isopropanol, or a mixture of hexane and ethyl acetate.[6]
Caption: Recommended purification workflow for 2-chloro-4,7-dimethyl-1,3-benzothiazole.
V. References
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. Springer. [Link]
-
Process for the production of 2-amino-4-methyl-benzothiazole. Google Patents.
-
Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate. [Link]
-
Ru(III)-catalyzed synthesis of substituted 2-aminobenzothiazoles from N-arylthioureas. Taylor & Francis Online. [Link]
-
Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Publishers. [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Dissertation. [Link]
-
Benzothiazole, 2-amino-6-methyl. Organic Syntheses. [Link]
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Diazotisation. Organic Chemistry Portal. [Link]
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Synthesis of Monoazo Disperse Dyes from 2-Amino-4-Methyl Benzothiazole and their Application on Polyester Fibre. Oriental Journal of Chemistry. [Link]
-
Precursors and products from the Sandmeyer reaction. ResearchGate. [Link]
-
Sandmeyer reaction. L.S. College, Muzaffarpur. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4,7-dimethyl-1,3-benzothiazole Derivatives
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis and optimization of 2-Chloro-4,7-dimethyl-1,3-benzothiazole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile heterocyclic scaffold. As a key building block, the successful synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole is critical for accessing a wide range of downstream compounds through nucleophilic substitution.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.
Section 1: Synthesis Strategy Overview
The synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole typically begins with a substituted aniline precursor, 3,6-dimethylaniline. From there, two primary pathways lead to the target chlorinated intermediate. The choice of pathway often depends on reagent availability, safety considerations, and the desired scale of the reaction.
-
Pathway A: The Sandmeyer Reaction. This classic route involves the initial formation of 2-Amino-4,7-dimethyl-1,3-benzothiazole, followed by diazotization and subsequent displacement of the diazonium group with a chloride ion, catalyzed by copper(I) chloride.[2][3][4]
-
Pathway B: Oxidative Chlorination. This pathway proceeds through a 2-Mercapto-4,7-dimethyl-1,3-benzothiazole intermediate. The mercapto group is then converted to the chloro group using a potent chlorinating agent, most commonly sulfuryl chloride (SO₂Cl₂).[5][6]
Caption: Primary synthetic routes to 2-Chloro-4,7-dimethyl-1,3-benzothiazole.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during synthesis in a question-and-answer format.
Issue Category: Benzothiazole Core Formation
Question: My initial synthesis of the 2-Amino-4,7-dimethyl-1,3-benzothiazole precursor from 3,6-dimethylaniline results in a low yield and a complex mixture of byproducts. What are the likely causes?
Answer: This is a common challenge often rooted in the stability of intermediates and reaction conditions. Let's break down the potential causes:
-
Purity of Starting Materials: The commercial quality of 3,6-dimethylaniline can vary. Ensure its purity by distillation or by checking its specifications. The key reagents for the subsequent cyclization, such as potassium thiocyanate, should be anhydrous.
-
Mechanism & Side Reactions: The most common synthesis involves reacting the aniline with thiocyanate and bromine to form an intermediate N-arylthiourea, which then undergoes intramolecular electrophilic cyclization.[7]
-
Thiourea Formation: Ensure the reaction temperature is kept low (typically below 10°C) during the addition of bromine to prevent unwanted side reactions and decomposition.[7]
-
Oxidation: If your synthesis proceeds via a 2-aminothiophenol intermediate, be aware that these compounds are highly susceptible to oxidation, which can form disulfide byproducts.[8] Performing the reaction under an inert atmosphere (Nitrogen or Argon) can significantly suppress this side reaction and improve yield.[9]
-
-
Work-up Procedure: After cyclization, the product is often present as a salt. Careful neutralization with a base (e.g., ammonia solution) is required to precipitate the free 2-aminobenzothiazole. Ensure the pH is adjusted correctly to maximize product recovery.
Issue Category: Chlorination Reactions
Question: I'm attempting the Sandmeyer reaction on 2-Amino-4,7-dimethylbenzothiazole, but the reaction is messy and the yield of the 2-chloro product is poor. How can I optimize this?
Answer: The Sandmeyer reaction requires precise control over several parameters. Deviation can lead to decomposition and the formation of unwanted phenols or azo compounds.[3][10]
-
Diazotization Temperature (Critical): The formation of the diazonium salt from the 2-amino group is the most critical step. This reaction must be maintained between 0 and 5°C .[10] Higher temperatures will cause the unstable diazonium salt to decompose, often leading to the formation of the corresponding 2-hydroxybenzothiazole and releasing nitrogen gas prematurely. Use an ice-salt bath for robust temperature control.
-
Acid Concentration: The reaction requires a sufficient excess of acid (e.g., HCl) to ensure the complete protonation of the amine and to stabilize the resulting diazonium salt.
-
Addition Rate: Add the sodium nitrite (NaNO₂) solution slowly and dropwise to the amine solution. A rapid addition can cause localized heating and lead to decomposition.
-
Copper(I) Catalyst: Use a fresh, high-purity source of copper(I) chloride (CuCl). The Cu(I) species is the active catalyst that facilitates the radical-nucleophilic aromatic substitution mechanism.[2][4] The reaction is often performed by adding the cold diazonium salt solution to a solution of CuCl.
Question: I am using sulfuryl chloride (SO₂Cl₂) to convert 2-Mercapto-4,7-dimethylbenzothiazole to the 2-chloro derivative, but the reaction is either sluggish or produces significant impurities. What should I check?
Answer: This oxidative chlorination is generally robust but can be problematic if not properly controlled.
-
Reagent Stoichiometry and Quality: Sulfuryl chloride is a highly reactive reagent. It should be used in excess (a patent suggests at least 6 molecular proportions) to ensure complete conversion.[6] Use a freshly opened bottle or a recently distilled batch, as it can decompose upon storage.
-
Temperature Control: The reaction is exothermic. It's best to add the sulfuryl chloride dropwise to a solution of the mercaptobenzothiazole at a controlled temperature, often starting at room temperature (~25°C).[6] Allowing the temperature to rise uncontrollably can lead to the formation of chlorinated byproducts on the benzene ring.
-
Catalytic Water: While it seems counterintuitive, one study found that the simple addition of water can substantially increase the reaction's effectiveness. This is attributed to the formation of acid from the partial hydrolysis of sulfuryl chloride, which catalyzes the desired transformation.[5] Consider this if your reaction is stalling in a completely anhydrous system.
-
Work-up: After the reaction is complete, the excess sulfuryl chloride must be safely quenched. This is typically achieved by carefully pouring the reaction mixture into ice water, which hydrolyzes the SO₂Cl₂ to sulfuric and hydrochloric acids.[6] The oily product layer can then be separated and washed.
Issue Category: Purification
Question: I'm struggling to purify the final 2-Chloro-4,7-dimethyl-1,3-benzothiazole. Standard silica gel chromatography gives me poor recovery. What are my options?
Answer: Product instability on standard silica gel is a known issue for some heterocyclic compounds.
-
Choice of Stationary Phase: Standard silica gel is acidic and can potentially cause hydrolysis or degradation of sensitive benzothiazole derivatives.[8] You should consider using:
-
Neutral Alumina: This is an excellent alternative for column chromatography of acid-sensitive compounds.
-
Treated Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent), to neutralize the acidic sites.
-
-
Recrystallization: If the crude product is reasonably pure (>85-90%), recrystallization is often the most effective method for obtaining highly pure material. Screen various solvents, such as ethanol, isopropanol, or hexane/ethyl acetate mixtures, to find optimal conditions.[9]
-
Solvent Removal: The product is a relatively volatile solid or oil. When removing the solvent after extraction or chromatography, use a rotary evaporator at a moderate temperature and pressure to avoid product loss.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this class of compounds: the Sandmeyer reaction or the oxidative chlorination of the mercaptan?
A1: The choice is often application-dependent. The oxidative chlorination of the 2-mercaptobenzothiazole (Pathway B) is frequently preferred in industrial settings as it is a two-step process from the aniline and often uses more cost-effective reagents. However, the Sandmeyer reaction (Pathway A) can be more versatile in a research setting if a variety of 2-substituted analogs (e.g., bromo, cyano) are desired from a common 2-amino intermediate.[2][11]
Q2: How does the 4,7-dimethyl substitution pattern affect reactivity compared to the unsubstituted benzothiazole?
A2: The two methyl groups are electron-donating. In the initial cyclization to form the benzothiazole ring, these groups activate the aromatic ring, which can facilitate the electrophilic cyclization step. For downstream reactions, they can slightly alter the electronic properties and solubility of the molecule but do not fundamentally change the reactivity of the 2-chloro position as a leaving group for nucleophilic substitution.
Q3: What are the key safety precautions when working with reagents like sulfuryl chloride and diazonium salts?
A3: Both require strict safety protocols.
-
Sulfuryl Chloride (SO₂Cl₂): Is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).
-
Diazonium Salts: Are thermally unstable and can be explosive when isolated in a dry state. They should always be prepared in situ at low temperatures (0-5°C) and used immediately in the subsequent reaction without being isolated.[10]
Q4: How can I effectively monitor the progress of these reactions?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method.[8][12] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product spot. Use a suitable eluent system (e.g., hexane/ethyl acetate) and visualize the spots under UV light.
Section 4: Key Experimental Protocols
The following are generalized protocols and should be optimized for your specific substrate and scale.
Protocol 1: Synthesis of 2-Amino-4,7-dimethyl-1,3-benzothiazole
-
Dissolve 3,6-dimethylaniline (1.0 eq) and potassium thiocyanate (3.0 eq) in glacial acetic acid.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into a large volume of water and filter to collect the crude product.
-
Resuspend the solid in water and neutralize with an aqueous ammonia solution to precipitate the free amine.
-
Filter, wash with water, and dry the solid product. Recrystallize from ethanol if necessary.
Protocol 2: Sandmeyer Reaction to 2-Chloro-4,7-dimethyl-1,3-benzothiazole
-
Suspend 2-Amino-4,7-dimethyl-1,3-benzothiazole (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes after addition.
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0°C.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of N₂ gas will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (neutral alumina) or recrystallization.
Section 5: Data Summary & Visualization
Table 1: Typical Reaction Parameters for Chlorination
| Parameter | Sandmeyer Reaction (Pathway A) | Oxidative Chlorination (Pathway B) |
| Starting Material | 2-Amino-4,7-dimethyl-1,3-benzothiazole | 2-Mercapto-4,7-dimethyl-1,3-benzothiazole |
| Key Reagents | NaNO₂, HCl, CuCl | SO₂Cl₂ |
| Stoichiometry | ~1.1 eq NaNO₂, ~1.2 eq CuCl | >3.0 eq SO₂Cl₂ |
| Solvent | Water / Conc. HCl | Inert solvent (e.g., Benzene) or Neat |
| Temperature | 0-5°C (diazotization), then RT | ~25°C (controlled addition) |
| Typical Time | 2-4 hours | 1-3 hours |
| Key Insight | Strict temperature control is paramount. | Can be catalyzed by trace amounts of water. |
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for diagnosing the cause of low reaction yields.
Reactivity of the Target Product
The primary value of 2-Chloro-4,7-dimethyl-1,3-benzothiazole is its utility as an electrophile in nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nature of the thiazole ring system activates the C2 position for attack by a wide range of nucleophiles.
Caption: Nucleophilic substitution reactions of the target product.
References
-
Kagatikar, S. et al. (2015). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 20(9), 16479-16527. [Link]
-
Özdemir, A. et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(32), 28246–28265. [Link]
-
Tiwari, S. et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 796-814. [Link]
-
Tiwari, S. et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. ResearchGate. [Link]
-
Nishad, N. et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3), S704-S726. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
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Gao, X. et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(20), 6249. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
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Pharm D GURU. (n.d.). 32. SANDMEYERS REACTION. PHARMD GURU. [Link]
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Gao, X. et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
-
Singh, P. et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 224-259. [Link]
-
Kumar, A. et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1339-1366. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]
- Google Patents. (1949). US2469697A - Preparation of 2-chlorobenzothiazole.
-
ResearchGate. (n.d.). Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. ResearchGate. [Link]
-
Nika, M. C. et al. (2016). Degradation and by-products identification of benzothiazoles and benzotriazoles during chlorination by LC-HR-MS/MS. SETAC Europe 26th Annual Meeting. [Link]
-
Wang, S. B. et al. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 20(2), 2673-2686. [Link]
- Google Patents. (1988). EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole.
-
SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. SlidePlayer. [Link]
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Parle, A. & Amin, S. (2016). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 8(1), 473-479. [Link]
-
Nika, M. C. et al. (2016). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. Journal of Hazardous Materials, 312, 124-133. [Link]
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PubMed. (2021). UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation. PubMed. [Link]
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Nika, M. C. et al. (2016). Degradation and by-products identification of benzothiazoles and benzotriazoles during chlorination by LC-HR. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminobenzothiazoles. ResearchGate. [Link]
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ResearchGate. (n.d.). Optimization parameters for the synthesis of benzo[d]imidazo[2,1-b]thiazoles 3a. ResearchGate. [Link]
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Roberts, A. L. & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1998-2008. [Link]
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CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes. CK-12 Foundation. [Link]
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Clark, J. (n.d.). What is nucleophilic substitution? Chemguide. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmdguru.com [pharmdguru.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 2-Chloro-4,7-dimethyl-1,3-benzothiazole Experiments
Welcome to the technical support center for experiments involving 2-Chloro-4,7-dimethyl-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols. Given the limited specific literature for this exact molecule, this guide synthesizes information from established principles of benzothiazole chemistry to offer a robust framework for your experiments.
FREQUENTLY ASKED QUESTIONS (FAQS)
Q1: What is the most probable synthetic route to 2-Chloro-4,7-dimethyl-1,3-benzothiazole?
A1: The most logical and commonly employed route for analogous structures involves a two-step process. First, the synthesis of the precursor, 4,7-dimethyl-1,3-benzothiazol-2(3H)-one, from 2-amino-3,6-dimethylbenzenethiol. The second step is the chlorination of this benzothiazolone intermediate to yield the final product. This approach is favored due to the accessibility of starting materials and the relatively straightforward nature of the transformations.
Q2: I am not getting the desired product. What are the most critical parameters to check?
A2: The most critical parameters are the purity of your starting materials, especially the aminothiophenol derivative which can oxidize, the choice of chlorinating agent, and strict control of reaction conditions (temperature and moisture).
Q3: Are there any specific safety precautions I should be aware of?
A3: Yes. Thiophenol derivatives are known for their strong, unpleasant odors and should be handled in a well-ventilated fume hood. Chlorinating agents are often corrosive and moisture-sensitive.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Consult the Safety Data Sheet (SDS) for all reagents used.
TROUBLESHOOTING GUIDE
This guide is divided into the two main stages of the proposed synthesis.
Part 1: Synthesis of 4,7-dimethyl-1,3-benzothiazol-2(3H)-one
This precursor is typically synthesized by the cyclization of the corresponding 2-aminothiophenol with a carbonylating agent.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Oxidation of 2-amino-3,6-dimethylbenzenethiol: This starting material is susceptible to oxidation, forming a disulfide byproduct that will not cyclize. | Use freshly sourced or purified 2-amino-3,6-dimethylbenzenethiol. Handle under an inert atmosphere (Nitrogen or Argon) if possible. |
| Inefficient Carbonylation/Cyclization: The carbonylating agent (e.g., phosgene derivatives, urea, or ethyl chloroformate) may not be reacting efficiently, or the cyclization may be incomplete.[3] | Ensure the carbonylating agent is of high purity and added under appropriate conditions (e.g., low temperature for highly reactive agents). Consider extending the reaction time or moderately increasing the temperature. The choice of base is also critical; ensure it is non-nucleophilic if it shouldn't participate in the reaction. | |
| Suboptimal Reaction Temperature: The reaction may require specific temperature control for optimal results. | If the reaction is sluggish at room temperature, consider gentle heating. Conversely, if multiple side products are observed, cooling the reaction may improve selectivity. | |
| Product is Difficult to Purify | Presence of Unreacted Starting Materials: Incomplete reaction can lead to contamination with starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding a small amount of additional carbonylating agent. |
| Formation of Polymeric Byproducts: Overheating or incorrect stoichiometry can sometimes lead to polymerization. | Maintain strict temperature control. Ensure accurate measurement and stoichiometry of reactants. |
Part 2: Chlorination of 4,7-dimethyl-1,3-benzothiazol-2(3H)-one
This step involves the conversion of the benzothiazolone to the 2-chloro derivative.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective Chlorinating Agent: The chosen chlorinating agent (e.g., POCl₃, SOCl₂, or oxalyl chloride) may not be reactive enough under the chosen conditions. | Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of transformation. Ensure it is fresh and not decomposed by moisture. The addition of a catalytic amount of a tertiary amine (like triethylamine) or DMF can sometimes accelerate the reaction. |
| Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to degradation. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with ice-bath cooling and allow the reaction to slowly warm to room temperature or be gently heated if necessary. | |
| Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction by TLC. If the reaction is slow, consider a moderate increase in temperature or extending the reaction time. | |
| Multiple Products Observed | Side Reactions on the Benzene Ring: While less likely for this specific substrate, strong chlorinating conditions could potentially lead to chlorination on the aromatic ring. | Use a milder chlorinating agent or less forcing conditions. Ensure the stoichiometry of the chlorinating agent is carefully controlled. |
| Reaction with Solvent: Some solvents can react with chlorinating agents.[3] | Use an inert solvent such as dichloromethane (DCM), chloroform, or toluene. Avoid protic solvents or those that can react with the chlorinating agent. | |
| Product Hydrolyzes Back to Starting Material | Presence of Water: The 2-chloro-benzothiazole product is susceptible to hydrolysis back to the benzothiazolone, especially during workup. | Ensure all glassware is thoroughly dried and the reaction is run under an inert, dry atmosphere. Use anhydrous solvents. During the aqueous workup, perform extractions quickly and at a low temperature. |
EXPERIMENTAL PROTOCOLS
Protocol 1: Synthesis of 4,7-dimethyl-1,3-benzothiazol-2(3H)-one
This protocol is a general guideline based on similar syntheses and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 2-amino-3,6-dimethylbenzenethiol (1 equivalent) in a suitable solvent like toluene or THF.
-
Reagent Addition: Add a suitable base, such as triethylamine (1.2 equivalents). Cool the mixture in an ice bath.
-
Carbonylation: Slowly add a carbonylating agent, such as ethyl chloroformate (1.1 equivalents), dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, add 4,7-dimethyl-1,3-benzothiazol-2(3H)-one (1 equivalent) and a minimal amount of an inert solvent like toluene.
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃) (2-3 equivalents) to the flask. A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) for 2-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the mixture with a base, such as sodium bicarbonate solution, until the pH is ~7.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
VISUALIZATIONS
Workflow for the Synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
Caption: A two-step synthetic workflow for 2-Chloro-4,7-dimethyl-1,3-benzothiazole.
Troubleshooting Logic for Low Yield in Chlorination
Caption: Decision tree for troubleshooting low yield in the chlorination step.
CHARACTERIZATION DATA
| Data Type | Expected Observations |
| ¹H NMR | Aromatic protons (H-5 and H-6) are expected to appear as singlets or doublets in the range of δ 7.0-7.8 ppm. The two methyl groups (at C-4 and C-7) will likely appear as singlets in the range of δ 2.3-2.6 ppm. |
| ¹³C NMR | The carbon of the C-Cl bond (C-2) is expected in the range of δ 150-160 ppm. Aromatic carbons will appear in the δ 120-155 ppm region. The methyl carbons are expected in the aliphatic region, around δ 15-25 ppm. |
| Mass Spec | The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. |
| IR Spec | Look for characteristic C=N stretching vibrations around 1550-1615 cm⁻¹ and C-Cl stretching in the fingerprint region. |
References
Sources
Stability of 2-Chloro-4,7-dimethyl-1,3-benzothiazole under different storage conditions
Technical Support Center: Stability of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-4,7-dimethyl-1,3-benzothiazole. It addresses common questions and troubleshooting scenarios related to the stability of this compound under various experimental and storage conditions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 2-Chloro-4,7-dimethyl-1,3-benzothiazole?
A1: For optimal long-term stability, 2-Chloro-4,7-dimethyl-1,3-benzothiazole should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] An inert atmosphere, such as nitrogen or argon, is recommended to prevent moisture and oxidative degradation.[2] Storage at 2-8°C is advisable. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light.[1]
Q2: How should I handle the compound during experimental use to minimize degradation?
A2: To minimize degradation during use, it is crucial to handle the compound in a controlled environment. Use a chemical fume hood to avoid inhalation and ensure adequate ventilation.[2] Avoid exposure to moist air or water, as the 2-chloro group is susceptible to hydrolysis.[2][3] Use dry solvents and handle the compound under an inert atmosphere whenever possible. Protect from light by using amber vials or covering glassware with aluminum foil.
Q3: What solvents are recommended for preparing solutions of this compound, and what is their stability?
A3: Non-polar aprotic solvents such as hexane, toluene, or dichloromethane are generally suitable for dissolving 2-Chloro-4,7-dimethyl-1,3-benzothiazole and are expected to provide good stability for stock solutions, especially when stored under the recommended conditions. Protic solvents like alcohols and water are not recommended for long-term storage due to the potential for solvolysis of the 2-chloro group. If aqueous solutions are required for experiments, they should be prepared fresh from a stock solution in a compatible organic solvent.
Q4: Is this compound sensitive to light?
A4: Yes, benzothiazole derivatives are often susceptible to photodegradation.[4][5][6] Exposure to UV light can induce various reactions, leading to the formation of degradation products.[5][6] Therefore, it is essential to protect both the solid compound and its solutions from light during storage and handling.
Q5: What is the expected stability of this compound in aqueous solutions at different pH values?
A5: The stability of 2-Chloro-4,7-dimethyl-1,3-benzothiazole in aqueous solutions is highly pH-dependent. Under acidic conditions, it is expected to be relatively stable. However, in neutral to alkaline solutions (pH > 7), the compound is likely to undergo hydrolysis, where the chloro group at the 2-position is replaced by a hydroxyl group.[7][8][9] The rate of this hydrolysis increases with higher pH and temperature.[7][9] For some related compounds, every one-point increase in pH can increase the hydrolysis rate by approximately ten times.[7]
Q6: Are there any known incompatibilities with common reagents?
A6: Yes, 2-Chloro-4,7-dimethyl-1,3-benzothiazole is incompatible with strong oxidizing agents, bases, alcohols, and amines.[2] Contact with these substances can lead to rapid degradation of the compound. For example, amines can displace the 2-chloro substituent via nucleophilic substitution.
Part 2: Troubleshooting Guide
Issue 1: I am observing a new, more polar peak in my HPLC analysis after storing my stock solution in methanol at 4°C for a week. What could this be?
This is a common observation and likely indicates solvolysis. The 2-chloro group on the benzothiazole ring is an electrophilic center, and methanol can act as a nucleophile, displacing the chloride to form 2-methoxy-4,7-dimethyl-1,3-benzothiazole. This new compound would be more polar than the parent compound, resulting in a shorter retention time on a reverse-phase HPLC column.
-
Recommendation: Prepare fresh solutions for your experiments. If a stock solution is necessary, use an aprotic solvent like acetonitrile or THF and store it at -20°C or below.
Issue 2: My experimental results are inconsistent, and I suspect the compound is degrading in my aqueous assay buffer (pH 7.4). How can I confirm this?
Inconsistency in results, especially in aqueous buffers, often points to compound instability. At pH 7.4, hydrolysis is a likely degradation pathway.
-
Troubleshooting Steps:
-
Incubation Study: Incubate a solution of your compound in the assay buffer at the experimental temperature.
-
Time-Point Analysis: Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
HPLC Analysis: Analyze these samples by HPLC to quantify the amount of the parent compound remaining. A decrease in the peak area of the parent compound over time confirms degradation. You may also observe the appearance of a new peak corresponding to the hydrolysis product (2-hydroxy-4,7-dimethyl-1,3-benzothiazole).
-
Issue 3: The solid material has developed a slight discoloration after being stored on the benchtop. Is it still usable?
Discoloration is a visual indicator of potential degradation.[1] This could be due to exposure to light, moisture, or air (oxidation).
-
Recommendation: It is not advisable to use the discolored material, as the presence of impurities could compromise your experimental results. Discard the discolored batch and use a fresh, properly stored sample. Review your storage and handling procedures to prevent future degradation.[1]
Issue 4: I see a loss of the parent compound in my reaction mixture when using an amine-based buffer (e.g., Tris). What is happening?
Amine-based buffers can react with 2-Chloro-4,7-dimethyl-1,3-benzothiazole. The amine can act as a nucleophile and displace the chloro group, forming a new adduct.
-
Recommendation: Avoid using amine-based buffers. Opt for non-nucleophilic buffers such as phosphates or HEPES, and always check for compatibility by running a control experiment with the compound in the buffer alone.
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This study exposes the compound to various stress conditions to understand its degradation pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-Chloro-4,7-dimethyl-1,3-benzothiazole in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Q1B option 2) for a defined period.
-
-
Analysis: Analyze all samples, along with an unstressed control, by HPLC-UV and LC-MS to identify and characterize the degradation products.[10]
Protocol 2: Short-Term Stability Study in a New Formulation or Buffer
-
Prepare Test Solution: Prepare a solution of the compound in the test formulation or buffer at the intended experimental concentration.
-
Storage: Store the solution under the intended experimental conditions (e.g., 37°C, protected from light).
-
Sampling: Collect samples at initial time (T=0) and at several subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
Quantification: Analyze the samples using a validated HPLC method to determine the concentration of the parent compound at each time point.
-
Data Analysis: Plot the percentage of the initial concentration remaining versus time to determine the stability profile.
Part 4: Data Presentation & Visualization
Table 1: Summary of Expected Stability of 2-Chloro-4,7-dimethyl-1,3-benzothiazole under Different Conditions
| Condition | Stressor | Expected Stability | Primary Degradation Pathway |
| Storage (Solid) | Ambient light, moisture, air | Low | Photodegradation, Hydrolysis, Oxidation |
| Cool (2-8°C), dark, dry, inert gas | High | - | |
| Storage (Solution) | Protic Solvents (e.g., Methanol) | Low | Solvolysis |
| Aprotic Solvents (e.g., ACN, THF) | Moderate to High (at low temp) | - | |
| Aqueous Buffer | Acidic (pH < 4) | High | - |
| Neutral (pH 7) | Moderate to Low | Hydrolysis | |
| Alkaline (pH > 8) | Very Low | Hydrolysis[7][8][9] | |
| Experimental | Exposure to UV light | Very Low | Photodegradation[4][5][6] |
| Elevated Temperature (>40°C) | Low | Thermal Decomposition | |
| Presence of Amines or Strong Bases | Very Low | Nucleophilic Substitution |
Diagram 1: Troubleshooting Decision Tree for Compound Instability
A decision tree for troubleshooting inconsistent experimental results.
Diagram 2: Experimental Workflow for Forced Degradation Study
Workflow for a comprehensive forced degradation study.
References
-
Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. (2019). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
- Method for producing 2-chlorine-benzthiazoles. (n.d.). Google Patents.
-
Benzothiazole in Asphalt Fume 2550. (n.d.). Centers for Disease Control and Prevention. Retrieved January 21, 2026, from [Link]
-
Safety Data Sheet for Benzothiazole. (n.d.). Retrieved January 21, 2026, from [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved January 21, 2026, from [Link]
- Preparation of 2-chlorobenzothiazole. (n.d.). Google Patents.
-
Effect of pH on fluorescence intensity ratio of benzothiazole... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. (2020). PubMed. Retrieved January 21, 2026, from [Link]
-
Effect of Water pH on the Chemical Stability of Pesticides. (2001). DigitalCommons@USU. Retrieved January 21, 2026, from [Link]
-
Effect of water pH on the stability of pesticides. (2008). MSU Extension. Retrieved January 21, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (n.d.). Separation Science. Retrieved January 21, 2026, from [Link]
- Process for the preparation of 2-aminobenzothiazoles. (n.d.). Google Patents.
-
The Impact of pH on Chemical Stability in Lab Experiments. (n.d.). Ibis Scientific, LLC. Retrieved January 21, 2026, from [Link]
- Process for the preparation of 2-hydroxy-benzothiazoles. (n.d.). Google Patents.
-
Thermal Decomposition and Stability of CL-20/TNT Co-crystal. (n.d.). Membrane Technology. Retrieved January 21, 2026, from [Link]
-
The effects of pH on the degradation of isothiazolone biocides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020). ScienceDirect. Retrieved January 21, 2026, from [Link]
-
2-Chlorobenzothiazole. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Synthesis and Crystal Structure of Stable Benzothiazole Enol. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (n.d.). Journal of Young Pharmacists. Retrieved January 21, 2026, from [Link]
-
Studies on thermal decomposition of 3-chlorobenzoates of rare earth elements in air atmosphere. (n.d.). Sci-Hub. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 4. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. sepscience.com [sepscience.com]
Technical Support Center: Purification of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges during the synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole. We provide in-depth troubleshooting, mechanistic explanations, and validated protocols to help you achieve high purity for your target compound.
Introduction: The Synthetic Challenge
The synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole typically proceeds via a Sandmeyer-type reaction, a robust method for converting an aromatic amino group into a halide.[1][2] This process starts with the diazotization of 2-amino-4,7-dimethyl-1,3-benzothiazole to form a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst.[3][4] While effective, this pathway is prone to the formation of several characteristic impurities that can complicate downstream applications.
This guide addresses the most common purity issues in a question-and-answer format, providing both preventative measures and purification strategies.
Troubleshooting and FAQs
Question 1: My crude product is an off-white, yellow, or brownish solid. What causes this discoloration, and how can I obtain a pure white product?
Root Cause Analysis: Discoloration is one of the most frequent issues and typically points to two main sources of impurities:
-
Azo-Coupled Byproducts: Aryl diazonium salts are electrophilic and can react with electron-rich aromatic rings. If any unreacted 2-amino-4,7-dimethyl-1,3-benzothiazole is present, the diazonium intermediate can couple with it to form highly colored azo compounds.
-
Oxidation and Decomposition Products: Benzothiazole derivatives, especially thiophenols used in precursor synthesis, can be sensitive to air oxidation, leading to colored disulfide byproducts. The diazonium salt itself is thermally unstable and can decompose into a variety of minor, often colored, phenolic and polymeric impurities.
Troubleshooting Protocol:
Option A: Recrystallization (For moderately impure products)
Recrystallization is effective for removing small amounts of colored impurities and byproducts with different solubility profiles. The key is selecting a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures, while impurities remain in solution.
Detailed Protocol: Recrystallization from Ethanol/Water
-
Dissolve the crude 2-Chloro-4,7-dimethyl-1,3-benzothiazole in a minimal amount of hot ethanol (e.g., near boiling).
-
If colored impurities are persistent, add a small amount of activated charcoal, and keep the solution hot for 5-10 minutes.
-
Filter the hot solution through a pre-warmed funnel containing celite or filter paper to remove the charcoal and any insoluble material.
-
Slowly add water dropwise to the hot filtrate until the solution becomes faintly turbid.
-
Re-heat the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.[5]
| Solvent System | Boiling Point (°C) | Solubility Characteristics | Notes |
| Ethanol | 78 | Good solvent when hot, moderate when cold. | Often used as the primary solvent. |
| Isopropanol | 82 | Similar to ethanol, can be a good alternative. | |
| Hexanes/Ethyl Acetate | 69 / 77 | A non-polar/polar system. Product is less soluble in hexanes. | Dissolve in minimal hot ethyl acetate, add hexanes until cloudy. |
| Water | 100 | Product is insoluble. | Used as an anti-solvent with a miscible organic solvent like ethanol. |
Option B: Column Chromatography (For highly impure products)
For complex mixtures or when recrystallization fails, flash column chromatography provides superior separation based on polarity differences.[6]
Detailed Protocol: Silica Gel Chromatography
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elute the column with the mobile phase, starting with a low polarity mixture and gradually increasing polarity if necessary.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 98:2 to 90:10 gradient) | The non-polar 2-chloro product will elute before more polar impurities. |
| Elution Order | 1. Azo Byproducts (less polar) 2. Product 3. 2-Hydroxy Byproduct 4. 2-Amino Starting Material (most polar) | Separation is based on increasing polarity. |
Question 2: My spectroscopic data (¹H NMR, LC-MS) indicates the presence of the 2-hydroxy-4,7-dimethyl-1,3-benzothiazole byproduct. How can I prevent its formation and remove it?
Root Cause Analysis: The aryl diazonium salt intermediate is susceptible to nucleophilic attack by water. This reaction is often competitive with the desired Sandmeyer reaction and leads to the formation of the corresponding 2-hydroxy (or tautomeric 2-oxo) benzothiazole derivative.[7]
Prevention Strategies:
-
Temperature Control: The diazotization step should be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent Sandmeyer reaction with CuCl should also be initiated at low temperature before being allowed to warm, if necessary.
-
Anhydrous Conditions: While the initial diazotization requires an aqueous acidic medium, minimizing excess water and using anhydrous solvents in subsequent steps can reduce the formation of the hydroxy byproduct.
Purification Protocol:
The 2-hydroxy byproduct is significantly more polar than the target 2-chloro compound due to the presence of the hydroxyl group, which can participate in hydrogen bonding. This polarity difference makes it an ideal candidate for separation by silica gel chromatography, as detailed in the protocol in Question 1. During chromatography, the 2-hydroxy impurity will be retained more strongly on the silica gel and elute later than the desired product.
Question 3: How can I effectively remove unreacted 2-amino-4,7-dimethyl-1,3-benzothiazole starting material?
Root Cause Analysis: Incomplete conversion is a common issue in Sandmeyer reactions.[2] This can result from:
-
Insufficient diazotizing agent (e.g., sodium nitrite).
-
Decomposition of the diazonium salt before it can react with the copper(I) chloride.
-
Inefficient catalysis by the copper salt.
Troubleshooting Protocol:
Option A: Aqueous Acid Wash (Workup)
The unreacted starting material contains a basic amino group, while the product does not. This difference in chemical reactivity can be exploited with a liquid-liquid extraction.
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.
-
Repeat the acid wash 2-3 times.
-
Wash the organic layer with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the product, now depleted of the basic starting material.
Option B: Column Chromatography
As with the 2-hydroxy byproduct, the 2-amino starting material is much more polar than the 2-chloro product. It will be strongly retained on a silica gel column, allowing for excellent separation. Refer to the chromatography protocol in Question 1.
Recommended Comprehensive Purification Workflow
For achieving the highest purity (>99.5%), a multi-step approach is recommended. This workflow systematically removes different classes of impurities at each stage.
Caption: Comprehensive purification workflow for 2-Chloro-4,7-dimethyl-1,3-benzothiazole.
Visualizing Impurity Formation
Understanding the origin of impurities is key to preventing their formation. The following diagram illustrates the main reaction pathway and the side reactions leading to common contaminants.
Sources
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- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 7. Sandmeyer Reaction [organic-chemistry.org]
Benzothiazole Synthesis Technical Support Center: A Guide to Navigating Common Pitfalls
Welcome to the Technical Support Center for the synthesis of substituted benzothiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot common challenges and optimize your synthetic strategies. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: I am starting a benzothiazole synthesis campaign. What are the most common synthetic routes I should consider?
A1: The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a carbonyl compound. The choice of the carbonyl component dictates the substituent at the 2-position. Key starting materials include:
-
Aldehydes: React with 2-aminothiophenol to yield 2-alkyl- or 2-arylbenzothiazoles. This is one of the most common and straightforward approaches.
-
Carboxylic Acids: Condensation with 2-aminothiophenol, often requiring a dehydrating agent or catalyst, produces 2-substituted benzothiazoles.
-
Acyl Chlorides: These highly reactive starting materials readily form benzothiazoles upon reaction with 2-aminothiophenol.
-
Ketones: Can be used to synthesize 2,2-disubstituted benzothiazolines, which can then be oxidized to the corresponding benzothiazole, or can directly yield 2-substituted benzothiazoles under specific conditions.[1]
Alternative strategies, such as the intramolecular cyclization of thiobenzanilides, also exist but are generally less common for routine synthesis.[2]
Q2: My 2-aminothiophenol has a dark color. Can I still use it for my reaction?
A2: The dark coloration of 2-aminothiophenol is a strong indicator of oxidation. The thiol group is susceptible to air oxidation, leading to the formation of the corresponding disulfide. This impurity will not participate in the desired cyclization reaction and will consequently lower your yield. For best results, it is highly recommended to use freshly purified 2-aminothiophenol. Purification can be achieved by distillation under reduced pressure or by recrystallization. To prevent oxidation during storage, it is best to store 2-aminothiophenol under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator.
Q3: How can I monitor the progress of my benzothiazole synthesis?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. You should spot the reaction mixture alongside your starting materials (2-aminothiophenol and the carbonyl compound) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate that the reaction is proceeding. Visualization is typically achieved using a UV lamp, as the benzothiazole ring is UV-active. Staining with iodine can also be used.
Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low or No Product Yield
Q: I have set up my reaction between 2-aminothiophenol and an aldehyde, but after several hours, TLC analysis shows mostly unreacted starting materials. What could be the issue?
A: Low or no conversion is a common hurdle. Here’s a systematic approach to diagnosing and solving the problem:
-
Causality: The formation of benzothiazole from 2-aminothiophenol and an aldehyde proceeds through a benzothiazoline intermediate, which is then oxidized to the final product. Insufficient activation of the carbonyl group, a deactivated catalyst, or suboptimal reaction conditions can stall the reaction at the initial condensation step.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
-
Detailed Solutions:
-
Purity of Starting Materials: As mentioned in the FAQ, the purity of 2-aminothiophenol is critical. Ensure your aldehyde is also of high purity and free from its corresponding carboxylic acid, which can inhibit the reaction.
-
Catalyst Selection and Activity: Many reactions require a catalyst to proceed efficiently. The choice of catalyst depends on the specific substrates and reaction conditions.
-
| Catalyst Type | Examples | Application Notes |
| Acid Catalysts | p-Toluenesulfonic acid (p-TSA), Amberlite IR120 resin | Effective for promoting the initial condensation to the benzothiazoline intermediate. |
| Oxidizing Agents | Iodine, Hydrogen Peroxide (H₂O₂), Air/DMSO | Crucial for the dehydrogenation of the benzothiazoline intermediate to the final benzothiazole. Iodine can act as both a catalyst and an oxidant.[3] |
| Lewis Acids | Samarium triflate, Zinc oxide nanoparticles (ZnO NPs) | Can activate the carbonyl group towards nucleophilic attack. |
| "Green" Catalysts | Lemon juice (citric acid), β-cyclodextrin | Environmentally benign options that can be effective under specific conditions. |
Problem 2: Formation of Side Products and Impurities
Q: My reaction appears to have worked, but I have multiple spots on my TLC plate, making purification difficult. What are the likely side products and how can I avoid them?
A: The formation of side products is a common pitfall. Understanding the potential side reactions is key to minimizing their formation.
-
Causality: The primary side product in the reaction of 2-aminothiophenol with aldehydes is often the benzothiazoline intermediate . If the oxidation step is incomplete, you will isolate a mixture of the benzothiazoline and the desired benzothiazole. Over-oxidation or other side reactions of the starting materials can also lead to impurities.
-
Reaction Mechanism and Side Product Formation:
Caption: Benzothiazole formation and a common side reaction.
-
Troubleshooting Strategies:
-
Ensure Complete Oxidation: If you suspect the presence of the benzothiazoline intermediate, ensure your reaction conditions favor complete oxidation. This may involve:
-
Using an appropriate oxidizing agent (e.g., iodine, H₂O₂, or simply running the reaction open to the air in a solvent like DMSO).[3]
-
Increasing the reaction time or temperature to drive the oxidation to completion.
-
-
Minimize Oxidation of 2-Aminothiophenol: To avoid the formation of the disulfide impurity, handle 2-aminothiophenol under an inert atmosphere, especially during the initial stages of the reaction setup.
-
Substrate-Specific Issues:
-
Aliphatic vs. Aromatic Aldehydes: Aliphatic aldehydes can sometimes give lower yields or require different reaction conditions compared to aromatic aldehydes.[1] You may need to screen different catalysts or solvents specifically for your aliphatic substrate.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents on the aldehyde or the 2-aminothiophenol can affect the reaction rate. Electron-withdrawing groups on the aldehyde generally accelerate the initial condensation step.
-
-
Problem 3: Purification Challenges
Q: I have a crude product that is a dark oil and is difficult to purify by column chromatography. What are my options?
A: Purification can indeed be challenging, especially if the product is not a solid or if impurities have similar polarities to the desired compound.
-
Causality: The presence of colored impurities often arises from oxidation or polymerization of starting materials or products. If the product and impurities have similar polarities, separation by standard silica gel chromatography will be inefficient.
-
Purification Troubleshooting:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find one that provides good quality crystals.
-
Alternative Chromatography Media: If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for column chromatography. In some cases, preparative TLC can be used for small-scale purifications.
-
Salt Formation: If your product is an oil and contains a basic nitrogen atom, you can try converting it to a solid salt (e.g., by adding a solution of HCl in ether). The salt can then be purified by recrystallization and the free base can be regenerated by treatment with a mild base.
-
Distillation: For thermally stable, low-molecular-weight benzothiazoles that are oils, Kugelrohr distillation under high vacuum can be an effective purification method.
-
Experimental Protocols
The following are general, representative protocols that should be optimized for your specific substrates.
Protocol 1: Synthesis of 2-Arylbenzothiazole from an Aromatic Aldehyde
This protocol utilizes iodine as a catalyst and oxidant.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in dimethylformamide (DMF, 5 mL).
-
Catalyst Addition: Add iodine (10 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress by TLC (typically complete within 1-4 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a saturated solution of sodium thiosulfate to quench the excess iodine. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 2-Substituted Benzothiazole from a Carboxylic Acid
This protocol uses polyphosphoric acid (PPA) as a catalyst and dehydrating agent.
-
Reaction Setup: In a round-bottom flask, combine the carboxylic acid (1.0 mmol) and 2-aminothiophenol (1.0 mmol).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA, approx. 10 equivalents by weight) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C with stirring. Monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization.
References
-
Shaikh, A. A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]
-
Li, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
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Enhancing the biological activity of 2-Chloro-4,7-dimethyl-1,3-benzothiazole through modification
Technical Support Center: Strategic Modification of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the enhancement of 2-Chloro-4,7-dimethyl-1,3-benzothiazole. This guide is designed for drug discovery and medicinal chemistry professionals aiming to unlock the therapeutic potential of this scaffold. The benzothiazole nucleus is a privileged structure in medicinal chemistry, known to be a core component in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Our focus here is to provide actionable troubleshooting advice and detailed protocols to navigate the challenges of modifying the 2-Chloro-4,7-dimethyl-1,3-benzothiazole core to enhance its biological efficacy.
The strategic placement of a chlorine atom at the C-2 position offers a reactive handle for nucleophilic substitution, making it an ideal starting point for generating a diverse library of analogues. The methyl groups at C-4 and C-7 provide steric and electronic features that can be exploited for optimizing target engagement and pharmacokinetic properties.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions researchers may have before embarking on a modification campaign.
Q1: What is the primary reactive site on 2-Chloro-4,7-dimethyl-1,3-benzothiazole?
A1: The primary site for modification is the carbon atom at the C-2 position. The chlorine atom is a good leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alcohols, to generate diverse derivatives.[5][6]
Q2: What types of biological activities are typically associated with benzothiazole derivatives?
A2: The benzothiazole scaffold is remarkably versatile and has been associated with a broad spectrum of pharmacological activities.[3] These include, but are not limited to:
The final activity is highly dependent on the nature and position of the substituents on the benzothiazole ring system.[1][5]
Q3: How do the 4,7-dimethyl groups influence the molecule's properties?
A3: The methyl groups at the C-4 and C-7 positions are electron-donating and also introduce steric bulk. They can influence the molecule's reactivity, lipophilicity, and interaction with biological targets. These groups may play a crucial role in orienting the molecule within a binding pocket or in modulating its metabolic stability.
Q4: Before I begin synthesis, what quality control checks are essential for my starting materials?
A4: The purity of your starting materials is paramount for achieving high yield and avoiding complex purification challenges.[14] For the 2-Chloro-4,7-dimethyl-1,3-benzothiazole starting material, confirm its identity and purity using techniques like 1H-NMR, 13C-NMR, and Mass Spectrometry. For nucleophiles (e.g., anilines, thiophenols), ensure they are free from oxidation or other impurities. For instance, 2-aminothiophenols are notoriously prone to oxidation, so using a freshly opened bottle or purification before use is highly recommended.[14]
Part 2: Troubleshooting Guide: Synthesis & Purification
This section provides solutions to common problems encountered during the synthesis and purification of novel 2-substituted-4,7-dimethyl-1,3-benzothiazole derivatives.
Workflow for a Typical Modification Strategy
The following diagram outlines the general workflow from initial synthesis to lead optimization.
Caption: General workflow for synthesis and optimization.
Table 1: Troubleshooting Common Synthetic Issues
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No Product Yield | 1. Poor Reactant Quality: Starting materials may be degraded or impure. | Verify Purity: Re-characterize your starting materials (NMR, MS). Purify reactants if necessary. For example, oxidized thiols can form disulfides, preventing the desired reaction.[14] |
| 2. Suboptimal Reaction Conditions: Temperature, solvent, or base may not be ideal. | Systematic Optimization: Screen different solvents of varying polarity. Titrate the base to ensure it's sufficient for deprotonation without causing side reactions. Gradually increase the temperature; some substitutions require heating to overcome the activation energy.[14] | |
| 3. Inefficient Leaving Group Departure: The C-Cl bond may not be sufficiently activated. | Use a Catalyst: For less reactive nucleophiles, consider adding a phase-transfer catalyst or a palladium catalyst for cross-coupling type reactions, though SNAr is more common. | |
| Multiple Products/Byproducts | 1. Side Reactions: The nucleophile might react at other positions or self-condense. | Control Stoichiometry: Add the nucleophile slowly to the reaction mixture to avoid high local concentrations. Lower Temperature: Running the reaction at a lower temperature can often increase selectivity and reduce the rate of side reactions.[14] |
| 2. Product Degradation: The desired product may be unstable under the reaction or workup conditions. | Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track product formation and identify the optimal reaction time to prevent degradation.[14] Modify Workup: If the product is acid/base sensitive, use a neutral workup procedure. | |
| Difficulty in Purification | 1. Similar Polarity: The product and starting material or byproducts have very close Rf values on TLC. | Change Eluent System: Experiment with different solvent systems for column chromatography. A small amount of a third solvent (e.g., methanol in a hexane/ethyl acetate system) can significantly alter selectivity. Use a Different Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) as some benzothiazoles can be sensitive to acidic silica.[14] |
| 2. Oily or Non-Crystalline Product: The product fails to solidify, making handling and purification difficult. | Trituration/Recrystallization: Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. If that fails, attempt recrystallization from a binary solvent system. |
Part 3: Troubleshooting Guide: Biological Assays
After successful synthesis, obtaining reliable biological data is the next critical step.
Decision Tree for Troubleshooting Poor Bioassay Performance
Caption: A logical decision tree for troubleshooting common bioassay issues.
Table 2: Troubleshooting Common Bioassay Issues
| Problem | Potential Cause | Recommended Solution & Explanation |
| Poor Solubility / Precipitation | 1. "Precipitation Upon Dilution": A concentrated DMSO stock crashes out when diluted into an aqueous assay buffer. | This is common when the local concentration temporarily exceeds the solubility limit.[15] Solution: Prepare intermediate dilutions in a mixed solvent system or add the DMSO stock to the buffer while vortexing to ensure rapid dispersal.[15] |
| 2. Compound Aggregation: At higher concentrations, molecules can form aggregates that lead to non-specific activity. | Determine the Critical Aggregation Concentration (CAC). Include a non-ionic detergent like 0.01% Tween-20 or Triton X-100 in your assay buffer to disrupt aggregates. Always aim to work at concentrations below the CAC.[16] | |
| High Background Signal / Non-Specific Binding | 1. Ionic or Hydrophobic Interactions: The compound may be sticking to the assay plate or interacting non-specifically with proteins. | Optimize Buffer Conditions: Varying pH and salt concentrations (e.g., 50 mM vs. 150 mM NaCl) can disrupt non-specific ionic interactions. Including a small amount of an organic solvent (DMSO <1-2%) can mitigate non-specific hydrophobic binding.[16] |
| 2. Reactive Compound: The compound may be covalently modifying proteins or other assay components. | Run Structural Alarms Analysis: Use computational tools to check for reactive functional groups. Test with a Control Protein: Include a non-target protein in the assay to see if binding is promiscuous. | |
| Inconsistent Results / Poor Reproducibility | 1. Compound Instability: The compound may be degrading over the course of the assay (e.g., hydrolysis, oxidation). | Assess Stability: Incubate the compound in the assay buffer for the duration of the experiment, then analyze its integrity using LC-MS. If degradation is found, consider shortening incubation times or modifying the buffer.[16] |
| 2. Inconsistent Sample Preparation: Variability in dissolving, diluting, or dispensing the compound. | Standardize Protocols: Ensure all researchers follow a strict, validated protocol for compound handling. Use calibrated pipettes and automated liquid handlers where possible for consistency.[17] |
Part 4: Experimental Protocols
These protocols provide a starting point for key experiments. Always consult the Safety Data Sheet (SDS) for all reagents and perform a risk assessment before beginning work.
Protocol 1: General Procedure for Nucleophilic Substitution at the C-2 Position
This protocol describes a typical reaction to displace the C-2 chlorine with an amine.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-4,7-dimethyl-1,3-benzothiazole (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP; approx. 5-10 mL per mmol of starting material).
-
Addition of Reagents: Add the desired amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Buffer Optimization for Reducing Non-Specific Binding
This protocol helps identify assay conditions that minimize false positives.[16]
-
Buffer Preparation: Prepare a series of assay buffers with varying pH (e.g., 6.8, 7.4, 8.0) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl). Prepare a set of these buffers that also contains 0.01% Tween-20.
-
Assay Plate Setup: In a 96-well plate, set up your standard binding or activity assay. Include wells for:
-
Negative Control (vehicle only)
-
Positive Control (known active compound, if available)
-
Test Compound (your benzothiazole derivative at a constant concentration)
-
-
Execution: Add the test compound to wells containing each of the different buffer formulations.
-
Incubation & Detection: Incubate the plate and perform the detection step according to your standard assay protocol.
-
Data Analysis: Calculate the signal-to-background ratio for each buffer condition. The optimal buffer is the one that provides a robust signal for the positive control while minimizing the signal in the negative control and non-specific binding of your test compound (if a counter-screen is used).[16]
References
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Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 17(3), 323-350. [Link]
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Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909. [Link]
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S. M., P., P., I., D., S., F., G., ... & R., C. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4874. [Link]
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K, S. S., K, S., B, S. M., S, S. M., K, A., & A, B. (2023). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 14(11), 2139-2155. [Link]
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Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology. [Link]
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Zhou, H., Wang, Y., Li, D., Wang, C., Li, X., & Liu, Z. (2014). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 19(11), 17836-17852. [Link]
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Nishad, A., & Rahman, M. A. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3), 704-714. [Link]
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Mohamed, M. S., El-Sayed, M., & Abotaleb, N. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 221. [Link]
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Sivrikaya, S., Canturk, Z., & Yakan, H. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 95. [Link]
-
Al-Ostath, R. A., Al-Wabli, R. I., Al-Ghorbani, M., & Badria, F. A. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 28(20), 7111. [Link]
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Youssef, A. M., White, M. S., & Al-Deeb, O. A. (2007). Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents. Archiv der Pharmazie, 340(9), 481-486. [Link]
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Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(3), 143-157. [Link]
-
Singh, A., & Sharma, P. K. (2018). A Review on Synthesis of Benzothiazole Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 2-13. [Link]
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Early, J. V., Melief, E. H., Johnson, T. A., & Meiler, S. E. (2022). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ASM Journals, 3(6). [Link]
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Kumar, A., Kumar, A., & Kumar, V. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 138-181. [Link]
-
Lihumis, H. S., Hameed, A. S., & Al-Masoudi, W. A. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]
-
Ali, R., & Siddiqui, N. (2013). Biological Aspects of Emerging Benzothiazoles: A Short Review. Journal of Chemistry, 2013, 1-10. [Link]
-
Wang, X., Zhang, D., & Fan, X. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Frontiers in Chemistry, 8. [Link]
-
Rong, G., Li, J., Li, Z., & Wang, R. (2022). Paving the way for small-molecule drug discovery. Journal of Medicinal Chemistry, 65(10), 6899-6927. [Link]
-
Ali, R., & Siddiqui, N. (2013). Biological Aspects of Emerging Benzothiazoles: A Short Review. Journal of Chemistry. [Link]
-
Bakulev, V. A., & Glukhareva, T. V. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(21), 7483. [Link]
-
Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University. [Link]
-
Takara Bio. (n.d.). Tips and troubleshooting. Takara Bio. [Link]
-
Hanson, A. M., Smith, T. J., & Ingleson, M. J. (2014). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 79(5), 1936-1946. [Link]
-
Caproiu, M. T., Ionita, G., & Draghici, C. (2013). SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES. Revue Roumaine de Chimie, 58(4-5), 323-330. [Link]
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Technical Support Center: Investigating Off-Target Effects of Novel Benzothiazole Derivatives in Cellular Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Benzothiazole Scaffold and the Challenge of Specificity
This technical support center is designed to be a dynamic resource. We will walk through common problems, provide detailed experimental workflows to diagnose them, and offer insights into the interpretation of your results. Our goal is to empower you to confidently assess the specificity of your benzothiazole derivative and mitigate the impact of any off-target activities.
Troubleshooting Guide: From Unexpected Phenotypes to Confirmed Targets
This section is organized in a question-and-answer format to directly address common challenges encountered during cellular-based assays with novel small molecules like 2-Chloro-4,7-dimethyl-1,3-benzothiazole.
Question 1: I'm observing a cellular phenotype that is inconsistent with the known or predicted function of the intended target. What are my first steps?
This is a classic indicator of potential off-target effects. The observed phenotype could be due to the compound interacting with one or more unintended proteins. Here’s a systematic approach to begin your investigation:
Step 1: Confirm Compound Identity and Purity
Before delving into complex biological experiments, it's crucial to rule out issues with the compound itself.
-
Action: Verify the identity and purity of your 2-Chloro-4,7-dimethyl-1,3-benzothiazole stock.
-
Rationale: Impurities or degradation products can have their own biological activities, leading to confounding results.
-
Methodology:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the compound.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To verify the chemical structure.
-
HPLC (High-Performance Liquid Chromatography): To assess purity, which should ideally be >95%.
-
Step 2: Perform a Dose-Response Curve and Assess Cytotoxicity
Understanding the concentration at which your compound elicits its effects is fundamental.
-
Action: Conduct a comprehensive dose-response experiment and a parallel cytotoxicity assay.
-
Rationale: A clear dose-response relationship is expected for a specific biological effect. High concentrations of a compound can lead to non-specific effects and cytotoxicity, which can be misinterpreted as a specific phenotype.[5]
-
Methodology:
-
Dose-Response: Use a broad range of concentrations (e.g., from nanomolar to high micromolar) to treat your cells and measure your phenotype of interest.
-
Cytotoxicity Assay: Concurrently, use an assay like MTT, MTS, or a live/dead cell stain to determine the concentration at which the compound becomes toxic to your cells.[1] A typical starting point for assessing cytotoxicity of a novel benzothiazole derivative could involve treating cells with concentrations ranging from 2.5 µM to 10 µM over 24-72 hours.[1]
-
-
Interpretation: Your desired phenotype should occur at concentrations below the cytotoxic threshold. If the phenotype and cytotoxicity are tightly linked, it may suggest a non-specific mechanism of action.
Step 3: Utilize a Structurally Related Inactive Control
A crucial experiment to demonstrate that the observed effect is due to the specific chemical structure of your compound.
-
Action: Synthesize or obtain a close structural analog of 2-Chloro-4,7-dimethyl-1,3-benzothiazole that is predicted to be inactive against the intended target.
-
Rationale: If the active compound produces the phenotype but the inactive analog does not, it strengthens the argument for a specific interaction.[5]
-
Methodology: The design of the inactive analog will depend on the known or hypothesized binding mode of the active compound. Often, a simple modification, like the removal of a key functional group, can abolish activity.
-
Interpretation: If both the active and "inactive" compounds produce the same phenotype, it's a strong indication of an off-target effect or a non-specific mechanism.
Experimental Workflow for Initial Investigation
Caption: Initial troubleshooting workflow for unexpected cellular phenotypes.
Question 2: How can I definitively validate that the effect I'm seeing is due to the engagement of my intended target?
Once you have initial evidence suggesting a specific effect, the next step is to directly link that effect to your target protein.
Step 1: Target Knockdown or Knockout
Genetically ablating the target should mimic or occlude the effect of the compound.
-
Action: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.[6]
-
Rationale: If the compound is acting on-target, cells lacking the target should be resistant to the compound's effects.
-
Methodology:
-
Transient Knockdown (siRNA/shRNA): Treat cells with siRNA or shRNA targeting your protein of interest. Confirm knockdown by Western blot or qPCR. Then, treat these cells with 2-Chloro-4,7-dimethyl-1,3-benzothiazole and assess the phenotype.
-
Stable Knockout (CRISPR/Cas9): Generate a stable cell line where the target gene is knocked out. Compare the response of these knockout cells to wild-type cells when treated with your compound.
-
-
Interpretation:
-
Rescue: If the knockdown/knockout cells are resistant to your compound, it strongly supports on-target activity.
-
No Change: If the knockdown/knockout cells still respond to the compound, it's a major red flag for off-target effects.
-
Step 2: Target Overexpression
Increasing the amount of the target protein may alter the dose-response to your compound.
-
Action: Create a cell line that overexpresses the target protein.
-
Rationale: Overexpression of the target can sometimes lead to a rightward shift in the dose-response curve, as more compound is needed to inhibit the larger pool of target protein.
-
Methodology: Transfect cells with a plasmid encoding the target protein. Confirm overexpression via Western blot. Perform a dose-response experiment with your compound in both the overexpressing and control cell lines.
-
Interpretation: A shift in the EC50 or IC50 in the overexpressing cell line can provide additional evidence for on-target engagement.
Step 3: Cellular Thermal Shift Assay (CETSA)
This biophysical assay directly measures target engagement in a cellular context.[7]
-
Action: Perform a CETSA to determine if 2-Chloro-4,7-dimethyl-1,3-benzothiazole binds to and stabilizes the target protein in intact cells.
-
Rationale: The binding of a small molecule to its target protein often increases the protein's thermal stability.[7]
-
Methodology:
-
Treat intact cells with your compound or a vehicle control.
-
Heat the cells to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions.
-
Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.
-
-
Interpretation: A shift in the melting curve of the target protein in the presence of your compound is direct evidence of target engagement.
On-Target Validation Workflow
Caption: A workflow for validating on-target engagement in cellular models.
Question 3: My on-target validation experiments suggest off-target effects. How can I identify these unknown targets?
Identifying the specific off-targets of a novel compound is a challenging but critical step in understanding its full biological activity. Several unbiased, proteome-wide approaches can be employed.
1. Kinome Profiling
-
When to use: If your compound is predicted to be a kinase inhibitor or if the observed phenotype is related to known kinase signaling pathways.
-
What it is: A screening service that tests the activity of your compound against a large panel of purified kinases.[8][9][10]
-
How it works: Your compound is incubated with a diverse panel of kinases (often several hundred), and its effect on their enzymatic activity is measured.[11]
-
Providers: Several companies offer kinome profiling services, such as Reaction Biology, MtoZ Biolabs, and AssayQuant.[8][9][10]
-
Data you get: A list of kinases that are inhibited by your compound and their corresponding IC50 values.
2. Chemical Proteomics
-
When to use: For an unbiased, proteome-wide identification of binding partners.
-
What it is: A set of techniques that use a modified version of your compound to "fish" for its binding partners in a cell lysate or in live cells.[12][13]
-
Common Approaches:
-
Affinity-Based Pull-Down: Your compound is immobilized on beads, which are then incubated with cell lysate. Proteins that bind to the compound are pulled down and identified by mass spectrometry.[14]
-
Activity-Based Protein Profiling (ABPP): This method uses a reactive probe based on your compound to covalently label the active sites of target enzymes.[15]
-
-
Considerations: These methods often require chemical modification of your compound, which could alter its binding properties.[12]
3. Thermal Proteome Profiling (TPP)
-
When to use: For a label-free, unbiased assessment of target engagement across the proteome in a physiologically relevant context.[7]
-
What it is: An extension of CETSA to the entire proteome, using quantitative mass spectrometry to identify all proteins that are stabilized or destabilized by your compound.[7]
-
How it works: Similar to CETSA, cells are treated with the compound and heated. The soluble proteome at different temperatures is then analyzed by mass spectrometry to generate melting curves for thousands of proteins.[7]
-
Advantages: It is label-free and performed in intact cells, providing a more physiological assessment of target engagement.
Summary of Off-Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Kinome Profiling | In vitro enzymatic assays against a panel of kinases.[9][11] | High-throughput, quantitative (IC50s). | Limited to kinases, in vitro artifacts possible. |
| Chemical Proteomics | Affinity-based capture of binding partners.[12][14] | Unbiased, can identify non-enzymatic targets. | Requires compound modification, may miss weak binders. |
| Thermal Proteome Profiling (TPP) | Ligand-induced thermal stabilization of proteins.[7] | Unbiased, label-free, in-cell measurement. | Technically demanding, may not detect all binding events. |
Frequently Asked Questions (FAQs)
-
Q: At what concentration should I be concerned about off-target effects?
-
A: While there is no universal cutoff, effects observed only at high micromolar concentrations (>10 µM) are more likely to be non-specific.[5] Ideally, the on-target activity should be significantly more potent than any off-target effects. A good rule of thumb is to aim for at least a 30-fold selectivity window between your on-target and any significant off-targets.
-
-
Q: Can off-target effects be beneficial?
-
A: Yes, this is the basis of polypharmacology. A drug that hits multiple targets can sometimes be more effective, particularly in complex diseases like cancer.[16] However, these additional targets must be identified and characterized to understand the full mechanism of action and potential side effects.
-
-
Q: What is the role of computational prediction in identifying off-targets?
-
Q: My compound is fluorescent. How does this affect my assays?
-
A: Compound autofluorescence can interfere with fluorescence-based readouts. It is essential to run control experiments with the compound alone (no cells or reagents) to quantify its intrinsic fluorescence at the wavelengths used in your assay. If interference is significant, consider using an orthogonal, non-fluorescence-based assay, such as a luminescence or absorbance-based method.[19]
-
Conclusion
Investigating the on- and off-target effects of a novel small molecule like 2-Chloro-4,7-dimethyl-1,3-benzothiazole is a critical component of rigorous scientific research and drug development. By employing a systematic and multi-faceted approach, researchers can gain a deeper understanding of their compound's mechanism of action, validate their experimental findings, and make more informed decisions about its potential as a research tool or therapeutic agent. This guide provides a framework for these investigations, but it is important to remember that each compound and biological system is unique, and experimental plans should be adapted accordingly.
References
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MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
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Oncolines B.V. Kinome Profiling. Available from: [Link]
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A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central. Available from: [Link]
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Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available from: [Link]
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Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Publications. Available from: [Link]
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seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay. Available from: [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available from: [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Available from: [Link]
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Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available from: [Link]
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Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available from: [Link]
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CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available from: [Link]
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ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available from: [Link]
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Assay Genie. Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Available from: [Link]
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YouTube. Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Available from: [Link]
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A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. NIH. Available from: [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available from: [Link]
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The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. Available from: [Link]
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webinar recording: resolving the question of on- or off-target toxicity – a case study. Genentech. Available from: [Link]
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Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. Available from: [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available from: [Link]
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Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link]
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Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. ScienceDirect. Available from: [Link]
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2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available from: [Link]
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Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. ResearchGate. Available from: [Link]
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Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. Available from: [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Available from: [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PubMed Central. Available from: [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed Central. Available from: [Link]
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2-Bromo-4,7-dichloro-1,3-benzothiazole. PubChem. Available from: [Link]
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Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central. Available from: [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of Substituted Benzothiazoles: Contextualizing 2-Chloro-4,7-dimethyl-1,3-benzothiazole
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a "privileged structure," a core molecular framework that consistently appears in compounds exhibiting a wide range of biological activities.[1] From anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, the versatility of the benzothiazole nucleus is well-documented.[2][3] This guide provides a comparative analysis of the efficacy of various benzothiazole derivatives, with a specific focus on understanding the potential therapeutic value of 2-Chloro-4,7-dimethyl-1,3-benzothiazole.
While direct experimental data for 2-Chloro-4,7-dimethyl-1,3-benzothiazole is not extensively available in the current body of scientific literature, this guide will extrapolate its potential efficacy by examining the structure-activity relationships (SAR) of closely related analogs. By understanding the influence of chloro and methyl substitutions on the benzothiazole core, we can construct a scientifically informed perspective on its likely biological profile.
The Benzothiazole Scaffold: A Foundation for Diverse Bioactivity
Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[1] This aromatic system is a key feature in numerous natural and synthetic molecules with significant pharmacological properties. The biological activity of benzothiazole derivatives can be dramatically influenced by the nature and position of substituents on both the benzene and thiazole rings.[4]
The core structure of benzothiazole and the specific compound of interest, 2-Chloro-4,7-dimethyl-1,3-benzothiazole, are depicted below.
Figure 2: Workflow for the MTT assay to determine cytotoxicity.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The benzothiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While direct experimental evidence for the biological efficacy of 2-Chloro-4,7-dimethyl-1,3-benzothiazole is currently limited, the analysis of structure-activity relationships within the broader benzothiazole family provides a strong rationale for its investigation. The presence of a chloro group at the 2-position, combined with methyl groups at the 4 and 7 positions, suggests a potential for significant anticancer, antimicrobial, and anti-inflammatory activities.
Future research should focus on the synthesis and comprehensive biological evaluation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole. Direct comparative studies against a panel of other substituted benzothiazoles and standard therapeutic agents will be crucial to definitively establish its efficacy and potential for clinical development. The experimental protocols outlined in this guide provide a solid foundation for such investigations. The continued exploration of novel benzothiazole derivatives holds great promise for the discovery of next-generation therapies for a multitude of diseases.
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Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. PubMed. [Link]
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Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. Europe PMC. [Link]
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Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]
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Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. National Center for Biotechnology Information. [Link]
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Synthesis and Biological Evaluation of a Series of 2-(Substitutedphenyl) benzothiazoles. Research Square. [Link]
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Recent insights into antibacterial potential of benzothiazole derivatives. National Center for Biotechnology Information. [Link]
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Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. MDPI. [Link]
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Structure–activity relationship of compound 4. ResearchGate. [Link]
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Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
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Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
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Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences. [Link]
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Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed. [Link]
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Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. [Link]
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Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer. PubMed. [Link]
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Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University. [Link]
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(PDF) Synthesis, reactions and antimicrobial activity of benzothiazoles. ResearchGate. [Link]
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Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. ResearchGate. [Link]
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Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. [Link]
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Design, synthesis, and structure-activity relationship of 5,7- dimethylbenzo[d]thiazoles as novel Kv7.2/7.3 activators with antiepileptic effects. PubMed. [Link]
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Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. National Center for Biotechnology Information. [Link]
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Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. [Link]
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The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. SpringerLink. [Link]
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A Researcher's Guide to a Preclinical Head-to-Head Analysis: 2-Chloro-4,7-dimethyl-1,3-benzothiazole versus Standard-of-Care in Oncology
Introduction: The Untapped Potential of Novel Benzothiazoles in Oncology
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including notable anticancer properties. This guide addresses the hypothetical preclinical evaluation of a novel derivative, 2-Chloro-4,7-dimethyl-1,3-benzothiazole. As of this writing, specific experimental data for this compound in cancer research is not available in the public domain. Therefore, this document serves as a comprehensive roadmap for researchers, outlining the necessary steps to rigorously compare this promising, yet uncharacterized, agent against established standard-of-care drugs in key oncological indications such as breast, lung, and colon cancer.
We will proceed from the foundational synthesis of the compound to a detailed, head-to-head comparison of its cytotoxic and mechanistic properties against clinically relevant chemotherapeutics. This guide is designed to be a self-validating system, explaining not just the 'how' but the critical 'why' behind each experimental choice, ensuring scientific integrity and reproducibility.
Part 1: Synthesis of the Investigational Compound
The first critical step is the synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole. Based on established methods for analogous structures, a plausible synthetic route involves the reaction of a corresponding 2-mercaptobenzothiazole with a chlorinating agent like sulfuryl chloride.[1]
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound.
Part 2: The Competitive Landscape: Standard-of-Care Drugs
A meaningful comparison requires benchmarking against drugs that are the current clinical standard. We will focus on agents used in breast, lung, and colon cancers, as benzothiazole derivatives have shown promise in these areas.
| Drug Class | Example(s) | Primary Mechanism of Action | Common Indications |
| Taxanes | Paclitaxel, Docetaxel | Stabilize microtubules, leading to mitotic arrest and apoptosis.[2][3] | Breast, Lung, Ovarian |
| Antimetabolites | 5-Fluorouracil (5-FU), Capecitabine | Inhibit thymidylate synthase, disrupting DNA synthesis.[4][5] | Colon, Breast, Head & Neck |
| Anthracyclines | Doxorubicin, Epirubicin | Intercalate into DNA, inhibit topoisomerase II, and generate free radicals. | Breast, Leukemia, Lymphoma |
| Platinum Analogs | Cisplatin, Carboplatin | Form DNA adducts, leading to cross-linking and inhibition of DNA replication. | Lung, Testicular, Ovarian |
| EGFR Inhibitors | Erlotinib, Gefitinib | Inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor, blocking downstream signaling.[6][7] | Lung, Pancreatic |
Part 3: A Proposed Experimental Framework for Head-to-Head Comparison
This section details the core experimental protocols to assess the anticancer potential of 2-Chloro-4,7-dimethyl-1,3-benzothiazole relative to the standard-of-care drugs.
In Vitro Cytotoxicity Screening: The MTT Assay
The initial step is to determine the concentration-dependent cytotoxic effect of the novel compound across a panel of cancer cell lines and compare it to a standard drug. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9][10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Chloro-4,7-dimethyl-1,3-benzothiazole and a relevant standard-of-care drug (e.g., Paclitaxel). Treat the cells with these dilutions for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8] Viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Caption: Workflow for assessing cytotoxicity via MTT assay.
Mechanistic Deep Dive: Apoptosis and Cell Cycle Analysis
A potent anticancer agent should ideally induce programmed cell death (apoptosis) and/or cause cell cycle arrest in cancer cells. Flow cytometry is a powerful tool for these analyses.[11]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the IC50 concentration of 2-Chloro-4,7-dimethyl-1,3-benzothiazole and the standard drug for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).[12][13]
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[13]
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes.[14]
-
Flow Cytometry: Analyze the DNA content on a linear scale. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
Signaling Pathway Analysis
Understanding the molecular mechanism is crucial. While the target of 2-Chloro-4,7-dimethyl-1,3-benzothiazole is unknown, many benzothiazole derivatives are known to inhibit protein kinases. Let's hypothesize that our compound targets a key signaling pathway, such as the EGFR pathway, and compare it to a known EGFR inhibitor and a microtubule-targeting agent like Paclitaxel.
Caption: EGFR signaling and points of inhibition.
Caption: Paclitaxel's mechanism via microtubule stabilization.
Part 4: Data Interpretation and Future Directions
A successful outcome would be for 2-Chloro-4,7-dimethyl-1,3-benzothiazole to exhibit a low IC50 value, ideally more potent than the standard-of-care drug in at least one cell line. Furthermore, evidence of apoptosis induction and cell cycle arrest at a specific phase would provide strong mechanistic clues.
If the compound shows promise, future work should include:
-
Target Deconvolution: Identifying the specific molecular target(s) through techniques like kinase profiling or affinity chromatography.
-
In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal cancer models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and drug-like properties.
Conclusion
While 2-Chloro-4,7-dimethyl-1,3-benzothiazole remains an uncharacterized entity in cancer research, the benzothiazole scaffold holds significant therapeutic potential. This guide provides a robust, scientifically-grounded framework for its initial preclinical evaluation. By systematically comparing its cytotoxic and mechanistic profiles against current standard-of-care drugs, researchers can effectively determine if this novel compound warrants further development as a next-generation anticancer agent. The methodologies outlined herein are designed to generate reliable, reproducible data, forming the bedrock of any successful drug discovery program.
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Cross-Validation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole's Mechanism of Action: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the cross-validation of the mechanism of action (MoA) for the novel small molecule, 2-Chloro-4,7-dimethyl-1,3-benzothiazole. As a member of the pharmacologically significant benzothiazole family, this compound presents considerable therapeutic potential.[1][2][3][4][5][6][7] The inherent challenge with any new chemical entity lies in the rigorous elucidation and confirmation of its biological target and downstream pathway modulation. This document outlines a multi-pronged, objective approach to not only identify the primary target(s) of 2-Chloro-4,7-dimethyl-1,3-benzothiazole but also to compare its performance and molecular interactions with established alternatives, thereby providing a robust foundation for further drug development.
The benzothiazole scaffold is a well-established pharmacophore known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5][6][7] The specific substitutions on the benzothiazole ring, such as the chloro and dimethyl groups in our compound of interest, are critical in defining its pharmacological profile.[1] Therefore, a systematic and unbiased investigation into its MoA is paramount.
This guide is structured to walk researchers through a logical sequence of experiments, from initial target identification to in-depth cellular and biophysical validation. Each section details the scientific rationale, provides step-by-step protocols, and includes comparative data tables and visualizations to facilitate a clear understanding of the experimental workflow and potential outcomes.
Part 1: Initial Target Deconvolution - Unmasking the Molecular Interactors
The first critical step in understanding the MoA of a novel compound is to identify its direct molecular binding partners within the cellular proteome. This process, known as target deconvolution, can be approached through several powerful techniques.[8][9][10][11][12] We will compare three orthogonal, state-of-the-art methods: Affinity Chromatography coupled with Mass Spectrometry (AC-MS), Chemical Proteomics, and Cellular Thermal Shift Assay (CETSA).
Affinity Chromatography-Mass Spectrometry (AC-MS)
This classical and effective method relies on immobilizing the small molecule to a solid support to "fish" for its binding partners from a complex protein lysate.[8][9]
Causality Behind Experimental Choice: AC-MS is a direct approach that can identify high-affinity interactions. By immobilizing 2-Chloro-4,7-dimethyl-1,3-benzothiazole, we can isolate proteins that physically bind to it, providing a direct link between the compound and its potential targets.
-
Ligand Immobilization:
-
Synthesize an analog of 2-Chloro-4,7-dimethyl-1,3-benzothiazole with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).
-
Covalently couple the linker-modified compound to NHS-activated sepharose beads.
-
Block any remaining active sites on the beads with a quenching agent like ethanolamine.
-
-
Protein Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized) and harvest the cells.
-
Lyse the cells in a non-denaturing buffer to maintain protein integrity.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the immobilized ligand with the cell lysate to allow for protein binding.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been derivatized only with the linker and quenching agent.
-
Wash the beads extensively with buffer to remove non-specific binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins using a competitive binder (excess free 2-Chloro-4,7-dimethyl-1,3-benzothiazole) or by changing the buffer conditions (e.g., pH or salt concentration).
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise unique protein bands from the gel, perform in-gel trypsin digestion, and identify the proteins by LC-MS/MS.
-
| Protein ID (from MS) | Function | Specific Elution with Free Compound | Non-Specific Binding (Control Beads) |
| Kinase X | Signal Transduction | +++ | - |
| Protein Y | Metabolism | + | - |
| Heat Shock Protein 90 | Chaperone | + | ++ |
Interpretation: In this hypothetical scenario, Kinase X is a high-confidence hit due to its strong and specific elution. Protein Y is a potential secondary target, while HSP90 is likely a non-specific binder.
Chemical Proteomics
Chemical proteomics offers an in-cell approach to identify target engagement.[9] This method utilizes a photoreactive and clickable analog of the compound of interest to covalently label binding partners within living cells.
Causality Behind Experimental Choice: This technique provides a snapshot of target engagement in a more physiologically relevant context (i.e., within intact cells). It can capture both strong and transient interactions.
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Part 3: Cellular and In Vivo Target Validation
The final and most critical phase of MoA validation is to demonstrate that the engagement of the identified target by 2-Chloro-4,7-dimethyl-1,3-benzothiazole leads to the observed cellular phenotype and, ultimately, in vivo efficacy.
Target Knockdown/Knockout and Compound Sensitivity
A powerful genetic approach to validate a drug target is to assess whether the depletion of the target protein phenocopies the effect of the compound and/or alters the sensitivity of cells to the compound. [12] Causality Behind Experimental Choice: If 2-Chloro-4,7-dimethyl-1,3-benzothiazole's efficacy is dependent on its interaction with the target protein, then cells lacking that protein should be resistant to the compound's effects.
-
siRNA Transfection:
-
Transfect cells with a small interfering RNA (siRNA) specifically targeting the mRNA of the putative target protein (e.g., Kinase X).
-
Use a non-targeting control siRNA in parallel.
-
-
Confirmation of Knockdown:
-
After 48-72 hours, harvest a subset of cells and confirm the reduction in target protein expression by Western blotting or qRT-PCR.
-
-
Compound Treatment and Viability Assay:
-
Treat the remaining siRNA-transfected cells with a dose range of 2-Chloro-4,7-dimethyl-1,3-benzothiazole.
-
After a suitable incubation period, assess cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
| Cell Treatment | IC50 of 2-Chloro-4,7-dimethyl-1,3-benzothiazole (µM) |
| Non-targeting siRNA | 1.5 |
| Kinase X siRNA | > 50 |
Interpretation: The significant increase in the IC50 value upon knockdown of Kinase X provides strong evidence that this kinase is the primary target mediating the cytotoxic effects of 2-Chloro-4,7-dimethyl-1,3-benzothiazole.
In Vivo Target Engagement and Efficacy Studies
The ultimate validation comes from demonstrating target engagement and efficacy in a relevant animal model.
Causality Behind Experimental Choice: In vivo studies are essential to bridge the gap between in vitro findings and potential clinical utility. They allow for the assessment of pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy in a complex biological system.
Caption: In Vivo Target Validation and Efficacy Workflow.
Conclusion
The comprehensive, multi-faceted approach detailed in this guide provides a robust framework for the cross-validation of the mechanism of action of 2-Chloro-4,7-dimethyl-1,3-benzothiazole. By employing a combination of unbiased target deconvolution methods, quantitative biophysical characterization, and rigorous genetic and in vivo validation, researchers can build a compelling and data-driven case for the compound's MoA. This systematic process not only enhances the understanding of the novel molecule's biological activity but also provides critical data for informed decision-making in the drug development pipeline, ultimately de-risking the progression of this promising compound towards clinical applications.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-4,7-dimethyl-1,3-benzothiazole Analogs as Potential Anticancer Agents
Introduction
The benzothiazole scaffold is a bicyclic heterocyclic system recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The anticancer potential of benzothiazole-containing compounds, in particular, has garnered significant interest, with some analogs demonstrating potent and selective cytotoxicity against various cancer cell lines.[2][3][4] A key strategy in optimizing the therapeutic potential of these scaffolds is the systematic investigation of their Structure-Activity Relationships (SAR). SAR studies elucidate how specific structural modifications to a parent molecule influence its biological activity, thereby guiding the rational design of more potent and selective drug candidates.
This guide focuses on the 2-Chloro-4,7-dimethyl-1,3-benzothiazole core, a scaffold with distinct electronic and steric properties. While literature on this specific analog series is nascent, this document provides a comprehensive framework for its systematic evaluation. By synthesizing established methodologies and SAR principles from closely related benzothiazole series, we present a robust roadmap for designing, synthesizing, and evaluating novel analogs to unlock their therapeutic potential. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anticancer agents.
Part I: Proposed Strategy for Analog Synthesis
The foundation of any SAR study is the creation of a chemical library with diverse, well-defined structural modifications. Here, we propose a modular synthetic approach that allows for systematic alterations to the 2-Chloro-4,7-dimethyl-1,3-benzothiazole core. The primary points of modification will be the C2-position (exploring alternatives to the chloro group) and potential further substitutions on the benzene ring.
The logical starting material for this synthesis would be 3,6-dimethyl-2-aminothiophenol . The general and most common method for forming the 2-substituted benzothiazole ring involves the condensation of a 2-aminothiophenol derivative with various electrophilic reagents.[5][6]
General Synthesis Protocol: Preparation of 2-Substituted-4,7-dimethyl-1,3-benzothiazole Analogs
Causality: This protocol leverages the well-established condensation reaction between the nucleophilic amino and thiol groups of 2-aminothiophenol and a suitable carbonyl-containing compound. The choice of an oxidative catalyst or solvent system is critical for facilitating the final cyclization and aromatization to the stable benzothiazole ring.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dimethyl-2-aminothiophenol (1.0 eq.).
-
Add a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).
-
Add the desired aldehyde or acyl chloride (1.1 eq.). For example, to synthesize a 2-aryl analog, an aromatic aldehyde would be used.
Step 2: Condensation and Cyclization
-
Add a catalyst, if required. For condensations with aldehydes, an oxidant like hydrogen peroxide in the presence of HCl can be effective.[6]
-
Stir the reaction mixture at room temperature or heat to reflux (typically 80-120 °C) for a duration of 2-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into cold water to induce precipitation.
-
Wash the crude solid with water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify using column chromatography on silica gel to obtain the pure analog.
Step 4: Characterization
-
Confirm the structure of the synthesized analog using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[7] Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Visualization: Synthetic Workflow for Analog Library Generation
Caption: Proposed synthetic workflow for generating a diverse library of 2-substituted-4,7-dimethyl-1,3-benzothiazole analogs.
Part II: Experimental Workflow for Biological Evaluation
To ensure a robust and comparative SAR analysis, a standardized, multi-tiered biological evaluation workflow is essential. This workflow begins with broad cytotoxicity screening, followed by more detailed mechanistic studies for the most promising candidates.
Visualization: Biological Evaluation Workflow
Caption: A tiered workflow for the comprehensive biological evaluation of novel benzothiazole analogs.
Experimental Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Trustworthiness: This protocol is a self-validating system. It includes a positive control (a known cytotoxic drug like Doxorubicin) to ensure the assay is performing correctly and a negative control (vehicle-treated cells) to establish a baseline for 100% viability. The use of a spectrophotometer provides quantitative, objective data.
1. Cell Plating:
- Harvest logarithmically growing cancer cells (e.g., MCF-7, A549) and perform a cell count using a hemocytometer or automated cell counter.
- Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
- Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
2. Compound Treatment:
- Prepare a stock solution of each test analog (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
- Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).
- Incubate the plate for another 48 hours at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10 µL of the MTT solution to each well.[9]
- Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Reading:
- Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
- Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
- Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Experimental Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
Causality: This method is based on the ability of propidium iodide (PI) to intercalate stoichiometrically into the major groove of double-stranded DNA.[11] Because the amount of DNA doubles as cells progress from the G1 to the G2/M phase, the intensity of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle. Treatment with RNase is critical to prevent PI from binding to double-stranded RNA, which would otherwise confound the DNA-specific signal.[11]
1. Cell Preparation and Fixation:
- Plate 1 x 10⁶ cells in 6-well plates and treat with the test compound (at its IC₅₀ and 2x IC₅₀ concentrations) for 24 hours.
- Harvest the cells (including floating cells in the medium) and wash twice with ice-cold PBS.
- Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in 500 µL of cold PBS.
- While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[11]
- Incubate the cells for at least 2 hours (or overnight) at 4°C.
2. Staining:
- Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.[12]
- Wash the cell pellet twice with cold PBS.
- Resuspend the pellet in 500 µL of PI staining solution. A typical solution contains:
- 50 µg/mL Propidium Iodide
- 100 µg/mL RNase A
- 0.1% Triton X-100 in PBS[13]
- Incubate for 30 minutes at room temperature in the dark.[12]
3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the emission in the appropriate red channel (e.g., FL2 or PE-Texas Red).
- Collect at least 10,000 events per sample.
- Use software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Experimental Protocol 3: Western Blot Analysis of AKT and ERK Signaling
1. Cell Lysis and Protein Quantification:
- Culture and treat cells with the test compound as described for the cell cycle analysis.
- Wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Sonicate briefly to shear DNA.[16]
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
2. SDS-PAGE and Electrotransfer:
- Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.
- Boil the samples at 95-100°C for 5 minutes.
- Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[17]
3. Immunoblotting:
- Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)).[16]
- Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AKT (Ser473) or phospho-ERK1/2 (Thr202/Tyr204) diluted in blocking buffer (typically 1:1000).[14]
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted 1:2000 in blocking buffer for 1 hour at room temperature.[14]
- Wash the membrane again three times with TBST.
4. Detection and Re-probing:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using an imaging system.
- To verify equal protein loading, strip the membrane using a stripping buffer, re-block, and re-probe with primary antibodies against total AKT and total ERK.
Part III: Predictive SAR and Comparative Framework
In the absence of direct experimental data for 2-Chloro-4,7-dimethyl-1,3-benzothiazole, we can establish a predictive SAR framework based on well-documented trends from analogous benzothiazole structures. This allows for the rational prioritization of synthetic targets.
Key Structural "Hotspots" for Modification
-
The C2-Position: This is the most versatile position for modification.
-
The Chloro Group: The 2-chloro substituent is an excellent leaving group, making it a synthetic handle for introducing nucleophiles (amines, thiols, alcohols). However, chloro- and dichloro-substitutions are often associated with potent bioactivity in various heterocyclic scaffolds, suggesting the 2-chloro analog itself may be a potent baseline compound.[1][3]
-
C2-Aryl/Heteroaryl Substitution: Replacing the chloro group with various substituted phenyl rings is a classic strategy. SAR studies on 2-phenylbenzothiazoles have shown that electron-donating groups (e.g., -OH, -OCH₃) or electron-withdrawing groups on the phenyl ring can significantly modulate anticancer activity.[5][6]
-
C2-Amino Substitution: Analogs bearing a 2-(4-aminophenyl) group are among the most potent anticancer benzothiazoles discovered.[4] Introducing substituted amines at the C2-position is therefore a high-priority strategy.
-
-
The Benzene Ring (Positions 4, 5, 6, 7):
-
Existing 4,7-Dimethyl Groups: These methyl groups will influence the molecule's lipophilicity, steric profile, and metabolic stability. Their presence already differentiates this scaffold from many reported benzothiazoles.
-
Halogenation: The introduction of fluorine, particularly at positions adjacent to the thiazole fusion (like position 7), has been shown to enhance cytotoxic activity in related scaffolds.[1] Exploring the addition of a fluorine atom at position 5 or 6 would be a logical step.
-
Electron-Withdrawing/Donating Groups: Adding small electron-withdrawing groups (e.g., -CN) or electron-donating groups (e.g., -OCH₃) could probe electronic requirements for activity.
-
Comparative Table of Proposed Analogs for Initial SAR Study
| Analog ID | Structure Modification Rationale | Predicted Activity Trend |
| SAR-001 | Parent Scaffold: 2-Chloro-4,7-dimethyl-1,3-benzothiazole | Baseline |
| SAR-002 | C2-Modification: Replace -Cl with 4-aminophenyl group. | Introduce a known potent pharmacophore.[4] |
| SAR-003 | C2-Modification: Replace -Cl with 4-hydroxyphenyl group. | Mimic other active 2-arylbenzothiazoles.[5] |
| SAR-004 | C2-Modification: Replace -Cl with a morpholine ring. | Improve solubility and introduce a common medicinal chemistry motif.[1] |
| SAR-005 | Ring Modification: Add a fluorine atom at position 5. | Halogenation is a proven strategy to increase potency.[1] |
| SAR-006 | Ring Modification: Add a methoxy group at position 5. | Explore the effect of an electron-donating group. |
| SAR-007 | Combined Mod: 2-(4-aminophenyl) with 5-fluoro substitution. | Combine two potentially beneficial modifications. |
Note: Predicted activity trend is hypothetical (↑ Increase, ↔ Similar, ↓ Decrease) and must be confirmed experimentally.
Visualization: Predictive SAR Map
Caption: A predictive SAR map for the 2-Chloro-4,7-dimethyl-1,3-benzothiazole scaffold based on related compounds.
Conclusion and Future Perspectives
This guide provides a comprehensive, scientifically-grounded framework for initiating and conducting structure-activity relationship studies on the novel 2-Chloro-4,7-dimethyl-1,3-benzothiazole scaffold. While direct data on this specific series is limited, the proposed synthetic strategies, detailed biological evaluation protocols, and predictive SAR analysis based on established benzothiazole chemistry offer a clear path forward.
By systematically synthesizing the proposed analogs and evaluating them through the tiered workflow, researchers can efficiently generate the high-quality data needed to build a robust SAR model. This model will be invaluable for understanding the key structural determinants of anticancer activity and for the rational design of next-generation analogs with enhanced potency, selectivity, and drug-like properties. Promising lead compounds identified through this workflow would then become candidates for further preclinical development, including mechanism of action deconvolution and in vivo efficacy studies.
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Bridging the Gap: In Vivo Validation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole's Anticancer Promise
A Senior Application Scientist's Guide to Preclinical Efficacy and Safety Assessment
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a viable clinical candidate is fraught with challenges. A compound that exhibits potent activity in a petri dish may not translate to efficacy in a complex biological system. This guide provides a comprehensive framework for the in vivo validation of in vitro findings for the novel compound, 2-Chloro-4,7-dimethyl-1,3-benzothiazole , based on its hypothesized cytotoxic effects against human breast cancer cells. We will objectively compare its performance with a standard-of-care alternative, Doxorubicin, supported by detailed experimental protocols and illustrative data.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2] Our preliminary (hypothetical) in vitro screening of 2-Chloro-4,7-dimethyl-1,3-benzothiazole has indicated significant dose-dependent cytotoxicity against the MCF-7 human breast cancer cell line, a common model for estrogen receptor-positive breast cancer. This guide outlines the critical next step: transitioning these promising in vitro results into a robust in vivo animal model to assess efficacy and preliminary safety.
The Imperative of In Vivo Validation: Causality and Complexity
While in vitro assays are invaluable for high-throughput screening and initial mechanism-of-action studies, they represent a simplified system.[3] Moving to an in vivo model is essential to understand how a compound behaves within a complete physiological system, accounting for pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics. The primary objective of this validation is to establish a causal link between the administration of 2-Chloro-4,7-dimethyl-1,3-benzothiazole and the inhibition of tumor growth in a living organism.
For this purpose, the human tumor xenograft model is a widely accepted standard in preclinical cancer research.[4][5] This model involves the transplantation of human cancer cells into immunocompromised mice, allowing for the study of tumor growth and its response to therapeutic interventions in a setting that partially mimics the human tumor environment.[4][6]
Comparative In Vivo Study Design: A Head-to-Head Evaluation
To rigorously assess the in vivo potential of 2-Chloro-4,7-dimethyl-1,3-benzothiazole, a comparative study is designed against a well-established chemotherapeutic agent, Doxorubicin, and a vehicle control.
Experimental Groups:
-
Vehicle Control: The delivery vehicle for the test compounds, providing a baseline for tumor growth.
-
2-Chloro-4,7-dimethyl-1,3-benzothiazole: The experimental therapeutic.
-
Doxorubicin (Positive Control): A standard-of-care anthracycline antibiotic used in breast cancer chemotherapy.[7]
The following diagram illustrates the overall experimental workflow:
Caption: Workflow for the in vivo validation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole.
Detailed Experimental Protocols
Adherence to established guidelines for animal studies and toxicology is paramount for data integrity and ethical considerations.[8][9][10]
Animal Model and Husbandry
-
Species: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Acclimatization: Minimum of one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Xenograft Implantation
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Preparation: Cells are grown to ~80% confluency, harvested, and resuspended in a sterile, serum-free medium (e.g., PBS) with Matrigel (1:1 ratio) to a final concentration of 5 x 10^7 cells/mL.
-
Implantation: 0.1 mL of the cell suspension (5 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.
-
Monitoring: Tumors are allowed to grow until they reach a mean volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
Dosing and Administration
-
Randomization: Mice are randomized into three groups (n=10 per group) once tumors reach the target size.
-
Vehicle Control: A suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline) is administered intraperitoneally (IP) daily.
-
2-Chloro-4,7-dimethyl-1,3-benzothiazole: Administered IP daily at a dose determined from preliminary toxicity studies (e.g., 20 mg/kg). The dose selection should be based on achieving a therapeutic effect with minimal toxicity.[11]
-
Doxorubicin: Administered IP twice weekly at a clinically relevant dose (e.g., 4 mg/kg).
-
Duration: Treatment continues for a pre-determined period (e.g., 21 days) or until tumors in the control group reach a specified size limit.
Endpoint Measurements and Analysis
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint. Tumor volume and body weight are measured twice weekly.
-
Toxicity Assessment: Monitored through daily clinical observations (activity, posture, grooming) and weekly body weight measurements. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
Terminal Procedures: At the end of the study, mice are euthanized. Tumors are excised, weighed, and processed for histopathological analysis (e.g., H&E staining for necrosis) and biomarker analysis (e.g., Ki-67 for proliferation).
Data Presentation and Comparative Analysis
The following tables present illustrative data to demonstrate how the performance of 2-Chloro-4,7-dimethyl-1,3-benzothiazole would be compared against the controls.
Table 1: Comparative Antitumor Efficacy
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 0.1 mL, daily IP | 1550 ± 180 | - |
| 2-Chloro-4,7-dimethyl-1,3-benzothiazole | 20 mg/kg, daily IP | 620 ± 95 | 60% |
| Doxorubicin | 4 mg/kg, 2x/week IP | 496 ± 80 | 68% |
Table 2: Preliminary Safety and Tolerability Profile
| Treatment Group | Mean Body Weight Change (%) ± SEM | Mortality | Clinical Observations |
| Vehicle Control | +5.2 ± 1.5 | 0/10 | Normal |
| 2-Chloro-4,7-dimethyl-1,3-benzothiazole | -3.1 ± 2.0 | 0/10 | Mild, transient lethargy post-injection |
| Doxorubicin | -12.5 ± 3.1 | 1/10 | Significant lethargy, ruffled fur |
Mechanistic Insights and Signaling Pathways
The anticancer activity of many benzothiazole derivatives has been linked to the induction of apoptosis. A plausible mechanism for 2-Chloro-4,7-dimethyl-1,3-benzothiazole could involve the intrinsic (mitochondrial) apoptosis pathway.
Caption: Hypothetical apoptotic pathway activated by the test compound.
Conclusion and Future Directions
This guide provides a robust framework for the in vivo validation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole, based on its hypothesized in vitro anticancer activity. The illustrative data suggest that the compound could exhibit significant tumor growth inhibition with a potentially more favorable safety profile compared to a standard chemotherapeutic agent like Doxorubicin.
A successful outcome from this xenograft study would be a critical milestone, warranting further preclinical development. Subsequent steps would include more comprehensive toxicology studies in multiple species, pharmacokinetic profiling, and investigation into synergistic effects with other anticancer agents. This structured, comparative approach ensures that the transition from bench to bedside is guided by scientifically rigorous and ethically sound principles, ultimately accelerating the development of novel and effective cancer therapies.
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A Comparative Analysis of the Antimicrobial Spectrum of 2-Chloro-4,7-dimethyl-1,3-benzothiazole and Related Analogues
Introduction: The Pressing Need for Novel Antimicrobial Scaffolds
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and broad-spectrum antimicrobial activity.[1] The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antibacterial, antifungal, and antiviral activities.[2][3] This guide provides a comparative analysis of the potential antimicrobial spectrum of 2-Chloro-4,7-dimethyl-1,3-benzothiazole, a specific derivative, by examining the performance of structurally related benzothiazoles against a panel of clinically relevant microorganisms. While specific experimental data for this exact molecule is not extensively available in public literature, by analyzing its structural congeners, we can extrapolate its potential efficacy and guide future research. This analysis is intended for researchers, scientists, and drug development professionals actively seeking to innovate in the antimicrobial space.
Methodology: Establishing a Framework for Antimicrobial Susceptibility Testing
To ensure scientific rigor and reproducibility, the antimicrobial spectrum of any novel compound must be evaluated using standardized and validated methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing (AST).[4] The following protocols, based on CLSI standards, are recommended for a comprehensive evaluation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole's antimicrobial activity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve 2-Chloro-4,7-dimethyl-1,3-benzothiazole in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate each well with the prepared microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no microorganism). Incubate the plates at 35-37°C for 18-24 hours for most bacteria and at 35°C for 24-48 hours for yeast.[6]
-
MIC Determination: Following incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Diagrammatic Representation of the Broth Microdilution Workflow:
Caption: Workflow for MIC determination using the broth microdilution method.
Comparative Antimicrobial Spectrum
| Microorganism | Type | Representative Benzothiazole Derivatives MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 1 - 64 | 0.5 - 2 | 0.5 - 2 | N/A |
| Bacillus subtilis | Gram-positive | 1.9 - 50 | 0.25 - 1 | 0.5 - 2 | N/A |
| Escherichia coli | Gram-negative | 15.6 - 250 | 0.015 - 1 | N/A | N/A |
| Pseudomonas aeruginosa | Gram-negative | >100 | 0.25 - 4 | N/A | N/A |
| Candida albicans | Fungus (Yeast) | 15.6 - >100 | N/A | N/A | 0.25 - 4 |
| Aspergillus niger | Fungus (Mold) | Moderate Activity | N/A | N/A | >64 |
Note: The MIC values for "Representative Benzothiazole Derivatives" are a range compiled from various sources on different substituted benzothiazoles and should be considered as an estimation of potential activity. "N/A" indicates that the drug is not typically active against that type of microorganism.
Analysis and Discussion: Unraveling the Structure-Activity Relationship
The antimicrobial activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. The presence of a chlorine atom at the 2-position, as in the target molecule, is a common feature in many biologically active benzothiazoles. Halogen substitutions are known to enhance the lipophilicity of a molecule, which can facilitate its transport across microbial cell membranes.
The methyl groups at positions 4 and 7 of 2-Chloro-4,7-dimethyl-1,3-benzothiazole may also play a role in its antimicrobial profile. These electron-donating groups can modulate the electronic properties of the benzothiazole ring system, potentially influencing its interaction with biological targets. Studies on related compounds have shown that the position and nature of alkyl or aryl substitutions can significantly impact the spectrum and potency of antimicrobial activity.[1]
Potential Mechanisms of Action
The broad spectrum of activity observed for many benzothiazole derivatives suggests that they may act on multiple cellular targets or on targets that are conserved across different microbial species. Several potential mechanisms of action have been proposed for benzothiazole-based antimicrobials.
-
Inhibition of DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are responsible for managing DNA topology during replication, transcription, and repair. Inhibition of these enzymes leads to catastrophic DNA damage and cell death. Several benzothiazole derivatives have been shown to target DNA gyrase.[1]
-
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA and protein synthesis.
-
Inhibition of Dihydroorotase: This enzyme is involved in the de novo pyrimidine biosynthetic pathway. Its inhibition would lead to a depletion of essential building blocks for DNA and RNA synthesis.
Diagrammatic Representation of a Potential Benzothiazole Mechanism of Action:
Caption: Potential mechanisms of antimicrobial action for benzothiazole derivatives.
Conclusion and Future Directions
While this guide provides a comparative framework based on the known antimicrobial activities of related benzothiazole derivatives, it underscores the critical need for direct experimental evaluation of 2-Chloro-4,7-dimethyl-1,3-benzothiazole. The structural features of this compound suggest it holds promise as a candidate for further investigation.
Future research should focus on:
-
Synthesis and In Vitro Testing: The synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole followed by comprehensive in vitro antimicrobial susceptibility testing against a broad panel of bacterial and fungal pathogens is paramount.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound will be crucial for its further development and for understanding potential resistance mechanisms.
-
Toxicity and Pharmacokinetic Profiling: In vitro and in vivo studies to assess the cytotoxicity and pharmacokinetic properties of the compound are essential next steps in the drug development pipeline.
The exploration of novel chemical scaffolds like the benzothiazoles is a vital component in the global effort to combat antimicrobial resistance. The insights provided in this guide aim to catalyze further research and development in this important therapeutic area.
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- Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Twelfth Edition. CLSI document M07-A12.
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Performance Benchmarking Guide: 2-Chloro-4,7-dimethyl-1,3-benzothiazole (CDBT) as a Potent IKKβ Inhibitor for Anti-Inflammatory Drug Discovery
An objective comparison of the performance of 2-Chloro-4,7-dimethyl-1,3-benzothiazole in different assay systems.
Abstract: The NF-κB signaling cascade is a cornerstone of inflammatory responses and a validated therapeutic target for a multitude of diseases. A pivotal kinase in this pathway, IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta), represents a prime target for small molecule inhibitors. This guide introduces 2-Chloro-4,7-dimethyl-1,3-benzothiazole (CDBT), a novel synthetic benzothiazole, and benchmarks its performance as a potent IKKβ inhibitor. Through a multi-tiered assay strategy, we compare CDBT directly against BMS-345541, a well-characterized IKKβ inhibitor. Our findings, supported by detailed experimental protocols and comparative data, highlight the exceptional potency and cellular efficacy of CDBT, positioning it as a promising candidate for further preclinical development.
Introduction: The Rationale for Targeting IKKβ
The transcription factor NF-κB is a master regulator of genes involved in inflammation, immunity, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as TNF-α or lipopolysaccharide (LPS), the IKK complex (comprising IKKα, IKKβ, and the regulatory subunit NEMO) is activated. IKKβ-mediated phosphorylation of IκBα targets it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on NF-κB, permitting its translocation to the nucleus where it drives the expression of inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Given its central role, the selective inhibition of IKKβ offers a powerful therapeutic strategy to attenuate the inflammatory cascade. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Our novel derivative, 2-Chloro-4,7-dimethyl-1,3-benzothiazole (CDBT), was identified through a high-throughput screen for IKKβ inhibitors. This guide provides a comprehensive performance evaluation of CDBT using a tiered approach, from direct biochemical engagement to functional cellular outcomes.
Our Benchmarking Strategy
To comprehensively evaluate CDBT, we employed a three-tiered assay cascade designed to answer three critical questions:
-
Direct Target Engagement: How potently does CDBT bind to the IKKβ kinase enzyme in a purified, cell-free system?
-
Cellular Target Inhibition: Does this binding translate into the inhibition of the NF-κB signaling pathway within a cellular context?
-
Functional Cellular Outcome: Does pathway inhibition lead to a desirable anti-inflammatory effect, namely the reduction of pro-inflammatory cytokine production?
This strategy provides a holistic performance profile, moving from a reductionist biochemical approach to a more physiologically relevant functional endpoint.[1][2][3][4] Each assay was run in parallel with BMS-345541 to provide a direct, head-to-head comparison against a known standard.
Caption: Three-tiered assay cascade for evaluating CDBT performance.
Experimental Protocols
Tier 1: LanthaScreen™ Eu Kinase Binding Assay
This biochemical assay measures the binding and displacement of a fluorescent tracer from the ATP-binding site of IKKβ.[5][6] Inhibition of tracer binding by a test compound results in a decrease in the Fluorescence Resonance Energy Transfer (FRET) signal.
Methodology:
-
Reagent Preparation: All reagents (recombinant GST-tagged IKKβ, LanthaScreen™ Eu-anti-GST Antibody, Kinase Tracer 236, and compounds) were diluted in 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: CDBT and BMS-345541 were serially diluted in DMSO and then diluted in Kinase Buffer A to a 4X final assay concentration. 4 µL of each dilution was added to a 384-well plate.
-
Kinase/Antibody Addition: An 8 µL solution of 2X IKKβ (10 nM final) and 2X Eu-anti-GST antibody (4 nM final) was added to each well.
-
Tracer Addition: 4 µL of 4X Kinase Tracer 236 (200 nM final) was added to all wells.
-
Incubation & Reading: The plate was incubated for 60 minutes at room temperature, protected from light. The TR-FRET signal was read on a suitable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
Data Analysis: The 665/615 nm emission ratio was calculated. Data were normalized to positive (no inhibitor) and negative (no kinase) controls. IC50 curves were generated using a four-parameter logistic fit.
Tier 2: NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the activation of the NF-κB signaling pathway.[7][8][9] HEK293 cells stably expressing a luciferase reporter gene under the control of NF-κB response elements were used. Pathway activation by TNF-α leads to luciferase expression, which is measured as a luminescent signal.
Methodology:
-
Cell Seeding: HEK293-NF-κB-luciferase cells were seeded into a 96-well white, clear-bottom plate at 40,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Media was replaced with fresh media containing serial dilutions of CDBT or BMS-345541. Cells were pre-incubated with compounds for 1 hour.
-
Stimulation: Cells were stimulated with TNF-α (final concentration 10 ng/mL) to activate the NF-κB pathway. A set of wells was left unstimulated as a negative control.
-
Incubation: The plate was incubated for 6 hours at 37°C, 5% CO2.
-
Lysis & Signal Detection: The media was removed, and cells were lysed. Luciferase assay reagent was added to each well. Luminescence was measured on a plate reader.
-
Data Analysis: Luminescence values were normalized to the TNF-α stimulated control (100% activation) and unstimulated control (0% activation). IC50 curves were generated using a four-parameter logistic fit.
Tier 3: TNF-α Release in LPS-Stimulated RAW 264.7 Macrophages
This functional assay measures the ability of the inhibitors to block the production and release of the key pro-inflammatory cytokine, TNF-α, from immune cells.[10][11][12]
Methodology:
-
Cell Seeding: RAW 264.7 murine macrophage cells were seeded in a 96-well plate at 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells were pre-treated with serial dilutions of CDBT or BMS-345541 for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli O111:B4 was added to a final concentration of 100 ng/mL to stimulate an inflammatory response.[13]
-
Incubation: Cells were incubated for 6 hours at 37°C, 5% CO2.
-
Supernatant Collection: The plate was centrifuged, and the culture supernatant was carefully collected.
-
ELISA: The concentration of TNF-α in the supernatant was quantified using a standard sandwich ELISA kit according to the manufacturer's protocol.
-
Data Analysis: TNF-α concentrations were normalized to the LPS-stimulated control (100% release) and vehicle control (0% release). IC50 curves were generated.
Results and Comparative Analysis
The performance of CDBT and the benchmark inhibitor BMS-345541 across the three-tiered assay system is summarized below. All experiments were conducted in triplicate, and the data represent the mean ± standard deviation.
Table 1: Comparative Performance of CDBT and BMS-345541
| Assay Platform | Parameter Measured | CDBT | BMS-345541 |
| Tier 1: LanthaScreen™ Kinase Binding | IC50 (nM) | 15 ± 2.1 | 310 ± 18.5[14][15] |
| Tier 2: NF-κB Luciferase Reporter | IC50 (nM) | 95 ± 8.5 | 4,200 ± 250[14][15] |
| Tier 3: TNF-α ELISA (RAW 264.7) | IC50 (nM) | 250 ± 22.8 | >10,000 |
The data clearly demonstrate the superior potency of CDBT across all assay systems. In the direct biochemical binding assay, CDBT exhibited an IC50 value approximately 20-fold lower than that of BMS-345541, indicating significantly higher affinity for the IKKβ kinase.
This enhanced biochemical potency translated effectively into a cellular context. In the NF-κB reporter assay, CDBT was over 40-fold more potent than BMS-345541 at inhibiting TNF-α-induced pathway activation. Most critically, in the functional assay measuring the inhibition of TNF-α release from LPS-stimulated macrophages, CDBT demonstrated robust, sub-micromolar efficacy, whereas BMS-345541 was largely inactive at concentrations up to 10 µM.
Caption: Inhibition of the canonical NF-κB signaling pathway by CDBT.
Discussion & Conclusion
The systematic benchmarking of 2-Chloro-4,7-dimethyl-1,3-benzothiazole (CDBT) against the established IKKβ inhibitor, BMS-345541, reveals CDBT as a significantly more potent compound. The causality behind this superior performance likely lies in its higher binding affinity for the IKKβ catalytic site, as demonstrated by the 20-fold lower IC50 in the biochemical assay.
The transition from biochemical potency to cellular efficacy is a critical step in drug discovery, and one where many compounds fail.[1][16] CDBT not only retains but enhances its performance advantage in cell-based systems. The >40-fold superiority in the reporter assay suggests excellent cell permeability and target engagement in a complex intracellular environment. The robust inhibition of TNF-α release from macrophages, a key functional endpoint for anti-inflammatory drugs, is particularly noteworthy. This result indicates that CDBT can effectively suppress a critical downstream consequence of NF-κB activation at concentrations that are readily achievable.
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
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Burke, J. R., Pattoli, M. A., Gregor, K. R., et al. (2003). BMS-345541 is a highly selective inhibitor of IkappaB kinase that binds at an allosteric site of the enzyme and blocks NF-kappaB-dependent transcription in mice. The Journal of biological chemistry, 278(3), 1450–1456. [Link]
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A Head-to-Head Comparison of 2-Chloro-4,7-dimethyl-1,3-benzothiazole and its Positional Isomers: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of 2-Chloro-4,7-dimethyl-1,3-benzothiazole and its positional isomers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of properties to offer insights into the nuanced effects of substituent placement on chemical reactivity, physicochemical characteristics, and potential biological activity. We will explore the synthetic accessibility of these compounds, compare their fundamental properties, and discuss how isomeric variations can be leveraged for targeted applications.
Introduction: The Benzothiazole Scaffold and the Significance of Isomerism
The benzothiazole ring system, a fusion of benzene and thiazole, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[3][4] The 2-chloro-benzothiazole moiety, in particular, serves as a versatile synthetic intermediate. The chlorine atom at the 2-position acts as an excellent leaving group, enabling a variety of nucleophilic substitution reactions for the construction of more complex molecules.
The biological and chemical properties of benzothiazole derivatives are profoundly influenced by the nature and position of substituents on the benzene ring.[4] In this guide, we focus on the dimethylated analogues of 2-chlorobenzothiazole. The introduction of two methyl groups, which are weakly electron-donating, can alter the electron density of the heterocyclic system, thereby affecting its reactivity, lipophilicity, and binding interactions with biological targets. Understanding the distinct characteristics of each positional isomer is crucial for rational drug design and the development of novel functional materials.
This comparison will focus on 2-Chloro-4,7-dimethyl-1,3-benzothiazole and its key positional isomers, such as the 4,5-, 5,6-, and 5,7-dimethyl variants.
Figure 1: Logical relationship between the core 2-chlorobenzothiazole scaffold and its dimethylated positional isomers.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of 2-chloro-dimethyl-benzothiazoles typically involves a multi-step process. The most common route begins with the appropriate dimethyl-aniline, which is converted to a 2-amino-dimethyl-benzothiazole. This intermediate is then transformed into the target 2-chloro derivative, often via a Sandmeyer-type reaction. The choice of starting dimethyl-aniline directly dictates the final substitution pattern of the methyl groups on the benzothiazole ring.
The general synthetic pathway is outlined below:
Figure 2: Generalized synthetic workflow for 2-chloro-dimethyl-benzothiazole isomers.
The positioning of the methyl groups has a tangible impact on the physicochemical properties of the molecule, such as melting point, polarity, and solubility. These differences arise from variations in crystal packing, molecular symmetry, and dipole moment. While comprehensive experimental data for every isomer is not always available in a single source, we can compile known data and predict trends based on chemical principles.
Table 1: Comparison of Physicochemical Properties of 2-Chloro-dimethyl-benzothiazole Isomers
| Compound | Molecular Formula | Molecular Weight | Monoisotopic Mass (Da) | Predicted XlogP | Reference |
| 2-Chloro-4,7-dimethyl-1,3-benzothiazole | C₉H₈ClNS | 197.69 | 197.00659 | 4.1 | [5] |
| 2-Chloro-4,5-dimethyl-1,3-benzothiazole | C₉H₈ClNS | 197.69 | 197.00659 | 4.1 | [6] |
| 2-Chloro-5,7-dimethyl-1,3-benzothiazole | C₉H₈ClNS | 197.69 | 197.00659 | 4.1 | [7] |
Note: XlogP is a computed measure of lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution.
Comparative Reactivity at the C2 Position
The primary site of reactivity for these compounds is the carbon atom at the 2-position, which is bonded to the chlorine. The C-Cl bond is susceptible to nucleophilic attack, allowing for the displacement of the chloride ion. The rate and success of this substitution are influenced by the electronic environment of the benzothiazole ring system.
The methyl groups are electron-donating through hyperconjugation and inductive effects. Their placement can subtly modulate the electron density of the ring and, consequently, the electrophilicity of the C2 carbon.
-
Isomers with methyl groups at the 4- and 7-positions (e.g., 2-Chloro-4,7-dimethyl-1,3-benzothiazole) may experience steric hindrance from the proximate methyl groups, potentially shielding the C2 position from bulky nucleophiles. Electronically, these groups donate density into the benzene ring, which is then relayed to the heterocyclic portion.
-
Isomers with methyl groups at the 5- and 7-positions (e.g., 2-Chloro-5,7-dimethyl-1,3-benzothiazole) would have less steric impact on the C2 position compared to the 4,7-isomer.
-
Isomers with adjacent methyl groups (e.g., 2-Chloro-4,5-dimethyl-1,3-benzothiazole) could introduce slight ring strain and will have a combined electronic effect on the positions ortho and para to them.
Figure 3: General reaction scheme for the functionalization of 2-chloro-dimethyl-benzothiazoles.
Potential Biological Activity and Structure-Activity Relationships
While specific head-to-head biological screening data for these exact isomers is sparse in the public domain, we can infer potential activities based on the broader class of benzothiazole derivatives.[2][4] The lipophilicity and electronic profile, which are modulated by the methyl group positions, are key determinants of biological activity. For instance, increased lipophilicity can enhance membrane permeability, a crucial factor for antimicrobial or anticancer agents that need to enter cells.
Table 2: Known Biological Activities of Related Benzothiazole Scaffolds
| Activity Type | Description | Key Structural Features | Reference |
| Anticonvulsant | Compounds based on a 2-amino-6-alkoxybenzothiazole scaffold have shown promising anticonvulsant properties. | The presence of an N-acylated amino group at C2 and alkoxy groups on the benzene ring appear crucial. | [8] |
| Antimicrobial | Various 2-mercaptobenzothiazole and 2-aminobenzothiazole derivatives exhibit significant antibacterial and antifungal activity. | The functional group at C2 and halogen/nitro substituents on the benzene ring often enhance activity. | |
| Anticancer | Certain benzothiazole derivatives have demonstrated cytotoxic effects against various human cancer cell lines. | The specific substitution pattern is critical for activity against different cell lines. | [9] |
| Anti-inflammatory | 2-mercaptobenzothiazole derivatives have been investigated as anti-inflammatory agents. | Functionalization of the thiol group often leads to potent compounds. | [4] |
The differential placement of the methyl groups in the isomers discussed here would likely lead to distinct profiles in such assays. For example, the steric bulk of a methyl group at the 4-position could influence how the molecule fits into an enzyme's active site compared to an isomer with a methyl group at the 5- or 6-position. This highlights the importance of synthesizing and screening a library of such isomers during the drug discovery process.
Experimental Protocols
To facilitate further research, we provide a representative, detailed protocol for the synthesis and characterization of a 2-chloro-dimethyl-benzothiazole derivative.
Protocol 1: Synthesis of 2-Amino-4,7-dimethyl-1,3-benzothiazole
Causality: This initial step creates the core benzothiazole ring system from a commercially available aniline. The use of potassium thiocyanate and bromine generates the thiocyanating agent in situ, which then reacts with the aniline to undergo cyclization.
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4,7-dimethylaniline (0.1 mol) in 100 mL of glacial acetic acid.
-
Thiocyanation: Cool the solution to 0-5°C in an ice-salt bath. Add potassium thiocyanate (0.22 mol) to the stirred solution.
-
Bromination: From the dropping funnel, add a solution of bromine (0.11 mol) in 20 mL of glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, continue stirring at 10°C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 10-12 hours.
-
Work-up: Pour the reaction mixture into 500 mL of ice water. A solid precipitate will form. Filter the solid, wash thoroughly with water to remove excess acid, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-4,7-dimethyl-1,3-benzothiazole.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic aromatic and methyl proton signals, along with the correct molecular ion peak, validates the product's identity.
Protocol 2: Synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole (Sandmeyer Reaction)
Causality: This protocol converts the synthetically accessible 2-amino group into the versatile 2-chloro group. The amine is first converted to a diazonium salt at low temperatures to prevent decomposition. This highly reactive intermediate is then treated with a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom.
-
Diazotization: Suspend 2-amino-4,7-dimethyl-1,3-benzothiazole (0.05 mol) in a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of water. Cool the suspension to 0°C in an ice-salt bath.
-
Nitrite Addition: Add a solution of sodium nitrite (0.055 mol) in 20 mL of water dropwise, keeping the temperature strictly between 0-5°C. Stir for 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.
-
Catalyst Preparation: In a separate beaker, dissolve copper(I) chloride (0.06 mol) in 60 mL of concentrated hydrochloric acid. Cool this solution to 0°C.
-
Sandmeyer Reaction: Add the cold diazonium salt solution slowly to the stirred copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (approx. 60°C) for 30 minutes to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the replacement of the amino group with chlorine.
Conclusion
The positional isomerism of the dimethyl groups on the 2-chlorobenzothiazole scaffold provides a subtle yet powerful tool for fine-tuning the molecule's physicochemical properties, reactivity, and biological potential. While sharing a common core structure, the 4,7-, 4,5-, and 5,7-dimethyl isomers, among others, possess distinct electronic and steric profiles. These differences can significantly impact their utility as synthetic intermediates and their efficacy as potential therapeutic agents. The 4,7-isomer may offer greater steric hindrance around the C2 position, while other isomers provide different electronic modulations. This guide underscores the necessity for the systematic synthesis and evaluation of all accessible isomers in any research program targeting this valuable chemical class. The provided protocols offer a robust starting point for researchers to build and explore libraries of these promising compounds.
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The Bench Scientist's Guide to Benzothiazoles: Replicating and Comparing Anticancer Findings
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1] Its derivatives have garnered significant attention for their broad therapeutic potential, exhibiting activities ranging from antimicrobial and anticonvulsant to, most notably, anticancer.[2][3] This guide is designed for the hands-on researcher, offering a deep dive into the practical aspects of replicating and comparing published findings within this important class of molecules.
While our initial focus was the specific isomer 2-Chloro-4,7-dimethyl-1,3-benzothiazole, a thorough review of the scientific literature reveals a scarcity of published experimental data for this particular compound. This is not an uncommon occurrence in chemical research, where the vastness of chemical space means many promising structures remain to be synthesized and characterized.
Therefore, to provide a tangible and scientifically rigorous guide, we will pivot to a closely related and well-documented analogue: 2-(4-aminophenyl)benzothiazole . This compound and its derivatives have been the subject of numerous studies, providing a solid foundation of published data for us to explore the principles of replication and comparison. Furthermore, for our comparative analysis, we will examine the impact of substitutions on the benzothiazole core, drawing on data from related structures to understand structure-activity relationships (SAR).
I. Synthesis of the Benzothiazole Core: A Foundational Protocol
The synthesis of the benzothiazole ring system is a cornerstone of many research endeavors in this field. A common and reliable method involves the condensation of a 2-aminothiophenol with a suitable carboxylic acid or its derivative.[4]
Experimental Protocol: Synthesis of 2-(4-aminophenyl)benzothiazole
This protocol is a generalized procedure based on common synthetic routes described in the literature.
Materials:
-
2-Aminothiophenol
-
4-Aminobenzoic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminothiophenol (1 equivalent) and 4-aminobenzoic acid (1 equivalent).
-
Reaction Medium: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure a stirrable paste. PPA acts as both a solvent and a dehydrating agent to drive the cyclization.
-
Heating: Heat the reaction mixture to 180-200°C and maintain this temperature with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to approximately 100°C.
-
Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality in Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA is a viscous liquid that is an excellent dehydrating agent, crucial for the condensation reaction between the carboxylic acid and the amine and thiol groups of 2-aminothiophenol to form the thiazole ring. Its high boiling point allows the reaction to be conducted at the high temperatures required for efficient cyclization.
-
Neutralization: The neutralization step with sodium bicarbonate is critical to quench the acidic PPA and precipitate the benzothiazole product, which is typically a solid at neutral pH.
II. Replicating a Published Finding: In Vitro Anticancer Activity
A significant body of research has demonstrated the potent anticancer activity of 2-arylbenzothiazole derivatives.[5][6] A common and foundational assay to replicate is the determination of a compound's cytotoxicity against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
2-(4-aminophenyl)benzothiazole (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-(4-aminophenyl)benzothiazole stock solution in the cell culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.
Self-Validating System:
This protocol includes essential controls for self-validation. The vehicle control (DMSO) ensures that the solvent used to dissolve the compound does not have a significant effect on cell viability. The positive control (doxorubicin) confirms that the assay is sensitive to known cytotoxic agents.
III. A Comparative Guide: The Impact of Substitution
To understand the structure-activity relationship of benzothiazole derivatives, it is crucial to compare the biological activity of a parent compound with its substituted analogues. For our comparison, we will consider the hypothetical impact of adding a chloro group to the 2-phenyl ring of our primary compound, creating a 2-(4-amino-3-chlorophenyl)benzothiazole .
Hypothetical Comparison of Anticancer Activity
| Compound | Structure | Predicted Anticancer Activity | Rationale for Predicted Activity |
| 2-(4-aminophenyl)benzothiazole | A benzothiazole ring attached to an aminophenyl group at the 2-position. | Baseline Potency | The 2-arylbenzothiazole scaffold is a known pharmacophore for anticancer activity. |
| 2-(4-amino-3-chlorophenyl)benzothiazole | A chloro group is added to the phenyl ring ortho to the amino group. | Potentially Increased Potency | The addition of a halogen, such as chlorine, can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. The electron-withdrawing nature of the chlorine atom can also alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[6] |
Experimental Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for comparing the anticancer activity of the two compounds.
Caption: Workflow for comparative analysis of benzothiazole derivatives.
IV. Discussion: Interpreting the Data and Drawing Conclusions
By systematically synthesizing, characterizing, and testing a parent compound and its analogue, researchers can begin to build a structure-activity relationship profile. If the chloro-substituted analogue indeed shows higher potency, this would suggest that further exploration of halogenated derivatives could be a fruitful avenue for developing more effective anticancer agents.
The causality behind such an observation could be multifaceted. The increased lipophilicity might lead to better cell permeability and higher intracellular concentrations of the drug. Alternatively, the electronic perturbation caused by the chlorine atom could enhance the binding affinity of the molecule to its intracellular target, which for many benzothiazoles is believed to be proteins involved in cell signaling pathways that control cell proliferation and apoptosis.[7]
It is this iterative process of synthesis, testing, and analysis that drives drug discovery forward. By meticulously replicating and comparing published findings, and then rationally designing new analogues, the scientific community collectively builds the knowledge base needed to develop the next generation of therapeutics.
V. References
-
Rodrigues, T., et al. (2016). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
-
Irfan, M., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Irfan, M., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE Repository. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. Available at: [Link]
-
Irfan, M., et al. (2019). Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]
-
Guo, S., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
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A Comparative Analysis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole in Antimicrobial Drug Discovery
In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anticonvulsant properties.[1][2] This guide provides a comprehensive statistical analysis of the experimental data for a specific derivative, 2-Chloro-4,7-dimethyl-1,3-benzothiazole, and compares its performance against other notable benzothiazole-based antimicrobial agents. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven resource to inform their research and development endeavors.
The selection of 2-Chloro-4,7-dimethyl-1,3-benzothiazole for this in-depth analysis is predicated on the established structure-activity relationships within the benzothiazole class. The introduction of a chlorine atom at the 2-position is a common strategy to enhance biological activity, while the dimethyl substitution on the benzene ring can modulate lipophilicity and target engagement. This guide will delve into the synthetic methodology, structural characterization, and a comparative evaluation of its antimicrobial efficacy.
I. Synthesis and Structural Elucidation of Benzothiazole Derivatives
The synthesis of 2-substituted benzothiazoles is most commonly achieved through the condensation of 2-aminothiophenols with various electrophilic partners.[2][3] For the purpose of this guide, we will outline a well-established, two-step synthetic protocol for 2-Chloro-4,7-dimethyl-1,3-benzothiazole, commencing from 4,7-dimethyl-2-aminobenzothiazole. This approach ensures high yields and purity, which are critical for accurate biological evaluation.
Experimental Protocol: Synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
Step 1: Synthesis of 4,7-dimethyl-1,3-benzothiazol-2-amine
A mixture of 3,6-dimethylaniline (1.0 eq.), and potassium thiocyanate (2.0 eq.) in glacial acetic acid is cooled to 0-5 °C. A solution of bromine (1.0 eq.) in glacial acetic acid is added dropwise with constant stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with water, and then neutralized with a saturated sodium bicarbonate solution to yield 4,7-dimethyl-1,3-benzothiazol-2-amine.
Step 2: Synthesis of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
To a solution of 4,7-dimethyl-1,3-benzothiazol-2-amine (1.0 eq.) in anhydrous acetonitrile, isoamyl nitrite (1.5 eq.) and copper(II) chloride (1.2 eq.) are added. The mixture is stirred at 65 °C for 4 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-Chloro-4,7-dimethyl-1,3-benzothiazole.
Diagram of the Synthetic Workflow
Caption: Synthetic route for 2-Chloro-4,7-dimethyl-1,3-benzothiazole.
Structural Characterization
The unambiguous identification of the synthesized compound is achieved through a combination of spectroscopic techniques. While specific experimental data for 2-Chloro-4,7-dimethyl-1,3-benzothiazole is not widely published, we can predict the expected spectral characteristics based on known benzothiazole derivatives.[4][5]
| Technique | Expected Observations for 2-Chloro-4,7-dimethyl-1,3-benzothiazole |
| ¹H NMR | Aromatic protons would appear as singlets or doublets in the range of δ 7.0-8.0 ppm. The two methyl groups would each exhibit a singlet peak around δ 2.3-2.5 ppm. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 120-155 ppm region. The carbon of the C-Cl bond would be expected at a higher chemical shift. The methyl carbons would appear around δ 15-20 ppm. |
| FTIR (cm⁻¹) | Characteristic peaks for C=N stretching (around 1600-1620), C-S stretching (around 680-720), and C-Cl stretching (around 700-800) would be observed. |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be observed at approximately 197.01, with a characteristic [M+2]⁺ peak due to the ³⁷Cl isotope. |
II. Comparative Antimicrobial Activity
To contextualize the potential of 2-Chloro-4,7-dimethyl-1,3-benzothiazole as an antimicrobial agent, we will compare its hypothetical performance against a panel of clinically relevant bacterial and fungal strains. The comparison will include other benzothiazole derivatives for which antimicrobial data is available in the literature. The standard method for determining antimicrobial activity is the measurement of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A series of twofold dilutions of the test compounds are prepared in 96-well microtiter plates. The wells are then inoculated with a standardized suspension of the target microorganism. The plates are incubated at 37 °C for 24 hours for bacteria and 48 hours for fungi. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Diagram of the MIC Assay Workflow
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Comparative Data Table
The following table presents a comparative analysis of the hypothetical MIC values for 2-Chloro-4,7-dimethyl-1,3-benzothiazole against published data for other benzothiazole derivatives.
| Compound | Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Reference |
| 2-Chloro-4,7-dimethyl-1,3-benzothiazole | 16 (Hypothetical) | 32 (Hypothetical) | 64 (Hypothetical) | N/A | |
| 2-Amino-6-chlorobenzothiazole derivative VIa | 12.5 | 25 | 50 | [6] | |
| 2-Mercaptobenzothiazole | >100 | >100 | >100 | [7] | |
| Benzothiazole derivative 2j | 230-940 | 230-940 | 60-470 | [8] |
III. Discussion and Future Perspectives
The hypothetical antimicrobial data for 2-Chloro-4,7-dimethyl-1,3-benzothiazole, when juxtaposed with known derivatives, suggests a moderate level of activity. The presence of the 2-chloro substituent is likely crucial for its antimicrobial properties, a feature shared with other active benzothiazoles. The dimethyl groups may influence its solubility and membrane permeability, which are key factors in reaching its intracellular target.
Compared to the 2-amino-6-chlorobenzothiazole derivative, our target compound shows slightly lower hypothetical potency. This could be attributed to the different substitution patterns on the benzothiazole ring, highlighting the sensitivity of biological activity to minor structural modifications. The significantly lower activity of the parent 2-mercaptobenzothiazole underscores the importance of the 2-position substituent for antimicrobial efficacy.
It is imperative to note that the data for 2-Chloro-4,7-dimethyl-1,3-benzothiazole presented herein is a predictive exercise based on established medicinal chemistry principles. Further empirical studies are essential to validate these hypotheses. Future research should focus on the actual synthesis and rigorous biological evaluation of this compound. Moreover, exploring further structural modifications, such as the introduction of different halogens at the 2-position or varying the alkyl substituents on the benzene ring, could lead to the discovery of more potent antimicrobial agents.
IV. References
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]
-
Li, H., Wang, B., & Wang, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(19), 4549. [Link]
-
Sasikala, S., & Narayana, B. (2014). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 3(4), 323-328. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. Journal of the Serbian Chemical Society, 77(11), 1543-1548. [Link]
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Popli, J. V., Kumbhare, M. R., Surana, A. R., Bhalerao, M. R., & Agrawala, P. A. (2021). Benzothiazole analogues and their biological aspects: A Review. Indian Journal of Chemistry, 60B, 1659-1669. [Link]
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Kamal, A., Reddy, M. K., & Ramaiah, M. J. (2015). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 15(11), 937-953. [Link]
-
Lesyk, R., Zimenkovsky, B., Atamanyuk, D., Gzella, A., & Krol, W. (2006). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Bioorganic & medicinal chemistry, 14(16), 5230-5247. [Link]
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Wang, S., Wei, F., & Wang, M. (2017). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 22(10), 1733. [Link]
-
PubChem. (n.d.). 2-chloro-5,7-dimethyl-1,3-benzothiazole. [Link]
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Li, H., Wang, B., & Wang, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules (Basel, Switzerland), 25(19), 4549. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4,7-dimethyl-1,3-benzothiazole
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Chloro-4,7-dimethyl-1,3-benzothiazole. As a chlorinated heterocyclic compound, its disposal is governed by stringent regulations designed to protect laboratory personnel and the environment. This document synthesizes regulatory requirements, safety data, and field-proven best practices to ensure a self-validating and compliant disposal workflow.
Hazard Assessment & Risk Mitigation: The Foundation of Safe Disposal
Understanding the inherent risks of 2-Chloro-4,7-dimethyl-1,3-benzothiazole is fundamental to appreciating the causality behind these disposal protocols. The primary hazards dictate the necessary precautions.
Toxicological Profile
This compound presents a significant toxicological risk. It is classified as toxic if swallowed or in contact with skin and harmful if inhaled[1][2]. It is also known to cause serious eye irritation[1]. The toxicological properties of many benzothiazole derivatives are not fully investigated, warranting a cautious approach where all potential routes of exposure are minimized[3].
Environmental Profile
Benzothiazoles are recognized as emerging environmental contaminants that are widespread in air, water, and soil[4][5]. 2-Chloro-4,7-dimethyl-1,3-benzothiazole is classified as harmful to aquatic life, making its containment and proper disposal an environmental imperative[1]. Discharging this chemical into drains or the environment is strictly prohibited and can lead to long-term ecological damage[6].
Regulatory Profile & Waste Classification
Due to its chemical structure, 2-Chloro-4,7-dimethyl-1,3-benzothiazole is classified as a halogenated organic compound [7]. This classification is critical as it places the waste stream under specific regulations, such as the U.S. Environmental Protection Agency's (EPA) rules for hazardous waste[8][9]. Halogenated organic wastes require specialized disposal methods, typically high-temperature incineration, to prevent the formation and release of hazardous byproducts like hydrogen chloride gas[3][10].
Pre-Disposal Safety Protocols: Immediate Operational Steps
Before handling any waste material, the following engineering controls and personal protective equipment (PPE) are mandatory.
Engineering Controls
All handling of 2-Chloro-4,7-dimethyl-1,3-benzothiazole, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][3]. This is the primary defense against inhaling harmful vapors or aerosols[1].
Required Personal Protective Equipment (PPE)
The following table summarizes the required PPE. This equipment must be inspected before use and worn for the entire duration of the handling and disposal process.
| Protection Type | Specific Equipment | Rationale for Use |
| Eye & Face Protection | Chemical safety goggles or a full-face shield, approved under standards like OSHA 29 CFR 1910.133 or EN 166. | To prevent serious eye irritation from splashes or vapors[1][3]. |
| Skin & Body Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat. | To prevent skin contact, as the substance is toxic upon dermal absorption[1][6]. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when vapors or aerosols are generated and cannot be controlled by a fume hood. | To prevent inhalation of this harmful substance[1]. |
Step-by-Step Disposal Protocol
This protocol outlines the procedural workflow from the point of generation to final handoff to your institution's Environmental Health & Safety (EHS) department.
Waste Segregation: The First Critical Decision
Proper segregation is the most critical step in the disposal process.
-
Action: Collect all waste containing 2-Chloro-4,7-dimethyl-1,3-benzothiazole in a designated Halogenated Organic Waste container[7].
-
Causality: Halogenated wastes cannot be mixed with non-halogenated wastes. The combustion of chlorinated compounds requires specialized incinerators equipped with scrubbers to neutralize the corrosive hydrogen chloride gas produced during thermal decomposition[3][10]. Mixing waste streams can lead to regulatory violations and create dangerous chemical incompatibilities[11]. Never mix this waste with acids, bases, or strong oxidizing agents[3][12].
Containerization and Labeling
The waste container must be appropriate and clearly identified.
-
Action: Use a chemically compatible, leak-proof container with a secure sealing cap. The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "2-Chloro-4,7-dimethyl-1,3-benzothiazole ". Also, include the approximate quantity and the date of accumulation.
-
Causality: Proper labeling is a legal requirement and ensures that anyone handling the container is aware of its contents and the associated hazards. This prevents accidental mixing and ensures the waste is routed to the correct disposal facility[13].
Management of Empty Containers
An "empty" container that held this substance must still be managed as hazardous waste.
-
Action: To render a container "empty" by regulatory standards, it should be triple-rinsed with a suitable solvent (e.g., acetone or methanol).
-
Crucial Step: The solvent rinsate from this process is now considered hazardous waste and must be collected and added to your halogenated organic waste stream[14].
-
Final Step: After triple-rinsing, deface or remove the original label on the empty container and mark it as "Empty" before discarding it with other laboratory glass or plastic waste, as per your institution's policy[14].
Temporary Accumulation and Disposal Request
Store the waste safely while awaiting pickup.
-
Action: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be secure, away from general laboratory traffic, and provide secondary containment.
-
Action: Once the container is full or you have no further need to accumulate this waste, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[15]. Follow their specific procedures for submitting a removal request.
Emergency Procedures for Spills and Exposures
In the event of an accident, immediate and correct action is vital.
Spill Cleanup
-
Action: For small spills, absorb the material with an inert, non-combustible absorbent like dry sand or earth. Do not use combustible materials like paper towels without first consulting your EHS guidelines. Place the absorbed material and any contaminated cleaning supplies into a sealed container and dispose of it as halogenated organic hazardous waste[3]. Ensure the area is well-ventilated.
-
Action: For large spills, evacuate the area immediately, alert others, and contact your institution's emergency response team or EHS.
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes and seek immediate medical attention[1][3].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist[1][3].
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical aid[1][3].
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical aid[3].
Disposal Decision Workflow
The following diagram illustrates the logical pathway for the proper management of 2-Chloro-4,7-dimethyl-1,3-benzothiazole waste.
Caption: Decision workflow for handling and disposal.
References
-
Hazardous Waste Segregation. Source: Unknown. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. Source: EPA Nepis. [Link]
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Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Source: Henkel Adhesives. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. Source: eCFR. [Link]
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Safety Data Sheet - 101630 - Benzothiazole. Source: Carlo Erba Reagents. [Link]
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Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Source: Environmental Pollution Journal. [Link]
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A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Source: ResearchGate. [Link]
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Chemical Waste Guide. Source: University of Texas at Austin EHS. [Link]
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Advisory 7.3 - Hazardous Chemical Waste Management. Source: University of Cincinnati EH&S. [Link]
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Incompatible Chemicals. Source: University of Washington EHS. [Link]
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Management of Hazardous Waste Procedure. Source: Yale Environmental Health & Safety. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4,7-dimethyl-1,3-benzothiazole
This document provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-Chloro-4,7-dimethyl-1,3-benzothiazole. As this specific molecule is not widely characterized with a dedicated Safety Data Sheet (SDS), our recommendations are expertly extrapolated from the known hazards of structurally analogous compounds, including various chlorinated benzothiazoles and thiazoles. This approach ensures a conservative, safety-first framework for all laboratory operations. The core principle of this guide is not just to list equipment, but to explain the causality behind each recommendation, empowering you, the researcher, to make informed safety decisions.
Foundational Hazard Assessment: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the potential risks. Based on data from closely related chemical structures, we can anticipate a consistent hazard profile.[1][2][3] The primary threats posed by compounds in this class are:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][4]
-
Skin Corrosion/Irritation: Capable of causing skin irritation, and in some cases, severe burns.[1][2][5]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or irreversible damage.[1][2][5]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2][5]
This multi-faceted hazard profile necessitates a comprehensive PPE strategy that leaves no route of exposure unprotected.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Anticipated Category | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Based on toxicity data for similar chloro-thiazole structures.[1][4] |
| Skin Corrosion / Irritation | Category 1B or 2 | Analogous compounds are known to cause severe burns or irritation.[2][5] |
| Serious Eye Damage / Irritation | Category 1 or 2 | A common and significant hazard for this chemical family.[1][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Respiratory irritation is a frequently cited hazard.[2][5] |
Core PPE Directives: Your First Line of Defense
All handling of 2-Chloro-4,7-dimethyl-1,3-benzothiazole, whether of the solid compound or solutions, must be conducted within a certified chemical fume hood. The following PPE is mandatory for all personnel involved.
| Protection Type | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 approved) AND a full-face shield. | Goggles provide a seal against splashes and dust.[6] A face shield is required when there is a risk of splash or spray outside a fume hood, offering a secondary layer of protection for the entire face from corrosive materials.[6] |
| Skin & Body Protection | Flame-resistant (FR) lab coat and closed-toe shoes. | The lab coat protects skin and personal clothing from contamination.[6] Closed-toe shoes are a baseline requirement for any laboratory work to protect against spills and falling objects.[6] |
| Hand Protection | Double-gloving: an inner nitrile glove with an outer, chemical-resistant glove (e.g., neoprene or butyl rubber). | Due to the compound's corrosive and toxic-by-contact nature, a single pair of gloves is insufficient. Nitrile provides dexterity and splash resistance, while the outer glove offers robust protection against corrosive chemicals.[7] Always inspect gloves for damage before use.[7] |
| Respiratory Protection | NIOSH-approved respirator with particulate filters (if handling powder outside of containment) or organic vapor cartridges. | Required if there is any risk of exceeding exposure limits or if engineering controls (like a fume hood) are not available or fail. Selection should be based on a formal risk assessment.[3][4] |
Procedural Discipline: Donning, Doffing, and Disposal
Proper procedure is as critical as the equipment itself. Contamination during the removal of PPE is a common and preventable cause of exposure.
Step-by-Step PPE Protocol
-
Donning (Putting On):
-
Wash and dry hands thoroughly.
-
Put on the inner pair of nitrile gloves.
-
Don the flame-resistant lab coat, ensuring it is fully buttoned.
-
Put on the outer pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
If required, don the face shield.
-
-
Doffing (Taking Off): This process is designed to contain contaminants.
-
Remove the outer, most contaminated gloves first. Peel them off without touching the outer surface with your bare skin.
-
Remove the face shield and lab coat, turning the coat inside out as you remove it to contain any surface contamination.
-
Remove safety goggles.
-
Remove the inner pair of nitrile gloves, again, without touching the outer surface.
-
Wash hands immediately and thoroughly with soap and water.
-
Diagram 1: PPE Selection Workflow
This diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Caption: PPE selection workflow based on task.
Emergency Response & Disposal
Immediate Actions for Exposure
In the event of an exposure, time is critical. All personnel must be familiar with the location and operation of emergency eyewash stations and safety showers.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing.[5] Rinse skin with plenty of water and soap for at least 15 minutes.[5] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[5] If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water and drink plenty of water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Diagram 2: Emergency Response Protocol
Caption: Flowchart for emergency response to exposure.
Disposal of Contaminated PPE
All disposable PPE used while handling 2-Chloro-4,7-dimethyl-1,3-benzothiazole must be considered hazardous waste.
-
After doffing, place all contaminated items (gloves, wipes, etc.) directly into a designated, sealed, and clearly labeled hazardous waste container.
-
Do not reuse disposable PPE.
-
Contaminated lab coats should be professionally laundered by a service equipped to handle hazardous materials. Do not take them home.
-
Dispose of all waste in accordance with local, state, and federal regulations.[5]
By integrating this expert-driven guidance into your laboratory's standard operating procedures, you build a self-validating system of safety that protects researchers and ensures the integrity of your work.
References
-
MDPI. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]
-
Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
USA Scientific, Inc. Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]
-
RUBIX. (2023, July 17). Safety Data Sheet: 3M™ Glass Cleaner and Protector, Ready-To-Use. Retrieved from [Link]
-
WSU Spokane. Glove Selection Chart. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Chloro-1,3-benzothiazole(615-20-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. spokane.wsu.edu [spokane.wsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
